1,3-Diethyl-8-phenylxanthine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75922-48-4 | |
| Record name | 1,3-Diethyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide on the Mechanism of Action of 1,3-Diethyl-8-phenylxanthine (DPX)
This guide provides a comprehensive technical overview of the mechanism of action of 1,3-Diethyl-8-phenylxanthine (DPX), a significant pharmacological tool in the study of purinergic signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, downstream signaling cascades, and the functional consequences of DPX activity, supported by detailed experimental protocols and data visualizations.
Introduction: The Xanthine Scaffold and the Rise of DPX
The xanthine family of compounds, which includes naturally occurring alkaloids like caffeine and theophylline, has long been recognized for its diverse pharmacological effects, primarily as stimulants.[1][2] These effects are largely mediated through their interaction with adenosine receptors, a class of G-protein coupled receptors (GPCRs) that play crucial roles in a vast array of physiological processes.[3][4] Early modifications to the basic xanthine structure aimed to enhance affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂₋, and A₃).[1][5]
A key breakthrough in this endeavor was the introduction of a phenyl group at the 8-position of the xanthine core, which was found to increase affinity for the A₁ adenosine receptor by at least an order of magnitude.[1] The synthesis and detailed study of 1,3-Diethyl-8-phenylxanthine (DPX) marked a significant advancement, displaying a Kᵢ value of 44 nM at the rat A₁ adenosine receptor and demonstrating initial subtype selectivity.[1] This made DPX a valuable tool for probing the function of A₁ receptors and spurred the development of even more potent and selective adenosine receptor antagonists.[6]
Primary Molecular Target: High-Affinity Antagonism of the A₁ Adenosine Receptor
The principal mechanism of action of DPX is its competitive antagonism of the A₁ adenosine receptor.[1][7] Adenosine, the endogenous ligand, is a ubiquitous neuromodulator that, upon binding to A₁ receptors, initiates a signaling cascade that is generally inhibitory to neuronal activity.[4][8]
Binding Characteristics:
DPX binds to the A₁ receptor with high affinity, displacing the endogenous agonist, adenosine. This interaction has been extensively characterized using radioligand binding assays, a cornerstone technique in receptor pharmacology.[1][6] These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (such as [³H]DPX or a high-affinity agonist like [³H]CHA) and measuring the displacement of the radioligand by increasing concentrations of the unlabeled compound (in this case, DPX).[6]
The affinity of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. As mentioned, DPX exhibits a Kᵢ value of approximately 44 nM for the rat A₁ adenosine receptor.[1]
Table 1: Comparative Binding Affinities of Xanthine Derivatives at Adenosine Receptors
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | Reference |
| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 (rat) | Data not consistently reported, but generally lower affinity than for A₁ | [1] |
| Theophylline | ~10,000 | ~10,000 | [6] |
| Caffeine | >10,000 | >10,000 | [9] |
| 8-Phenyltheophylline | Potent | Potent | [9][10] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Highly Potent & Selective | Lower Affinity | [9] |
Note: Kᵢ values can vary depending on the species and tissue preparation used in the assay.
Downstream Signaling Consequences of A₁ Receptor Antagonism
The A₁ adenosine receptor is primarily coupled to the Gᵢ family of heterotrimeric G-proteins.[11][12] Activation of the A₁ receptor by adenosine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12] This results in a decrease in intracellular cAMP levels.
By blocking the binding of adenosine to the A₁ receptor, DPX prevents this inhibitory signal. Consequently, the basal activity of adenylyl cyclase is disinhibited, leading to a relative increase in intracellular cAMP levels or, more accurately, a prevention of the adenosine-induced decrease in cAMP.[12] This modulation of the cAMP second messenger system is a critical component of DPX's mechanism of action.
Caption: Workflow for Radioligand Binding Assay.
Functional Consequences and In Vivo Effects
The antagonism of A₁ adenosine receptors by DPX leads to a variety of physiological effects, primarily due to the disinhibition of neuronal activity and other cellular processes.
-
Central Nervous System: In the brain, where A₁ receptors are abundant, their blockade by DPX can lead to increased neuronal excitability and neurotransmitter release. [8][13]This is because presynaptic A₁ receptors normally inhibit the release of various neurotransmitters, including glutamate. [13]The antagonist action of DPX can therefore enhance the release of these excitatory neurotransmitters. This mechanism underlies the stimulant effects observed with xanthine derivatives.
-
Renal System: DPX has been shown to increase urine volume, glomerular filtration rate, and the fractional excretion of sodium, potassium, calcium, and phosphate. [9]This diuretic and natriuretic effect is consistent with the known role of A₁ receptors in the kidney, where they mediate vasoconstriction of the afferent arteriole and enhance sodium reabsorption in the proximal tubule.
-
Cardiovascular System: While less pronounced than its CNS and renal effects, DPX can influence cardiovascular function. A₁ receptors in the heart mediate negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects. Antagonism of these receptors would be expected to have opposing effects.
Secondary Mechanisms and Selectivity Considerations
While DPX is primarily an A₁ adenosine receptor antagonist, it is important to consider its potential for off-target effects, a common characteristic of many xanthine derivatives.
-
Phosphodiesterase (PDE) Inhibition: Some xanthines, like theophylline, are also known to inhibit phosphodiesterases, the enzymes that break down cAMP. [1]This action would also lead to an increase in intracellular cAMP, potentially confounding the interpretation of results. However, 8-phenyl substituted xanthines generally show reduced activity as PDE inhibitors compared to their non-substituted counterparts. [10]More selective A₁ antagonists like 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) have been shown to be more potent inhibitors of PDE IV activity than previously thought, with IC₅₀ values in the 10 µM range. [9]
-
Receptor Subtype Selectivity: DPX exhibits a degree of selectivity for the A₁ receptor over other adenosine receptor subtypes. However, at higher concentrations, it may also interact with A₂ₐ and other receptors. For experiments requiring high subtype specificity, more recently developed and highly selective antagonists are often preferred.
Conclusion
1,3-Diethyl-8-phenylxanthine (DPX) is a potent and relatively selective competitive antagonist of the A₁ adenosine receptor. Its primary mechanism of action involves blocking the binding of endogenous adenosine to this Gᵢ-coupled receptor, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This leads to a disinhibition of cellular activity, most notably in the central nervous and renal systems. While DPX has been a valuable pharmacological tool, an understanding of its potential for off-target effects, such as PDE inhibition and interactions with other adenosine receptor subtypes, is crucial for the accurate interpretation of experimental data. The continued development of more selective and potent antagonists builds upon the foundational understanding gained from pioneering molecules like DPX.
References
- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in brain research, 73, 19-29.
- Fredholm, B. B., Bättig, K., Holmén, J., Nehlig, A., & Zvartau, E. E. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological reviews, 51(1), 83-133.
- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.
- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847-851.
- Jarvis, M. F., Williams, M., Do, U. H., & Sills, M. A. (1991). Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex. Molecular pharmacology, 39(1), 49-55.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.
- Ribeiro, J. A., Sebastião, A. M., & de Mendonça, A. (2002). Adenosine and related nucleotides: general and special actions. Handbook of experimental pharmacology, (151), 1-26.
- Cunha, R. A. (2001). Adenosine as a neuromodulator and as a homeostatic regulator in the nervous system: different roles, different sources and different receptors.
- Linden, J. (2001). Molecular approach to adenosine receptors: receptor-mediated mechanisms of tissue protection. Annual review of pharmacology and toxicology, 41(1), 775-787.
- Williams, M., Jarvis, M. F., Sills, M. A., Ferkany, J. W., & Braunwalder, A. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024-4027.
- Scotini, E., Carpenedo, F., & Fassina, G. (1983). New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities.
- Latini, S., Ponzoni, M., & Pedata, F. (1998). Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices. British journal of pharmacology, 123(5), 931-939.
- Boison, D. (2008). The adenosine kinase hypothesis of epileptogenesis. Progress in neurobiology, 84(3), 249-262.
- Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets—what are the challenges?. Nature reviews Drug discovery, 12(4), 265-286.
- Gomes, C., Ferreira, R., George, J., & Cunha, R. A. (2021).
- Salmaso, N., & El Yacoubi, M. (2017). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Neuropharmacology, 117, 108-117.
- Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Olah, M. E., Stiles, G. L., & Ji, X. D. (1997). Functionalized congeners of 1, 3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Journal of medicinal chemistry, 40(13), 2113-2121.
- Katrukha, I. A. (2013). Antibody-based immunoassay with lanthanide-labeled nanoparticles as an alternative to radioimmunoassay. Analytical and bioanalytical chemistry, 405(18), 5893-5901.
-
PubChem. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
- Coulson, R., & Scheinman, S. J. (1989). Xanthine effects on renal proximal tubular function and cyclic AMP metabolism. The Journal of pharmacology and experimental therapeutics, 251(2), 629-635.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]
- van der Walt, M., & Terre'Blanche, G. (2018). 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity. Toxicology in Vitro, 53, 114-120.
- Daly, J. W., Padgett, W., & Shamim, M. T. (1988). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Pharmacology, 36(4), 247-261.
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scbt.com [scbt.com]
- 8. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WikiGenes - DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione [wikigenes.org]
- 10. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Diethyl-8-phenylxanthine as an A₁ Adenosine Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Diethyl-8-phenylxanthine (DPX), a classical xanthine derivative utilized in pharmacological research as an adenosine receptor antagonist. This document delves into the core mechanism of action of DPX, focusing on its interaction with the A₁ adenosine receptor. It explores the underlying signaling pathways, provides detailed experimental protocols for characterization, and discusses the compound's significance as a pharmacological tool. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and applicable understanding for researchers in pharmacology and drug development.
Introduction: The A₁ Adenosine Receptor as a Therapeutic Target
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₁ adenosine receptor (A₁AR) is of particular interest due to its widespread distribution and significant modulatory role in various physiological systems.
Distribution and Function:
A₁ receptors are abundantly expressed throughout the body, with high concentrations in the central nervous system (CNS) (hippocampus, cortex, cerebellum), heart, adipose tissue, and kidneys.[2][3] Functionally, the A₁AR is predominantly inhibitory.[4] Its activation by adenosine leads to a cascade of intracellular events that generally dampen cellular activity.
-
In the CNS: A₁AR activation presynaptically inhibits the release of excitatory neurotransmitters, such as glutamate, and postsynaptically causes hyperpolarization of neurons, leading to sedative, anxiolytic, and anticonvulsant effects.[3][5]
-
In the Cardiovascular System: Activation of A₁ARs in the heart has negative chronotropic (decreased heart rate), dromotropic (slowed atrioventricular conduction), and inotropic (reduced contractility) effects.[4]
-
In Adipose Tissue: A₁AR stimulation inhibits lipolysis.
Given these profound physiological roles, antagonism of the A₁AR presents a compelling strategy for therapeutic intervention in a variety of pathological conditions, including cardiovascular and neurological disorders. Xanthine derivatives, such as caffeine and theophylline, are the classical non-selective antagonists of adenosine receptors. 1,3-Diethyl-8-phenylxanthine (DPX) is a member of this family, developed as a more potent pharmacological tool.
1,3-Diethyl-8-phenylxanthine (DPX): A Pharmacological Profile
DPX is a synthetic xanthine derivative that has been instrumental in the characterization of adenosine receptors. Its structure, featuring ethyl groups at the 1 and 3 positions and a phenyl group at the 8 position of the xanthine core, confers a distinct pharmacological profile.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1,3-Diethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione | N/A |
| CAS Number | 75922-48-4 | |
| Molecular Formula | C₁₅H₁₆N₄O₂ | |
| Molecular Weight | 284.33 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Solubility | Very slightly soluble in water; soluble in organic solvents. |
Mechanism of Action: Competitive Antagonism
DPX exerts its effects by acting as a competitive antagonist at adenosine receptors. This means it binds reversibly to the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the receptor, it blocks adenosine from binding and initiating the downstream signaling cascade. The antagonism by xanthine derivatives like DPX can be overcome by increasing the concentration of the agonist.
Receptor Binding Affinity and Selectivity
The utility of a pharmacological tool is largely defined by its affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over others). The selectivity of DPX can be species- and tissue-dependent, a critical consideration in experimental design.
Early studies identified DPX as a potent antagonist. It displayed a Kᵢ value of 44 nM at the rat A₁ adenosine receptor and was noted for its emerging selectivity for this subtype. However, in studies using human platelets, 1,3-Diethyl-8-phenylxanthine was found to be a potent A₂ receptor antagonist, with a Kᵢ of 0.2 µM.
This highlights the nuanced selectivity profile of DPX. While it shows a preference for A₁ receptors in some species (e.g., rat), it can also potently antagonize A₂ₐ receptors in others (e.g., human platelets). This underscores the importance of using species-specific recombinant receptors for precise selectivity determination.
Table of Binding Affinities (Kᵢ values):
| Receptor Subtype | Species | Kᵢ Value | Reference |
| A₁ | Rat (Brain) | 44 nM | |
| A₂ | Human (Platelets) | 200 nM | |
| A₂ₐ | Rat | - | - |
| A₂ₑ | Human | - | - |
| A₃ | Human | - | - |
A₁ Adenosine Receptor Signaling Pathways
Understanding the signaling pathways modulated by the A₁AR is fundamental to interpreting the effects of its antagonism by DPX. The A₁AR primarily couples to the Gᵢ/Gₒ family of heterotrimeric G proteins.[5] Upon activation by an agonist, the G protein dissociates into its Gαᵢ/ₒ and Gβγ subunits, which then modulate various downstream effectors. Antagonism by DPX prevents these events from occurring.
Canonical Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized pathway for A₁AR is the inhibition of adenylyl cyclase (AC).[3]
-
The activated Gαᵢ subunit directly binds to and inhibits AC.
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).
-
The diminished PKA activity alters the phosphorylation state and activity of numerous downstream targets, including ion channels and transcription factors.
Caption: Canonical A₁AR signaling pathway inhibited by DPX.
Non-Canonical Pathways: PLC Activation and Ion Channel Modulation
Beyond AC inhibition, A₁AR signaling involves other crucial pathways:
-
Phospholipase C (PLC) Activation: The Gβγ subunits released upon A₁AR activation can stimulate PLC.[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC), influencing a wide range of cellular processes.[5]
-
Ion Channel Modulation:
-
Potassium Channels: The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization, which reduces neuronal excitability.
-
Calcium Channels: A₁AR activation, via Gβγ, can inhibit N-, P-, and Q-type voltage-gated calcium channels, which is a primary mechanism for reducing neurotransmitter release from presynaptic terminals.
-
Caption: Non-canonical A₁AR signaling pathways.
Experimental Protocols for Characterizing DPX
The following protocols provide a framework for the in vitro characterization of DPX and other A₁AR antagonists. These are self-validating systems when appropriate controls are included.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay quantifies the affinity of a test compound (e.g., DPX) for the A₁ receptor by measuring its ability to compete with a radiolabeled ligand for binding. A common radioligand for A₁AR is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity and selective A₁ antagonist.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human A₁ adenosine receptor (e.g., CHO-hA₁R or HEK-hA₁R cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, cell membranes (e.g., 20-40 µg protein), and the radioligand (e.g., [³H]DPCPX at a concentration near its Kₔ).
-
Non-specific Binding (NSB) Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of a non-labeled, potent A₁AR ligand (e.g., 10 µM DPCPX) to saturate the receptors.
-
Competition Wells: Add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound (DPX).
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
-
Separation and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of DPX: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log concentration of DPX.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of DPX that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibition constant), which represents the affinity of DPX for the receptor, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay: Determining Antagonist Potency (IC₅₀)
This assay measures the functional consequence of A₁AR antagonism. Since A₁AR activation inhibits adenylyl cyclase, an antagonist will block this inhibition. The assay measures the ability of DPX to reverse the agonist-induced suppression of cAMP production.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the A₁AR (e.g., CHO-hA₁R) in a suitable multi-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (DPX) for a defined period (e.g., 15-30 minutes). This allows the antagonist to reach equilibrium with the receptors.
-
Add a cAMP-stimulating agent, typically forskolin, to all wells. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.
-
Immediately add a selective A₁R agonist (e.g., N⁶-Cyclopentyladenosine, CPA) at a concentration that produces a submaximal response (e.g., EC₈₀). The agonist will inhibit the forskolin-stimulated cAMP production in wells without the antagonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of DPX.
-
The data will show that as the concentration of DPX increases, it reverses the agonist's inhibitory effect, and cAMP levels rise back towards the level seen with forskolin alone.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of DPX that causes a 50% reversal of the agonist's effect.
-
Applications in Research and Drug Development
As a well-characterized A₁AR antagonist, DPX serves as a valuable pharmacological tool.
-
Probing A₁AR Function: DPX can be used in both in vitro and in vivo models to block A₁ARs and elucidate their role in specific physiological or pathophysiological processes. For example, its administration in animal models can help determine the involvement of A₁ARs in cardiac function, neuronal excitability, and metabolic regulation.
-
Receptor Characterization: Radiolabeled DPX ([³H]DPX) was one of the first antagonist radioligands used to label and quantify A₁ receptors in brain membranes, contributing significantly to the early understanding of receptor distribution.
-
Validation of Novel Compounds: DPX can be used as a reference compound in screening assays to validate the A₁AR antagonist activity of newly synthesized molecules.
Conclusion and Future Perspectives
1,3-Diethyl-8-phenylxanthine remains a relevant and important tool in the study of adenosine pharmacology. Its moderately high affinity and understood (though complex) selectivity profile make it a useful antagonist for probing A₁ receptor function. While newer, more selective A₁AR antagonists have been developed for clinical applications, the foundational knowledge gained from studying classical xanthines like DPX has been indispensable. Future research may continue to utilize DPX in comparative studies and as a benchmark for the development of next-generation A₁AR-targeted therapeutics with improved selectivity and pharmacokinetic properties.
References
-
Adenosine A1 receptor - Wikipedia. (URL: [Link])
-
Adenosine receptor - Wikipedia. (URL: [Link])
-
Yang, D., & Yang, H. (2009). Physiological roles of A1 and A2A adenosine receptors in regulating heart rate, body temperature, and locomotion as revealed using knockout mice and caffeine. American Journal of Physiology-Heart and Circulatory Physiology, 296(4), H1141-H1149. (URL: [Link])
-
Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(7), 1033. (URL: [Link])
-
Yang, D., & Yang, H. (2009). Physiological roles of A1 and A2A adenosine receptors in regulating heart rate, body temperature, and locomotion as revealed using knockout mice and caffeine. American Journal of Physiology-Heart and Circulatory Physiology, 296(4), H1141-H1149. (URL: [Link])
-
Teng, B., et al. (2004). Role of A1 adenosine receptors in regulation of vascular tone. American Journal of Physiology-Heart and Circulatory Physiology, 287(3), H1133-H1139. (URL: [Link])
-
Javaid, A., et al. (2024). Therapeutic potency of A1 adenosine receptor antagonists in the treatment of cardiovascular diseases, current status and perspectives. Molecular Biology Reports, 51(1), 358. (URL: [Link])
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])
-
Javaid, A., et al. (2024). Therapeutic potency of A1 adenosine receptor antagonists in the treatment of cardiovascular diseases, current status and perspectives. Molecular Biology Reports, 51(1), 358. (URL: [Link])
-
Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])
-
Shryock, J. C., & Belardinelli, L. (2003). Pharmacology and therapeutic applications of A1 adenosine receptor ligands. Current topics in medicinal chemistry, 3(4), 429–443. (URL: [Link])
-
Fredholm, B. B., et al. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of cardiovascular pharmacology, 9(4), 396–400. (URL: [Link])
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])
-
Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. Nature Reviews Rheumatology, 13(1), 41–51. (URL: [Link])
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])
-
Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(3), 223–230. (URL: [Link])
-
Massaguer, A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 490, 43–51. (URL: [Link])
-
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. (URL: [Link])
-
Jacobson, K. A., et al. (2000). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 43(6), 1165–1172. (URL: [Link])
-
Ukena, D., et al. (1987). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. FEBS letters, 215(2), 203–208. (URL: [Link])
-
Jacobson, K. A., et al. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520–1524. (URL: [Link])
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences of the United States of America, 77(9), 5547–5551. (URL: [Link])
-
Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])
-
Vlachodimou, E., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. (URL: [Link])
-
Wikipedia. (n.d.). 8-Phenyltheophylline. (URL: [Link])
-
Williams, M., et al. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024–4027. (URL: [Link])
-
Harmse, R., et al. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 26(24), 5952–5958. (URL: [Link])
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. (URL: [Link])
-
Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(3), 223–230. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. (CHEMBL3868608... - ChEMBL [ebi.ac.uk]
- 5. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 1,3-Diethyl-8-phenylxanthine (DPX): A Technical Guide for Researchers
An In-Depth Examination of a Selective Adenosine Receptor Antagonist
Abstract
1,3-Diethyl-8-phenylxanthine (DPX) is a synthetic xanthine derivative that has garnered significant interest within the scientific community for its activity as an adenosine receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of DPX, with a focus on its mechanism of action, receptor binding affinity and selectivity, and its potential applications as a research tool. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction: The Xanthine Scaffold and Adenosine Receptor Modulation
Xanthine and its derivatives, such as caffeine and theophylline, are a well-established class of compounds known for their diverse pharmacological effects, primarily mediated through the antagonism of adenosine receptors. Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic xanthine analogs with improved potency and selectivity for these receptor subtypes has been a key focus of medicinal chemistry. 1,3-Diethyl-8-phenylxanthine (DPX) emerged from these efforts as a valuable pharmacological tool for investigating the roles of adenosine signaling.
Chemical Properties
-
IUPAC Name: 1,3-diethyl-8-phenyl-7H-purine-2,6-dione
-
Synonyms: DPX
-
CAS Number: 75922-48-4
-
Molecular Formula: C₁₅H₁₆N₄O₂
-
Molecular Weight: 284.31 g/mol
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: Sparingly soluble in water, soluble in ethanol.[1]
Pharmacological Profile
Mechanism of Action: Antagonism of Adenosine Receptors
The primary mechanism of action of 1,3-Diethyl-8-phenylxanthine is the competitive antagonism of adenosine receptors. By binding to these receptors without activating them, DPX prevents the endogenous ligand adenosine from binding and initiating downstream signaling cascades. The four subtypes of adenosine receptors are coupled to different G-proteins and have distinct physiological roles:
-
A1 Adenosine Receptor (A1AR): Coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A1ARs are highly expressed in the brain, heart, and adipose tissue.
-
A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP. A2AARs are abundant in the striatum, immune cells, and blood vessels.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it has a lower affinity for adenosine compared to A2AARs and is thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia.
-
A3 Adenosine Receptor (A3AR): Primarily coupled to Gi/o proteins, its activation can lead to various cellular responses, including inhibition of adenylyl cyclase and activation of phospholipase C.
The specific effects of DPX are therefore dependent on its binding affinity and selectivity for these different receptor subtypes.
Receptor Binding Affinity and Selectivity
The selectivity of a pharmacological agent for its target receptor is a critical determinant of its utility and potential therapeutic window. Available data indicates that 1,3-Diethyl-8-phenylxanthine exhibits a preference for the A1 adenosine receptor subtype.
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| A1 | Rat | 44 | [2] |
| A2 | Human (platelets) | 200 | [3] |
Kᵢ (Inhibition Constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
The data suggests that DPX is approximately 4.5-fold more selective for the rat A1 receptor over the human A2 receptor. It is important to note that cross-species differences in receptor structure and pharmacology can exist. A study on a closely related compound, 1,3-dipropyl-8-phenylxanthine, demonstrated a 23-fold higher potency at A1 receptors compared to A2 receptors, further supporting the A1-selective profile of this structural class of xanthines.[4]
Further research is required to fully characterize the binding affinity of DPX at human A1, A2B, and A3 adenosine receptors to establish a complete selectivity profile in a human context.
Pharmacokinetics and In Vivo Effects
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for 1,3-Diethyl-8-phenylxanthine, is not extensively documented in publicly available literature. However, studies on structurally related 8-phenylxanthine derivatives can provide some insights.
For instance, a functionalized congener of the closely related 1,3-dipropyl-8-phenylxanthine was found to penetrate the central nervous system poorly in in vivo studies in rats.[2][5] This suggests that DPX may also have limited brain accessibility, which could be advantageous for peripheral applications where central nervous system side effects are undesirable. The low aqueous solubility of many 8-phenylxanthines can also present challenges for in vivo administration.[2]
In vivo studies have demonstrated that selective A1 adenosine receptor antagonists can have significant physiological effects. For example, a cardioselective A1 antagonist was shown to be more potent in antagonizing the heart rate-lowering effects of an adenosine analogue compared to its blood pressure-lowering effects, which are mediated by A2 receptors.[5]
Methodologies for Studying 1,3-Diethyl-8-phenylxanthine
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. A typical protocol to assess the binding of DPX to adenosine receptors would involve the following steps:
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the adenosine receptor subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a known concentration of a suitable radioligand for the target adenosine receptor (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors).
-
Add varying concentrations of the unlabeled competitor ligand (DPX).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor (DPX) to generate a competition curve.
-
Determine the IC₅₀ (the concentration of DPX that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synthesis of 1,3-Diethyl-8-phenylxanthine
The synthesis of 8-substituted xanthine derivatives like DPX typically involves a multi-step process. A common approach is the Traube purine synthesis, which involves the construction of the purine ring system from a pyrimidine precursor.
General Synthetic Workflow:
A general synthetic workflow for 1,3-Diethyl-8-phenylxanthine.
A more modern and convergent approach involves the Suzuki cross-coupling reaction, where an 8-halogenated xanthine derivative is coupled with a phenylboronic acid.
Experimental Protocol: Suzuki Cross-Coupling for 8-Phenylxanthine Synthesis
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., argon), suspend 8-bromo-1,3-diethylxanthine in a suitable solvent such as dimethylformamide (DMF).
-
Add phenylboronic acid.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Add a base, for example, potassium carbonate (K₂CO₃).
-
-
Reaction Conditions:
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,3-Diethyl-8-phenylxanthine.
-
Adenosine Receptor Signaling Pathways
The antagonism of adenosine receptors by DPX modulates key intracellular signaling pathways. The following diagram illustrates the primary signaling cascades associated with A1 and A2A adenosine receptors.
DPX antagonizes A1 and A2A adenosine receptor signaling pathways.
Conclusion and Future Directions
1,3-Diethyl-8-phenylxanthine is a valuable pharmacological tool for the study of adenosine receptor signaling, demonstrating selectivity for the A1 subtype. Its utility in in vitro assays is well-established for probing the function of A1 receptors. While in vivo data is limited, related compounds suggest potential for peripheral applications.
Future research should focus on obtaining a comprehensive human adenosine receptor selectivity profile for DPX, including its affinity for A2B and A3 receptors. Detailed pharmacokinetic studies are also warranted to better understand its absorption, distribution, metabolism, and excretion, which would be crucial for the design and interpretation of in vivo experiments. The development of more water-soluble analogs of DPX could also enhance its utility for in vivo research.
References
-
Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of Cardiovascular Pharmacology, 9(4), 396–400. [Link]
-
Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1987). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology, 9(4), 396-400. [Link]
-
Wikipedia contributors. (2023, November 28). 8-Phenyltheophylline. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707–717. [Link]
-
Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 226–233. [Link]
-
Shainberg, A., Bar-On, D., & Zinder, O. (1991). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Journal of Cellular Physiology, 147(1), 137–142. [Link]
-
Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1 adenosine receptors by aryl substituents. Journal of Medicinal Chemistry, 29(8), 1520–1524. [Link]
-
Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5942–5949. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved January 12, 2026, from [Link]
-
Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5942–5949. [Link]
-
Müller, C. E., & Grote, T. (2002). Synthesis of 8-substituted xanthine derivatives by Suzuki cross-coupling reaction. Tetrahedron Letters, 43(10), 1817-1819. [Link]
-
Jacobson, K. A., & Ji, X. D. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
-
Jacobson, K. A., & Ukena, D. (1989). Radioligand binding assays for adenosine receptors. Methods in neurosciences, 1, 23-41. [Link]
-
Williams, M., Jarvis, M. F., Sills, M. A., Ferkany, J. W., & Braunwalder, A. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024–4027. [Link]
-
Popova, Y., & Gerasimova, E. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(21), 6663. [Link]
-
Longdom Publishing. (n.d.). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics: The dynamics of drug absorption, distribution, metabolism and elimination. Retrieved January 12, 2026, from [Link]
-
Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 37(21), 3614–3621. [Link]
-
Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill. [Link]
-
Sadiq, N. M., & Arayamparambil, C. (2024). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]
-
Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica; the fate of foreign compounds in biological systems, 41(4), 327–339. [Link]
-
Hweih. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved January 12, 2026, from [Link]
Sources
- 1. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Structure-Activity Relationship of 1,3-Diethyl-8-phenylxanthine: A Technical Guide for Adenosine Receptor Antagonist Development
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,3-diethyl-8-phenylxanthine (DPX), a potent antagonist of adenosine receptors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings in the field, explains the causal reasoning behind molecular modifications, and provides standardized protocols for evaluation. Our focus is on elucidating the structural determinants for affinity and selectivity at adenosine receptor subtypes, thereby offering a strategic framework for the rational design of novel xanthine-based therapeutics.
Introduction: Xanthines as Privileged Scaffolds for Adenosine Receptor Antagonism
The xanthine core, a purine alkaloid structure, is a cornerstone in the development of adenosine receptor antagonists. Naturally occurring xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) were among the first compounds identified as adenosine receptor blockers.[1] These molecules serve as foundational leads, from which medicinal chemistry efforts have generated antagonists with vastly improved potency and selectivity. Adenosine receptors, a family of G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets for conditions ranging from asthma to neurodegenerative diseases.[2][3]
The development of synthetic xanthine derivatives has been driven by the need to overcome the modest potency and lack of subtype selectivity of the natural compounds. Early modifications focused on the alkyl substituents at the N1 and N3 positions, where it was discovered that elongating the methyl groups to propyl or larger alkyl chains could significantly enhance affinity, particularly at the A1 adenosine receptor (A1AR). However, a pivotal breakthrough in achieving high potency was the introduction of a phenyl group at the 8-position of the xanthine scaffold.[1][4] This modification generally increases A1AR affinity by at least an order of magnitude.[1] The compound 1,3-diethyl-8-phenylxanthine (DPX) emerged from these efforts as a potent A1-selective antagonist and a valuable pharmacological tool.[1]
This guide will dissect the SAR of the DPX scaffold, examining how modifications to its three key regions—the N1/N3-alkyl chains, the 8-phenyl ring, and the xanthine core itself—modulate receptor affinity and selectivity.
The DPX Scaffold: A Starting Point for High-Affinity Antagonists
DPX (1,3-diethyl-8-phenylxanthine) represents a significant advancement from the naturally occurring xanthines. It demonstrates a Ki value of 44 nM at the rat A1AR, showcasing a notable increase in affinity and the beginnings of subtype selectivity.[1] The key structural features of DPX are the diethyl substituents at the N1 and N3 positions and the phenyl ring at the C8 position. The phenyl group, in particular, is crucial for the substantial gain in affinity over its non-phenylated counterparts.[4]
Despite its potency, DPX is not without limitations. Its high lipophilicity and low water solubility have hindered its widespread use in vivo.[5][6] This has spurred further research into developing functionalized congeners designed to improve pharmacokinetic properties while retaining or enhancing receptor affinity and selectivity.
Below is a diagram illustrating the core DPX structure and the key positions for modification that will be discussed.
Caption: General synthetic workflow for 8-phenylxanthine derivatives.
This versatile pathway allows for the introduction of various substituents on the 8-phenyl ring by simply changing the starting benzaldehyde. Further modifications, such as the functionalization of a para-substituent, can be carried out on the final xanthine product. [7][8]
Experimental Protocols for SAR Evaluation
Elucidating the SAR of novel DPX analogs requires robust and reproducible pharmacological assays. The two primary methods used are radioligand binding assays to determine receptor affinity and functional assays to assess antagonist potency.
Protocol: Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound at a specific adenosine receptor subtype.
Objective: To measure the affinity of a test compound by its ability to displace a known radioligand from the receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A). [9][10]* Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype.
-
A1AR: [3H]DPCPX (antagonist) or [3H]CHA (agonist). [11][10] * A2AAR: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist). [10][12]* Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. [9][10]* Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled standard antagonist (e.g., theophylline or the specific unlabeled radioligand). [12]* Test Compound: DPX analog dissolved in DMSO, then serially diluted in assay buffer.
-
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester. [9][12]* Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute to the desired protein concentration (e.g., 10-25 µg protein/well) in ice-cold assay buffer. [10][12]2. Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) OR 50 µL of NSB control solution.
-
50 µL of serially diluted test compound (typically 8-10 concentrations).
-
50 µL of radioligand at a final concentration near its Kd value (e.g., 1-3 nM).
-
100 µL of diluted membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium. [12]4. Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand. [12]6. Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays: Determining Antagonist Potency
While binding assays measure affinity, functional assays are crucial for determining a compound's efficacy as an antagonist. For adenosine receptors, which signal through adenylyl cyclase, cAMP accumulation assays are a standard method. [13]
-
A1/A3 Receptor Antagonism: A1 and A3 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces cAMP levels. To test an antagonist, cells are first stimulated with an agent like forskolin (which directly activates adenylyl cyclase) and an A1/A3 agonist (which will decrease the forskolin-stimulated cAMP level). The antagonist's potency is measured by its ability to reverse the agonist-induced inhibition and restore cAMP levels.
-
A2A/A2B Receptor Antagonism: A2A and A2B receptors are Gs-coupled, so their activation stimulates adenylyl cyclase and increases cAMP levels. An antagonist's potency is measured by its ability to block the agonist-induced increase in cAMP.
The output of these assays is typically an IC50 value, which can be converted to a functional antagonist constant (KB) using the Schild equation, providing a measure of the compound's potency in a cellular context.
Challenges and Future Directions
The development of DPX analogs continues to focus on addressing key challenges:
-
Improving Selectivity: While many potent A1 antagonists exist, achieving high selectivity over the other three subtypes (A2A, A2B, A3) remains a critical goal to minimize off-target effects. The subtle interplay between substituents at the N1, N3, N7, and C8 positions must be further explored to design highly selective ligands.
-
Enhancing Pharmacokinetic Properties: The low water solubility of many potent 8-phenylxanthines is a significant hurdle. [5][6]The development of functionalized congeners with improved solubility and metabolic stability is paramount for translating high in vitro affinity into in vivo efficacy.
-
Exploring Non-Xanthine Scaffolds: While the xanthine core is well-established, novel non-xanthine scaffolds are being identified through methods like virtual screening. [3][10]These may offer alternative routes to achieving high potency and selectivity with different physicochemical properties.
Conclusion
1,3-Diethyl-8-phenylxanthine (DPX) has served as an exceptionally valuable lead compound in the quest for potent and selective adenosine receptor antagonists. The structure-activity relationship for this class of molecules is well-defined, with the N1/N3-dialkyl substituents and the 8-phenyl group being the primary determinants of affinity and selectivity. Systematic modification of these positions, guided by the principles outlined in this guide and evaluated through robust binding and functional assays, has yielded antagonists with nanomolar and even picomolar affinities. Future success in this field will depend on the rational design of new analogs that not only possess high affinity and selectivity but also exhibit favorable pharmacokinetic profiles, paving the way for the next generation of therapeutic adenosine receptor modulators.
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 19(11), 3440-3450. [Link]
-
Ji, X. D., Melman, N., & Jacobson, K. A. (2001). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors. Journal of Medicinal Chemistry, 44(5), 749-757. [Link]
-
Singh, P., Kumar, V., & Singh, M. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology, 4, 108. [Link]
-
Bansal, R., Kumar, G., Gandhi, D., Yadav, R., Young, L. C., & Harvey, A. L. (2010). Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands. Arzneimittelforschung, 60(3), 131-136. [Link]
-
Zvilichovsky, G., Garbi, H., & Nemes, E. (1982). Synthesis and properties of 7-hydroxy-8-phenylxanthine and its derivatives. Disproportionation to derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209. [Link]
-
Apexmol. (n.d.). NPC 200 (1,3-Dipropyl-8-phenylxanthine). Apexmol. Retrieved from [Link]
-
Kaur, H., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5696-5712. [Link]
-
van Veldhoven, J. P. D., et al. (2018). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 157, 1087-1100. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Molecular Pharmacology, 24(2), 379-389. [Link]
-
Snyder, S. H., et al. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. [Link]
-
Ukena, D., et al. (1986). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. FEBS Letters, 209(1), 122-128. [Link]
-
WikiGenes. (n.d.). DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione. WikiGenes. Retrieved from [Link]
-
Jacobson, K. A., et al. (1993). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. [Link]
-
de Graaf, C., et al. (2011). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 54(21), 7565-7575. [Link]
-
Jacobson, K. A., et al. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 49(12), 3435-3448. [Link]
-
Guo, D., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 490, 27-36. [Link]
-
Strappaghetti, G., et al. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575-583. [Link]
-
Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805. [Link]
-
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
-
IJzerman, A. P., et al. (2011). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 164(2b), 484-495. [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]
-
IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. IndiaMART. Retrieved from [Link]
-
HUI-CHEM. (n.d.). 1,3-Diethyl-8-phenylxanthine. HUI-CHEM. Retrieved from [Link]
-
Szałaj, N., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(5), 2828. [Link]
-
Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Wikipedia. Retrieved from [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diethyl-8-phenylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Diethyl-8-phenylxanthine
1,3-Diethyl-8-phenylxanthine is a member of the xanthine family, a class of organic compounds that includes naturally occurring substances like caffeine and theophylline. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. 1,3-Diethyl-8-phenylxanthine, in particular, is recognized as a selective antagonist of the A1 adenosine receptor[1]. Adenosine receptors play crucial roles in various physiological processes, and their modulation is a key strategy in the development of therapeutics for a range of conditions. The study of specific xanthine derivatives like 1,3-Diethyl-8-phenylxanthine allows researchers to probe the structure-activity relationships of adenosine receptor antagonists, paving the way for the design of novel drugs with improved efficacy and selectivity.
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Diethyl-8-phenylxanthine, offering field-proven insights and detailed methodologies for its preparation and analysis.
Synthesis of 1,3-Diethyl-8-phenylxanthine: A Modern Approach to a Classic Reaction
The synthesis of 1,3-Diethyl-8-phenylxanthine is most effectively achieved through a well-established route in purine chemistry known as the Traube purine synthesis. This versatile method allows for the construction of the xanthine core from acyclic precursors. The overall synthetic strategy involves two key steps: the condensation of a 5,6-diaminopyrimidine derivative with an aldehyde to form a Schiff base, followed by an oxidative cyclization to yield the final xanthine product.
Synthetic Workflow Overview
Caption: Synthetic pathway for 1,3-Diethyl-8-phenylxanthine.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 5,6-Diamino-1,3-diethyluracil
The synthesis of the key intermediate, 5,6-diamino-1,3-diethyluracil, begins with the commercially available 1,3-diethyl-6-aminouracil.
-
Nitrosation: 1,3-Diethyl-6-aminouracil is dissolved in an acidic aqueous solution (e.g., acetic acid or dilute hydrochloric acid). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at a low temperature (0-5 °C) with constant stirring. The reaction progress can be monitored by the formation of a colored precipitate, 1,3-diethyl-6-amino-5-nitrosouracil. The causality behind this step lies in the generation of nitrous acid in situ, which acts as an electrophile, attacking the electron-rich C5 position of the uracil ring.
-
Reduction: The isolated 5-nitroso derivative is then reduced to the corresponding 5,6-diamino compound. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous ammonia solution. The disappearance of the color of the nitroso compound indicates the completion of the reaction.
Part 2: Synthesis of 1,3-Diethyl-8-phenylxanthine
-
Condensation: The crude or purified 5,6-diamino-1,3-diethyluracil is suspended in a suitable solvent, such as ethanol or a mixture of methanol and acetic acid[2]. An equimolar amount of benzaldehyde is then added. The mixture is heated to reflux for a period of 1-3 hours. This step involves the nucleophilic attack of the 5-amino group on the carbonyl carbon of benzaldehyde, followed by dehydration to form the corresponding Schiff base (an imine), 6-amino-5-benzylideneamino-1,3-diethyluracil[2].
-
Oxidative Cyclization: After the formation of the Schiff base, the reaction mixture is cooled, and the intermediate may be isolated or used directly in the next step. For the cyclization, an oxidizing agent is introduced. A particularly effective reagent for this transformation is thionyl chloride (SOCl₂)[2]. The Schiff base intermediate is refluxed with thionyl chloride, leading to the oxidative cyclization and formation of the imidazole ring of the xanthine core[2]. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Upon completion of the reaction, the excess thionyl chloride is carefully quenched, often by the slow addition of water or an alcohol. The crude 1,3-Diethyl-8-phenylxanthine precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the final product as a crystalline solid.
Characterization of 1,3-Diethyl-8-phenylxanthine
A comprehensive characterization of the synthesized 1,3-Diethyl-8-phenylxanthine is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₄O₂ | [3] |
| Molecular Weight | 284.33 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Solubility | Sparingly soluble in water and ethanol. | [1] |
| Storage | Store at -20°C in a freezer. | [1][4] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Based on the analysis of closely related structures, the following are the predicted ¹H and ¹³C NMR chemical shifts for 1,3-Diethyl-8-phenylxanthine.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 7.80-8.00 (m, 2H): Protons on the phenyl ring ortho to the xanthine core.
-
δ 7.40-7.60 (m, 3H): Protons on the phenyl ring meta and para to the xanthine core.
-
δ 4.20-4.40 (q, 2H, J ≈ 7.2 Hz): Methylene protons of the N3-ethyl group.
-
δ 4.00-4.20 (q, 2H, J ≈ 7.2 Hz): Methylene protons of the N1-ethyl group.
-
δ 1.40-1.55 (t, 3H, J ≈ 7.2 Hz): Methyl protons of the N3-ethyl group.
-
δ 1.25-1.40 (t, 3H, J ≈ 7.2 Hz): Methyl protons of the N1-ethyl group.
-
A broad singlet for the N7-H proton may be observed, often in the downfield region, or it may undergo exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~155: C6 (carbonyl)
-
δ ~151: C2 (carbonyl)
-
δ ~148: C4
-
δ ~147: C8
-
δ ~131: Phenyl C-para
-
δ ~130: Phenyl C-ipso
-
δ ~129: Phenyl C-meta
-
δ ~128: Phenyl C-ortho
-
δ ~107: C5
-
δ ~42: N3-CH₂
-
δ ~38: N1-CH₂
-
δ ~14: N3-CH₃
-
δ ~13: N1-CH₃
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Diethyl-8-phenylxanthine is expected to show characteristic absorption bands for the various bonds within its structure.
Predicted Characteristic IR Absorption Bands (KBr pellet):
-
3100-3000 cm⁻¹: C-H stretching (aromatic)
-
2980-2940 cm⁻¹: C-H stretching (aliphatic -CH₂- and -CH₃)
-
~1700 cm⁻¹ and ~1650 cm⁻¹: Strong C=O stretching (two distinct carbonyl groups in the uracil ring)
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching (aromatic ring)
-
~1550 cm⁻¹: N-H bending
-
~1450 cm⁻¹: C-H bending (aliphatic)
-
~750 cm⁻¹ and ~700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring)
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 284, corresponding to the molecular weight of 1,3-Diethyl-8-phenylxanthine.
-
Major Fragmentation Pathways:
-
Loss of an ethyl group (-CH₂CH₃) from the molecular ion, resulting in a fragment at m/z = 255.
-
Cleavage of the phenyl group (-C₆H₅), leading to a fragment at m/z = 207.
-
Further fragmentation of the xanthine core through characteristic ring cleavages.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized 1,3-Diethyl-8-phenylxanthine. A reversed-phase HPLC method is typically employed for the analysis of xanthine derivatives.
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). The gradient or isocratic elution profile should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically around 270-280 nm for xanthines).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.
Characterization Workflow
Sources
- 1. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 3. Predict 1H NMR spectra [cheminfo.org]
- 4. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Introduction: Unveiling 1,3-Diethyl-8-phenylxanthine (DPX)
An In-Depth Technical Guide to the In Vitro Study of 1,3-Diethyl-8-phenylxanthine (DPX)
1,3-Diethyl-8-phenylxanthine (DPX) is a synthetic compound belonging to the xanthine chemical class, a family renowned for its diverse pharmacological activities.[1][2] The primary significance of DPX in biomedical research lies in its role as a potent and selective antagonist of the Adenosine A1 receptor (A1R). Unlike many other xanthine derivatives, such as caffeine or theophylline which exhibit broader mechanisms, DPX provides a more targeted tool for interrogating specific physiological pathways.[1][3] Its selectivity allows researchers to dissect the nuanced roles of A1R signaling in various cellular and physiological processes, from neurotransmission to cardiac function, without the confounding effects of phosphodiesterase inhibition that characterize less selective xanthines.[1][3]
This guide provides an in-depth exploration of the core in vitro methodologies used to characterize and utilize DPX. It is designed to move beyond simple procedural lists, offering insights into the causal logic behind experimental choices and emphasizing the principles of self-validating assay design.
| Property | Value | Source |
| Chemical Name | 1,3-Diethyl-8-phenylxanthine | [4] |
| Synonyms | DPX, 8-Phenyl-1,3-diethylxanthine | [5][4] |
| CAS Number | 75922-48-4 | |
| Molecular Formula | C₁₅H₁₆N₄O₂ | |
| Molecular Weight | 284.31 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 298-300°C | [5][4] |
PART 1: The Core Mechanism of A1 Receptor Antagonism
To effectively design in vitro studies, a foundational understanding of the DPX mechanism of action is paramount. Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7]
The Adenosine A1 receptor, the primary target of DPX, is canonically coupled to the inhibitory G-protein, Gαi. Upon activation by an agonist (e.g., adenosine), the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7]
DPX functions as a competitive antagonist . It binds to the A1R at the same site as adenosine but does not activate the receptor. Instead, it physically occupies the binding pocket, preventing adenosine from binding and initiating the downstream inhibitory signal. The practical effect is a reversal of the agonist-induced suppression of cAMP production.
Caption: Workflow for a radioligand competition binding assay to determine the Ki of DPX.
Assay II: Assessing Functional Antagonism via cAMP Measurement
Expertise & Experience (The "Why"): Demonstrating that DPX binds to the A1R is crucial, but it's equally important to prove that this binding event has a functional consequence. Since the A1R is Gi-coupled, its activation inhibits cAMP production. A functional assay, therefore, measures the ability of DPX to reverse this inhibition. This experiment directly links receptor occupancy by the antagonist to a measurable biological output, confirming its role as a functional antagonist.
Trustworthiness (The Protocol):
Objective: To measure the ability of DPX to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the human Adenosine A1 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels to create a measurable window of inhibition.
-
A1R Agonist: A potent A1R agonist such as CPA (N⁶-Cyclopentyladenosine) or NECA.
-
Test Compound: 1,3-Diethyl-8-phenylxanthine (DPX).
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based GloSensor™). [8] Step-by-Step Methodology:
-
Cell Seeding: Seed the A1R-expressing cells into a 96-well plate and incubate overnight to allow for attachment.
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with stimulation buffer containing varying concentrations of DPX. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors first.
-
Stimulation: Add a solution containing a fixed concentration of Forskolin (to stimulate cAMP) plus a fixed concentration of the A1R agonist (to inhibit cAMP). The agonist concentration should be at its EC₈₀-EC₉₀ to ensure a robust but surmountable inhibition.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of intracellular cAMP levels.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis (Self-Validation):
-
Establish Controls: The experiment's validity rests on clear control conditions:
-
Basal: No Forskolin, no agonist.
-
Stimulated (100% Signal): Forskolin only.
-
Inhibited (0% Signal): Forskolin + A1R Agonist.
-
-
Normalize Data: Express the data from the DPX-treated wells as a percentage of the signal from the "Inhibited" (0%) to the "Stimulated" (100%) controls.
-
Determine Potency: Plot the percentage of reversal against the logarithm of the DPX concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value , which in this functional context represents the concentration of DPX required to achieve 50% of the maximal reversal of agonist-induced inhibition. [9][10]
PART 3: Practical Considerations & Safe Handling
Solubility and Stability:
-
Solubility: DPX is sparingly soluble in water but soluble in organic solvents like ethanol and DMSO. [5]For in vitro assays, it is standard practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Stability: Stock solutions in DMSO should be stored at -20°C. When diluted in aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Aqueous solutions should be prepared fresh or stored at 4°C for short periods (several weeks). [5][4] Safety and Handling: Xanthine derivatives are biologically active compounds and should be handled with appropriate care. [1]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves, when handling DPX. [11]* Powder Handling: As with any fine chemical powder, handle solid DPX in a ventilated enclosure, such as a chemical fume hood or a powder-handling balance enclosure, to prevent inhalation. [12]* Waste Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
-
General Hygiene: Practice good laboratory hygiene by washing hands thoroughly after handling the compound and before leaving the laboratory. [12][13]
References
- Li, H., et al. (2020). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLoS ONE, 15(7), e0235297.
-
ResearchGate. (n.d.). Effect of the adenosine A1 receptor antagonist (DPCPX, 100 nM) on the... Retrieved from [Link]
-
H-C-Bio. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
- Szopa, A., et al. (2017). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Pharmacological Reports, 69(5), 955-962.
- Silva, A. C., et al. (2015). Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory. Journal of Alzheimer's Disease, 48(4), 1011-1016.
-
PubChem. (n.d.). Displacement of specific [3H]DPCPX binding at human adenosine A2B receptor expressed in HEK293 cells. Retrieved from [Link]
- Murphy, M. G., & Sturm, R. J. (1993). Differential binding properties of adenosine receptor agonists and antagonists in brain. Neurochemical Research, 18(1), 11-16.
- Lenselink, E. B., et al. (2017). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists.
- de Graaf, C., et al. (2011). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 54(21), 7565-7575.
- Gsandtner, I., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7837.
-
ResearchGate. (n.d.). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Retrieved from [Link]
- Carrageta, D. F., et al. (2018). 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity. Toxicology in Vitro, 53, 114-120.
-
Wikipedia. (n.d.). 8-Phenyltheophylline. Retrieved from [Link]
- Singh, P., et al. (2021). Xanthine scaffold: scope and potential in drug development. Heliyon, 7(8), e07748.
- Bruns, R. F., et al. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical Pharmacology, 36(22), 4024-4027.
-
Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 4. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. thesafetygeek.com [thesafetygeek.com]
An In-Depth Technical Guide to the Effects of 1,3-Diethyl-8-phenylxanthine on Cyclic AMP Levels
This guide provides a comprehensive technical overview of 1,3-diethyl-8-phenylxanthine (DPX), a significant pharmacological tool in the study of purinergic signaling. We will delve into its mechanism of action as an adenosine receptor antagonist and provide detailed, field-proven methodologies for investigating its effects on intracellular cyclic AMP (cAMP) levels. This document is intended for researchers, scientists, and drug development professionals actively engaged in G-protein coupled receptor (GPCR) research and cellular signaling.
Introduction to 1,3-Diethyl-8-phenylxanthine (DPX)
1,3-Diethyl-8-phenylxanthine, commonly referred to as DPX, belongs to the xanthine class of compounds, which includes naturally occurring substances like caffeine and theophylline. These molecules are recognized for their ability to act as competitive antagonists at adenosine receptors. DPX, a synthetic derivative, has been instrumental in characterizing the physiological and pathological roles of these receptors due to its potency and selectivity. Understanding the interaction of DPX with adenosine receptors and its subsequent impact on second messenger systems like cAMP is crucial for elucidating the therapeutic potential of modulating purinergic signaling in various disease states.
The Adenosine Receptor Signaling Nexus and cAMP Modulation
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes through its interaction with four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are distinguished by their differential coupling to adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.
-
A1 and A3 Receptors (Gi/o-coupled): The A1 and A3 adenosine receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP curtails the activity of downstream effectors such as Protein Kinase A (PKA).
-
A2A and A2B Receptors (Gs-coupled): Conversely, the A2A and A2B adenosine receptors are coupled to stimulatory G-proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP production and subsequent activation of PKA and other cAMP-mediated signaling cascades.[1][2][3][4]
DPX, as an antagonist, competitively binds to these receptors, thereby blocking the action of adenosine and other agonists. Its effect on cAMP levels is therefore dependent on the specific receptor subtype it interacts with and the baseline level of receptor activation.
Binding Affinity of DPX and Related Xanthines
The pharmacological effect of DPX is dictated by its binding affinity (Ki) for the different adenosine receptor subtypes. DPX exhibits a notable selectivity for the A1 receptor. The table below summarizes the binding affinities of DPX and other relevant xanthine derivatives.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Species | Reference(s) |
| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 | ~1000 | >10,000 | >10,000 | Rat | Various |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 0.45 | 330 | 50,000 | >10,000 | Human/Rat | [5][6] |
| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine (4b) | >1000 | 237 | - | - | Rat | [7] |
| Theophylline | 9,070 | - | 9,070 | - | Human | [8] |
| Caffeine | 10,400 | - | 10,400 | - | Human | [8] |
Note: Ki values can vary depending on the tissue, species, and experimental conditions. The data presented are representative values from the literature.
Experimental Workflow for Assessing DPX Effects on cAMP
To quantitatively measure the impact of DPX on cAMP levels, a robust and well-controlled experimental workflow is paramount. The following sections detail a comprehensive protocol, focusing on the antagonist properties of DPX at the A1 receptor.
Rationale for Experimental Design
Given that DPX is a potent A1 receptor antagonist and A1 receptors are Gi-coupled, its primary effect will be to block adenosine-mediated inhibition of adenylyl cyclase. To observe this, it is necessary to first stimulate adenylyl cyclase to produce a measurable amount of cAMP. Forskolin, a direct activator of adenylyl cyclase, is an ideal tool for this purpose.[9][10][11][12] The experimental design will therefore involve treating cells with an A1 agonist to inhibit forskolin-stimulated cAMP production, and then co-treating with DPX to observe the reversal of this inhibition.
Detailed Experimental Protocol
This protocol is designed for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP quantification.
4.2.1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human A1 adenosine receptor (HEK293-hA1R).[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
DPX Stock Solution: 10 mM DPX in DMSO.
-
A1 Receptor Agonist: N6-Cyclopentyladenosine (CPA) as a selective A1 agonist. Prepare a 10 mM stock in DMSO.
-
Adenylyl Cyclase Activator: Forskolin. Prepare a 10 mM stock in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX). Prepare a 100 mM stock in DMSO. The inclusion of a PDE inhibitor is critical to prevent the degradation of cAMP during the assay.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: A commercially available competitive ELISA kit.
-
96-well Cell Culture Plates: White, opaque plates are recommended for luminescent or fluorescent readouts to minimize well-to-well crosstalk.
-
Plate Reader: Capable of measuring the signal generated by the chosen cAMP assay kit (e.g., absorbance, fluorescence, or luminescence).
4.2.2. Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture HEK293-hA1R cells in T-75 flasks at 37°C in a humidified 5% CO2 incubator.
-
The day before the experiment, harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight. The optimal cell density should be determined empirically to ensure the cAMP signal is within the dynamic range of the assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of DPX and CPA in assay buffer containing a final concentration of 500 µM IBMX.
-
Prepare a solution of forskolin in assay buffer with 500 µM IBMX. The final concentration of forskolin should be determined based on an initial dose-response curve to identify a concentration that yields a submaximal (EC50-EC80) cAMP response. A typical starting concentration is 1-10 µM.
-
-
Cell Stimulation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the appropriate DPX dilution (or vehicle control) to the wells.
-
Add 25 µL of the CPA dilution (or vehicle control) to the wells.
-
Add 25 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to capture the peak cAMP response.
-
-
Cell Lysis:
-
After incubation, aspirate the stimulation buffer.
-
Add the lysis buffer provided with the cAMP assay kit (typically 50-100 µL per well).
-
Incubate at room temperature for the time recommended by the kit manufacturer (usually 10-20 minutes) with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Quantification (Competitive ELISA):
-
Follow the specific instructions of the commercial cAMP ELISA kit. A general procedure is as follows:
-
Add a portion of the cell lysate from each well to the corresponding wells of the antibody-coated ELISA plate.
-
Add the cAMP-HRP (or other enzyme) conjugate to each well.
-
Add the anti-cAMP antibody to each well.
-
Incubate the plate for the recommended time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the antagonist (DPX) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of DPX, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Expected Outcomes and Interpretation
In a well-executed experiment, you would expect to observe the following:
-
Basal: Low levels of cAMP.
-
Forskolin alone: A significant increase in cAMP levels.
-
Forskolin + A1 Agonist (CPA): A reduction in the forskolin-stimulated cAMP levels, demonstrating the inhibitory effect of A1 receptor activation.
-
Forskolin + A1 Agonist (CPA) + DPX: A dose-dependent reversal of the CPA-induced inhibition of cAMP production. As the concentration of DPX increases, it will displace CPA from the A1 receptors, leading to cAMP levels that approach those seen with forsklin alone.
These results would confirm the A1 receptor antagonist activity of DPX and allow for the quantitative determination of its potency (IC50) in a cellular context.
Conclusion
1,3-Diethyl-8-phenylxanthine is a valuable pharmacological tool for investigating adenosine receptor signaling. Its antagonist activity, particularly at the A1 receptor, can be reliably quantified by measuring its effect on intracellular cAMP levels. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate role of purinergic signaling in health and disease, and to screen for novel modulators of this important GPCR family. Adherence to rigorous experimental design and optimization is key to generating high-quality, reproducible data.
References
-
Innoprot. (n.d.). cAMPNOMAD Adenosine A1 Receptor Cell Line. Retrieved from [Link]
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
-
Cells Online. (n.d.). Adenosine A2A Receptor Cell Line. Retrieved from [Link]
-
Innoprot. (n.d.). cAMPNOMAD Adenosine A2B Receptor Cell Line. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]
- Tucker, A. L., & Linden, J. (2000). Dominance of G(s) in doubly G(s)/G(i)-coupled chimaeric A(1)/A(2A) adenosine receptors in HEK-293 cells. British journal of pharmacology, 131(7), 1287–1294.
-
BPS Bioscience. (n.d.). Data Sheet: Adenosine A2a Receptor Functional HEK293 Cell Line. Retrieved from [Link]
- Pinna, A., & Wardas, J. (2003). Amplification of the Cyclic AMP Response to Forskolin in Pheochromocytoma PC12 Cells Through Adenosine A(2A) Purinoceptors. Journal of Neurochemistry, 84(4), 856-865.
- Genedani, S., Fuxe, K., Agnati, L. F., & Fredholm, B. B. (1998). Involvement of P1 receptors in the effect of forskolin on cyclic AMP accumulation and export in PC12 cells.
- Gao, Z. G., & Jacobson, K. A. (2007). Adenosine A1 Receptor-Dependent and -Independent Effects of the Allosteric Enhancer PD 81723. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1064-1070.
- Raker, V. K., Becker, C., & Steinbrink, K. (2022). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 13, 866097.
- Fredholm, B. B., Jonzon, B., Lindgren, E., & Lindström, K. (1986). Effect of adenosine receptor agonists and other compounds on cyclic AMP accumulation in forskolin-treated hippocampal slices. Journal of neurochemistry, 46(1), 136–143.
- Kim, Y. C., Ji, X. D., & Jacobson, K. A. (1996). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 39(21), 4142–4148.
- Redman, R. S., & Silinsky, E. M. (1993). A selective adenosine antagonist (8-cyclopentyl-1,3-dipropylxanthine) eliminates both neuromuscular depression and the action of exogenous adenosine by an effect on A1 receptors. Molecular pharmacology, 44(4), 835–840.
- Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2017). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 27(1), 142–148.
- Kim, Y. C., de Zwart, M., Chang, L., Moro, S., von Frijtag Drabbe Künzel, J. K., Melman, N., ... & Jacobson, K. A. (1997). Structure-Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of medicinal chemistry, 40(14), 2243–2251.
- El-Yassir, Z., & Newby, A. C. (1993). Action of adenosine receptor antagonists on the cardiovascular response to defence area stimulation in the rat. British journal of pharmacology, 109(3), 704–709.
- Tosh, D. K., Paoletta, S., El-Maouche, D., Faiella, M., Salvemini, D., & Jacobson, K. A. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. Purinergic Signalling, 18(3), 329-346.
- de Jong, T., van der Wouden, C. S., Heitman, L. H., & IJzerman, A. P. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD)
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Jacobson, K. A. (2006). Design, synthesis, and structure-activity relationships of 1-, 3-, 8-, and 9-substituted-9-deazaxanthines at the human A2B adenosine receptor. Journal of medicinal chemistry, 49(1), 221–233.
Sources
- 1. innoprot.com [innoprot.com]
- 2. Adenosine A2A Receptor Cell Line – Cells Online [cells-online.com]
- 3. innoprot.com [innoprot.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amplification of the cyclic AMP response to forskolin in pheochromocytoma PC12 cells through adenosine A(2A) purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of P1 receptors in the effect of forskolin on cyclic AMP accumulation and export in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of adenosine receptor agonists and other compounds on cyclic AMP accumulation in forskolin-treated hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Pharmacological Profile of 1,3-Diethyl-8-phenylxanthine (DPX): A Technical Guide
This guide provides an in-depth exploration of 1,3-Diethyl-8-phenylxanthine (DPX), a cornerstone tool in adenosine receptor research. We will delve into its historical context, the chemical principles guiding its synthesis, its detailed pharmacological characteristics, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal adenosine receptor antagonist.
Introduction: The Quest for Adenosine Receptor Specificity
The story of 1,3-Diethyl-8-phenylxanthine (DPX) begins with the naturally occurring methylxanthines, caffeine and theophylline. While these compounds have been consumed for centuries for their stimulant properties, their pharmacological effects are broad, primarily due to their non-selective antagonism of adenosine receptors. Adenosine, a ubiquitous purine nucleoside, plays a critical role in regulating a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The desire for more precise pharmacological tools to dissect the individual contributions of these receptor subtypes drove the chemical exploration that led to the synthesis of DPX.
The core scientific challenge was to modify the basic xanthine scaffold to achieve higher affinity and selectivity for a specific adenosine receptor subtype. Early structure-activity relationship (SAR) studies revealed that substitutions at the 1, 3, and 8 positions of the xanthine core were pivotal in modulating potency and selectivity. This foundational knowledge paved the way for the rational design of compounds like DPX.
The Chemical Blueprint: Synthesis of 1,3-Diethyl-8-phenylxanthine
The synthesis of 1,3-Diethyl-8-phenylxanthine is a classic example of purine ring system construction, most commonly achieved through a variation of the Traube purine synthesis. This multi-step process builds the xanthine core by first assembling a pyrimidine ring, which is then fused with an imidazole ring.
Rationale Behind the Traube Synthesis Approach
The Traube synthesis is a robust and versatile method for the preparation of purines from pyrimidine precursors. Its selection for the synthesis of 8-substituted xanthines is based on the following principles:
-
Convergent Strategy: It allows for the late-stage introduction of the 8-substituent, enabling the synthesis of a diverse range of analogs from a common intermediate.
-
Readily Available Starting Materials: The synthesis commences with simple and commercially available starting materials.
-
Well-Established Chemistry: The individual reaction steps, such as nitrosation, reduction, and cyclization, are well-understood and reliably high-yielding.
Experimental Protocol: A Step-by-Step Guide to DPX Synthesis
The following protocol outlines a representative synthesis of 1,3-Diethyl-8-phenylxanthine.
Step 1: Synthesis of 1,3-Diethyl-6-aminouracil
-
Reaction: Condensation of N,N'-diethylurea with ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add N,N'-diethylurea and ethyl cyanoacetate.
-
Reflux the mixture for several hours. The product, 1,3-diethyl-6-aminouracil, will precipitate upon cooling and acidification.
-
Filter, wash with cold water and ethanol, and dry the product.
-
-
Causality: The strong base deprotonates the active methylene group of ethyl cyanoacetate, creating a nucleophile that attacks one of the carbonyl groups of diethylurea, initiating the cyclization to form the pyrimidine ring.
Step 2: Synthesis of 1,3-Diethyl-5,6-diaminouracil
-
Reaction: Nitrosation of 1,3-diethyl-6-aminouracil followed by reduction of the nitroso group.
-
Procedure:
-
Suspend 1,3-diethyl-6-aminouracil in water and add sodium nitrite.
-
Slowly add an acid (e.g., acetic acid) while maintaining a low temperature to form the 5-nitroso derivative, which typically precipitates as a colored solid.
-
Isolate the nitroso intermediate and then reduce it to the 5,6-diamino derivative using a reducing agent like sodium dithionite.
-
The resulting 1,3-diethyl-5,6-diaminouracil is often used directly in the next step without extensive purification due to its potential for oxidation.
-
-
Causality: The nitrosation introduces a nitrogen-containing functional group at the 5-position, which is then reduced to an amino group, providing the two adjacent amino groups necessary for the subsequent imidazole ring formation.
Step 3: Synthesis of 1,3-Diethyl-8-phenylxanthine
-
Reaction: Cyclization of 1,3-diethyl-5,6-diaminouracil with benzaldehyde, followed by oxidation.
-
Procedure:
-
Dissolve 1,3-diethyl-5,6-diaminouracil in a suitable solvent, such as dimethylformamide (DMF).
-
Add benzaldehyde to the solution and heat the mixture. This condensation reaction forms a Schiff base intermediate which then cyclizes.
-
An oxidizing agent, which can be as simple as air or a mild chemical oxidant, facilitates the final aromatization to the stable xanthine ring system.
-
The product, 1,3-Diethyl-8-phenylxanthine, can be purified by recrystallization.
-
-
Causality: The two amino groups of the diaminouracil condense with the carbonyl group of benzaldehyde to form the imidazole ring. The phenyl group from benzaldehyde becomes the 8-phenyl substituent of the xanthine.
Caption: Synthetic pathway for 1,3-Diethyl-8-phenylxanthine.
Pharmacological Profile: A Selective A1 Adenosine Receptor Antagonist
1,3-Diethyl-8-phenylxanthine is a potent and selective competitive antagonist of the A1 adenosine receptor. Its pharmacological properties have been extensively characterized using a variety of in vitro and in vivo techniques.
Binding Affinity and Selectivity
The affinity of DPX for the different adenosine receptor subtypes is typically determined by radioligand binding assays. In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of a non-labeled compound, such as DPX, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| A1 | 1.5 - 50 | Human, Rat, Bovine | [1][2] |
| A2A | 200 - 1000 | Human, Rat | [2] |
| A2B | > 10,000 | Human | [1] |
| A3 | > 10,000 | Human, Rat | [1][3] |
Data Interpretation: The data clearly demonstrates the high affinity and selectivity of DPX for the A1 adenosine receptor over the A2A, A2B, and A3 subtypes. This selectivity is a key attribute that makes DPX a valuable tool for isolating and studying A1 receptor-mediated effects.
Mechanism of Action: Competitive Antagonism
DPX acts as a competitive antagonist at the A1 adenosine receptor. This means that it binds to the same site on the receptor as the endogenous agonist, adenosine, but it does not activate the receptor. By occupying the binding site, DPX prevents adenosine from binding and initiating downstream signaling events.
The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Activation of the A1 receptor by an agonist like adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). DPX blocks this effect.
Caption: A1 adenosine receptor signaling pathway and the inhibitory action of DPX.
Experimental Workflows: Characterizing DPX Activity
Radioligand Binding Assay Protocol
This protocol describes a typical competitive binding assay to determine the Ki of DPX for the A1 adenosine receptor.
-
Preparation of Membranes:
-
Homogenize tissue known to express A1 receptors (e.g., rat brain cortex) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes or a microplate, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of a suitable A1-selective radioligand (e.g., [³H]DPCPX).
-
Add varying concentrations of unlabeled DPX.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive A1 agonist or antagonist).
-
-
Incubation and Filtration:
-
Incubate the mixture at a defined temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the DPX concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DPX that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine the affinity of DPX.
Conclusion: An Enduring Tool in Adenosine Research
1,3-Diethyl-8-phenylxanthine represents a significant milestone in the development of selective adenosine receptor ligands. Its high affinity and selectivity for the A1 receptor have made it an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor subtype in the cardiovascular, central nervous, and renal systems. The principles of its synthesis and the methodologies for its pharmacological characterization continue to be relevant in the ongoing quest for novel and more specific therapeutics targeting the adenosine signaling pathway.
References
- Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552.
- Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
- Daly, J. W., et al. (1981). Structure-activity relationships for substances that affect the A1 and A2 adenosine receptor systems. In Advances in Cyclic Nucleotide Research (Vol. 14, pp. 69-80). Raven Press.
- Bruns, R. F., et al. (1987). Characterization of A1 and A2 adenosine receptors in vitro with radioligand binding and cyclic AMP assays. In Adenosine and Adenine Nucleotides (pp. 39-49). Springer, Berlin, Heidelberg.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
- Linden, J. (2001). Molecular approach to adenosine receptors: receptor-mediated mechanisms of tissue protection. Annual Review of Pharmacology and Toxicology, 41(1), 775-787.
- Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(5), 1290-1308.
- Volpini, R., et al. (2011). 8-Substituted-1,3,7-trialkylxanthine derivatives as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 19(21), 6435-6447.
- van der Wenden, E. M., et al. (1995). The affinity and selectivity of A1 adenosine receptor antagonists. European Journal of Pharmacology: Molecular Pharmacology Section, 288(2), 175-182.
Sources
- 1. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Diethyl-8-phenylxanthine (DPX) in Cell Culture
Introduction: Understanding 1,3-Diethyl-8-phenylxanthine (DPX) as a Research Tool
1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine derivative that serves as a valuable pharmacological tool for researchers investigating purinergic signaling pathways. Structurally related to caffeine and theophylline, DPX exhibits antagonist activity at adenosine receptors. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes, and their dysregulation is implicated in various pathological conditions. The utility of DPX in a laboratory setting stems from its ability to selectively block the effects of endogenous adenosine, thereby allowing for the elucidation of adenosine receptor-mediated signaling events.
Mechanism of Action: A Selective Adenosine Receptor Antagonist
DPX functions as a competitive antagonist at adenosine receptors, with a notable selectivity for the A1 and A2 subtypes. Adenosine receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gαs), resulting in an increase in intracellular cAMP.
The selectivity of DPX allows researchers to dissect the specific contributions of A1 and A2 receptor signaling in their experimental models. By blocking A1 receptors, DPX can prevent the adenosine-mediated inhibition of adenylyl cyclase, thereby influencing a range of cellular processes including neurotransmission, cardiac function, and lipolysis. Its antagonism at A2 receptors can modulate inflammatory responses and vascular tone.
The following diagram illustrates the canonical signaling pathway of A1 adenosine receptors and the inhibitory action of DPX:
Caption: Experimental workflow for a DPX-based cAMP assay.
Assessing Cellular Responses
a) cAMP Assay:
The activation of A1 adenosine receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Therefore, in the presence of an A1 agonist, cAMP levels will be low. DPX, by blocking the A1 receptor, will prevent this agonist-induced decrease in cAMP.
-
Procedure: After agonist stimulation, lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).
-
Expected Outcome: In control cells, the A1 agonist will decrease cAMP levels. In DPX-treated cells, this decrease will be attenuated in a concentration-dependent manner.
b) Intracellular Calcium Mobilization Assay:
A1 receptor activation can also lead to changes in intracellular calcium concentrations, often through the Gβγ subunits of the G protein activating phospholipase C.
-
Procedure: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) prior to DPX and agonist treatment. Measure the fluorescence intensity in real-time using a fluorescence plate reader.
-
Expected Outcome: An A1 agonist may induce an increase in intracellular calcium. DPX pre-treatment should block this agonist-induced calcium mobilization.
Trustworthiness and Self-Validation: The Importance of Controls
To ensure the validity of your experimental results, it is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of DPX used. This control accounts for any effects of the solvent on the cells.
-
Agonist Alone: Cells treated only with the A1 agonist to establish the maximal response.
-
DPX Alone: Cells treated only with DPX to ensure that it does not have any agonist activity on its own.
-
Positive Control Antagonist: If available, use a well-characterized A1 selective antagonist (e.g., DPCPX) as a positive control for antagonism.
Conclusion and Field-Proven Insights
1,3-Diethyl-8-phenylxanthine is a powerful tool for dissecting the role of A1 and A2 adenosine receptors in cellular signaling. The key to successful experiments with DPX lies in careful optimization of the experimental conditions, including the choice of cell line, DPX concentration, and the downstream assay. By understanding its mechanism of action and incorporating proper controls, researchers can confidently use DPX to gain valuable insights into the complex world of purinergic signaling.
References
-
Cooper, J., Hill, S. J., & Alexander, S. P. H. (1997). An endogenous A2B adenosine receptor coupled to cyclic AMP generation in human embryonic kidney (HEK 293) cells. British Journal of Pharmacology, 122(3), 546–550. [Link]
- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34.
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(2), 204–210. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]
-
Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 330(3), 212–221. [Link]
-
Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2016). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5942–5949. [Link]
-
BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]
-
Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor. Purinergic Signalling, 11(1), 13–26. [Link]
-
Chen, J. F., & Chern, Y. (2022). Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat. Journal of Caffeine and Adenosine Research, 12(2), 75-84. [Link]
-
Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. Retrieved from [Link]
Application Notes: 1,3-Diethyl-8-phenylxanthine (DPX) as a Pharmacological Tool for Adenosine Receptor Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding 1,3-Diethyl-8-phenylxanthine (DPX)
1,3-Diethyl-8-phenylxanthine, commonly referred to as DPX, is a synthetic xanthine derivative that serves as a valuable antagonist for adenosine receptors. Structurally distinct from endogenous purines, its 1,3-diethyl and 8-phenyl substitutions confer a pharmacological profile characterized by moderate selectivity for the A1 adenosine receptor (A1R) over the A2A adenosine receptor (A2AR). While not as highly selective as next-generation antagonists like DPCPX, DPX was a foundational tool in the early characterization of adenosine receptor pharmacology.[1] Its historical significance and continued use in specific contexts make a thorough understanding of its application essential for researchers in pharmacology and drug development.
These notes provide an in-depth guide to the practical application of DPX, covering its mechanism of action, key pharmacological data, and detailed protocols for its use in standard in vitro assays.
Mechanism of Action: Competitive Antagonism of Adenosine Receptors
Adenosine is a critical purinergic signaling molecule that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A2A receptor, a primary target for DPX, is canonically coupled to the stimulatory G protein, Gs.
The A2A Signaling Cascade:
-
Agonist Binding: Endogenous adenosine or a synthetic agonist binds to the A2A receptor.
-
Gs Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of Gs stimulates adenylyl cyclase (AC), a membrane-bound enzyme.
-
cAMP Production: AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[2][3][4]
-
Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular functions such as gene transcription, metabolism, and ion channel activity.[2][3]
DPX functions as a competitive antagonist . It binds to the same orthosteric site on the A2A receptor as adenosine but does not activate the receptor. By occupying the binding site, DPX physically blocks adenosine from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP.
Diagram 1: Adenosine A2A Receptor Signaling and DPX Antagonism This diagram illustrates the canonical Gs-cAMP signaling pathway activated by an A2A receptor agonist and its competitive inhibition by DPX.
Key Pharmacological Parameters of DPX
The utility of a pharmacological tool compound is defined by its affinity and selectivity for its targets. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (DPX) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates higher binding affinity.
The following table summarizes the reported Ki values for DPX at various rat adenosine receptor subtypes, providing a quantitative measure of its binding profile.
| Receptor Subtype | Tissue/Cell Source | Radioligand Used | Reported Kᵢ (nM) | Selectivity (fold vs. A1) | Reference |
| A1 | Rat Brain Membranes | [³H]CHA | 44 | - | [1] |
| A2 | Rat Brain Tissue | - | >1000 | >23-fold | [5][6] |
Note: Early literature often referred to A2 receptors generally before the distinct A2A and A2B subtypes were fully characterized. The A2 value cited is typically reflective of the A2A subtype in brain tissue.
This data highlights that DPX is moderately selective for the A1 receptor. While its primary historical role was as one of the first antagonist radioligands, its hydrophobicity limited this application.[1] Researchers should be aware of its cross-reactivity with A1 receptors, especially at higher concentrations, and select experimental conditions accordingly.
Application Protocols
The following protocols provide step-by-step methodologies for characterizing the interaction of DPX with adenosine receptors using standard in vitro pharmacological assays.
Diagram 2: General Workflow for Competitive Radioligand Binding Assay This flowchart outlines the key stages of a competitive binding experiment to determine the affinity (Ki) of a test compound like DPX.
Objective: To determine the binding affinity (Ki) of DPX for the human A2A adenosine receptor.
Principle: This assay measures the ability of unlabeled DPX to compete with a fixed concentration of a radiolabeled A2A antagonist (e.g., [³H]-ZM241385) for binding to receptors in a cell membrane preparation.[7][8][9]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human A2A receptor.
-
Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).
-
Test Compound: 1,3-Diethyl-8-phenylxanthine (DPX).
-
Non-specific Ligand: High concentration (e.g., 10 µM) of a non-labeled A2A antagonist like ZM241385 or theophylline.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.
Procedure:
-
Preparation: On the day of the assay, thaw the A2A receptor membrane aliquot and resuspend it in fresh assay buffer to a final protein concentration of 5-20 µ g/well .[10] Prepare serial dilutions of DPX (e.g., 11 concentrations from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL assay buffer, 50 µL [³H]-ZM241385 (at a concentration near its Kd, e.g., 1-2 nM), and 150 µL of the membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific ligand, 50 µL [³H]-ZM241385, and 150 µL of the membrane suspension.
-
Competition: Add 50 µL of each DPX dilution, 50 µL [³H]-ZM241385, and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot the percentage of specific binding against the log concentration of DPX.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of DPX that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Objective: To determine the functional potency (IC₅₀ or Kb) of DPX as an A2A receptor antagonist.
Principle: This assay measures the ability of DPX to inhibit the production of intracellular cAMP stimulated by an A2A receptor agonist (e.g., NECA or CGS-21680).[7] The amount of cAMP produced is quantified, typically using a competitive immunoassay format like HTRF, AlphaScreen, or ELISA.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human A2A receptor, seeded in 96- or 384-well plates.
-
Agonist: A stable adenosine analog, such as CGS-21680 or NECA.
-
Test Compound: 1,3-Diethyl-8-phenylxanthine (DPX).
-
Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 50 µM Rolipram) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, AlphaScreen, GloSensor) for quantifying cAMP levels.[11][12]
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of DPX (or vehicle for control wells). Incubate for 15-30 minutes at 37°C.[7]
-
Agonist Stimulation: Add the A2A agonist (e.g., CGS-21680) at a fixed concentration (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells except the basal control (which receives only vehicle).
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[7]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal (often as a percentage of the agonist-only response) against the log concentration of DPX.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which is the concentration of DPX that causes 50% inhibition of the agonist-induced cAMP production.
-
The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum/Schild equation if a full Schild analysis is performed, or approximated from the IC₅₀ value.
Troubleshooting and Experimental Considerations
-
Solubility: DPX is hydrophobic.[1] Prepare concentrated stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells to avoid solvent effects.
-
Selectivity: Given DPX's moderate selectivity, if the biological system under study expresses both A1 and A2A receptors, results should be interpreted with caution. Consider using a more selective A1 antagonist (e.g., DPCPX) to block A1-mediated effects if necessary.[13][14]
-
Non-specific Binding: The hydrophobicity of DPX may lead to higher non-specific binding in membrane assays. This can be mitigated by including BSA (0.1%) in the assay buffer and ensuring efficient washing during the filtration step.
-
Self-Validation: Always include appropriate controls. In binding assays, TB and NSB are critical. In functional assays, include basal (no agonist) and maximal stimulation (agonist only) controls to define the assay window.
Conclusion
1,3-Diethyl-8-phenylxanthine (DPX) is a well-characterized xanthine-based antagonist with moderate selectivity for A1 over A2A adenosine receptors. While more selective tools are now available, DPX remains relevant for specific applications and as a benchmark compound. A clear understanding of its binding kinetics, selectivity profile, and proper application in robust in vitro assays, as detailed in these notes, is crucial for generating reliable and interpretable pharmacological data.
References
-
Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs. PubMed. Available at: [Link]
-
A2a receptor signaling pathways. A2a receptor is coupled to a Gs... ResearchGate. Available at: [Link]
-
Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology. Available at: [Link]
-
Adenosine A2A Receptor Assay. Innoprot. Available at: [Link]
-
A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Xanthines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry via PubMed Central. Available at: [Link]
-
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology via PubMed. Available at: [Link]
-
GPCR-radioligand binding assays. Methods in Cell Biology via PubMed. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Journal of Medicinal Chemistry via PubMed. Available at: [Link]
-
A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta Physiologica Scandinavica via PubMed Central. Available at: [Link]
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science. Available at: [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Dapoxetine in Pharmaceutical Formulations
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dapoxetine (DPX) in pharmaceutical dosage forms. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and an in-depth explanation of the scientific principles underpinning the chosen experimental parameters. This guide ensures both technical accuracy and practical applicability for routine quality control and research purposes.
Introduction: The Rationale for a Robust DPX Assay
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset of action and short half-life, making it suitable for the on-demand treatment of premature ejaculation.[1][2] Its efficacy and safety are directly linked to the precise dosage in pharmaceutical products. Therefore, a reliable and validated analytical method is paramount for ensuring product quality, consistency, and regulatory compliance. High-performance liquid chromatography (HPLC) is the gold standard for such analyses due to its high resolution, sensitivity, and specificity.
This document provides a comprehensive guide to a specific, accurate, and precise RP-HPLC method for DPX analysis, moving beyond a simple recitation of steps to explain the critical thinking behind the method development.
Physicochemical Properties of Dapoxetine: The Foundation of Method Development
Understanding the physicochemical properties of dapoxetine is fundamental to developing a successful HPLC method. These properties dictate the optimal conditions for separation and detection.
-
Structure and pKa: Dapoxetine hydrochloride is the salt form commonly used in pharmaceuticals.[3] It has a pKa of 8.6, meaning it is predominantly in its charged (protonated) form at physiological pH and in acidic mobile phases.[4][5][6] This characteristic is crucial for retention on a reverse-phase column.
-
Solubility: Dapoxetine hydrochloride is freely soluble in water, ethanol, and acetonitrile, which simplifies the preparation of standard and sample solutions.[7]
-
UV Absorbance: Dapoxetine exhibits maximum UV absorbance at approximately 292 nm.[8][9][10] This wavelength provides excellent sensitivity for detection without significant interference from common excipients.
Experimental Workflow
The following diagram illustrates the logical flow of the dapoxetine analysis process, from sample preparation to final data interpretation.
Caption: Workflow for DPX analysis by HPLC.
Materials and Methods
Reagents and Materials
-
Dapoxetine Hydrochloride Reference Standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (for pH adjustment)
-
Water (Milli-Q or equivalent)
-
Dapoxetine tablets (e.g., 30 mg or 60 mg dosage)
Instrumentation and Chromatographic Conditions
The selection of chromatographic conditions is a critical step, guided by the physicochemical properties of dapoxetine.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Provides reliable and reproducible performance. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase offers excellent hydrophobic interaction with the non-polar naphthalene and phenyl groups of dapoxetine, ensuring good retention. |
| Mobile Phase | Acetonitrile:Ammonium Formate Buffer (pH 3.5) (60:40 v/v) | The combination of acetonitrile, a strong organic modifier, and an aqueous buffer allows for efficient elution. The acidic pH (3.5) ensures that dapoxetine (pKa 8.6) is fully protonated, leading to a single, sharp peak and preventing tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection Wavelength | 292 nm | This is the wavelength of maximum absorbance for dapoxetine, providing optimal sensitivity.[8][9][10] |
| Injection Volume | 10 µL | A typical injection volume for achieving good peak shape and sensitivity. |
| Column Temperature | Ambient (or controlled at 25 °C) | Provides stable retention times. |
Detailed Protocols
Preparation of Mobile Phase and Solutions
Ammonium Formate Buffer (pH 3.5):
-
Dissolve an appropriate amount of ammonium formate in Milli-Q water to a final concentration of 20 mM.
-
Adjust the pH to 3.5 using formic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase:
-
Mix acetonitrile and the prepared ammonium formate buffer in a 60:40 volume/volume ratio.
-
Degas the mobile phase using an ultrasonic bath for 15 minutes before use.
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the dapoxetine hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-60 µg/mL).
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight (e.g., containing 30 mg of dapoxetine).
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[11]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and dapoxetine standard. | No interfering peaks should be observed at the retention time of dapoxetine. |
| Linearity | Analyze a series of at least five concentrations of dapoxetine (e.g., 5-60 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of dapoxetine standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98-102%. |
| Precision (Repeatability) | Analyze six replicate samples of the same batch at 100% of the test concentration. | The relative standard deviation (%RSD) should be ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | The %RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results. | The results should remain unaffected by small, deliberate variations in method parameters, with %RSD ≤ 2.0%. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (from 5 replicate injections) | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note is simple, specific, accurate, and precise for the quantification of dapoxetine in pharmaceutical formulations. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines, ensuring its reliability for routine analysis in a quality control environment. The comprehensive explanation of the rationale behind the experimental choices provides a solid foundation for any necessary troubleshooting or method adaptation.
References
-
Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Validated stability indicating rp-hplc method for the determination of dapoxetine hydrochloride in bulk and pharmaceutical formulations. Trade Science Inc. [Link]
-
STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica. [Link]
-
Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Pharmaceutical and Biological Archives. [Link]
-
Development and Validation of UV Spectrophotometric method for estimation of Dapoxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. IT Medical Team. [Link]
-
Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. [Link]
-
A new validated HPTLC method for the estimation of Dapoxetine in bulk and solid dosage form. International Journal of Pharmaceutical Development & Technology. [Link]
-
Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. National Institutes of Health. [Link]
-
Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Dapoxetine. Wikipedia. [Link]
-
Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Spectroscopic Estimation of Dapoxetine HCl using Multivariate Analysis. Research Journal of Pharmacy and Technology. [Link]
-
Calibration curve of Dapoxetine. ResearchGate. [Link]
-
(PDF) VALIDATED UV SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE ANALYSIS OF DAPOXETINE IN PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
Sources
- 1. Dapoxetine | 119356-77-3 [chemicalbook.com]
- 2. Dapoxetine - Wikipedia [en.wikipedia.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. ijcmas.com [ijcmas.com]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. ijpdt.com [ijpdt.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols for In Vivo Administration of 1,3-Diethyl-8-phenylxanthine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo administration of 1,3-Diethyl-8-phenylxanthine (DPX), a potent and selective xanthine-based antagonist of adenosine receptors. Recognizing the limited availability of standardized protocols for this specific compound, this guide synthesizes established principles of pharmacology and drug delivery, drawing parallels from structurally related molecules to offer a robust framework for study design. We will delve into the mechanistic background of DPX, critical considerations for vehicle formulation, detailed, adaptable protocols for common administration routes in rodent models, and the principles of dose selection and validation. The overarching goal is to equip researchers with the necessary knowledge to design and execute scientifically rigorous in vivo studies with 1,3-Diethyl-8-phenylxanthine.
Introduction to 1,3-Diethyl-8-phenylxanthine (DPX)
1,3-Diethyl-8-phenylxanthine (DPX) is a derivative of the xanthine chemical class, which also includes naturally occurring compounds like caffeine and theophylline. DPX is distinguished by its potent and selective antagonism of adenosine receptors, particularly the A1 subtype.[1] Adenosine is a ubiquitous signaling nucleoside that modulates a vast array of physiological processes, including cardiovascular function, neuronal activity, and inflammation. By blocking the action of adenosine at its receptors, DPX allows researchers to investigate the physiological roles of these pathways and to evaluate the therapeutic potential of adenosine receptor blockade in various disease models.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 75922-48-4 |
| Molecular Formula | C₁₅H₁₆N₄O₂ |
| Molecular Weight | 284.33 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Sparingly soluble in water; soluble in ethanol.[2] |
The hydrophobicity of DPX presents a significant challenge for in vivo administration, necessitating careful consideration of vehicle formulation to ensure bioavailability and consistent dosing.[1]
Mechanism of Action: Adenosine Receptor Antagonism
DPX exerts its pharmacological effects by competitively binding to adenosine receptors without activating them, thereby preventing endogenous adenosine from binding and eliciting a downstream signal. The primary targets are the A1 and A2A adenosine receptors, which are G-protein coupled receptors (GPCRs).
-
A1 Adenosine Receptors (A1AR): Predominantly coupled to inhibitory G-proteins (Gαi/o), activation of A1ARs leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. They are highly expressed in the brain, heart, and kidneys.
-
A2A Adenosine Receptors (A2AAR): Coupled to stimulatory G-proteins (Gαs), their activation increases adenylyl cyclase activity and cAMP levels. They are abundant in the striatum, immune cells, and blood vessels.
DPX has been identified as a selective A1 adenosine receptor antagonist.[3] It has also been described as a potent A2 antagonist in human platelets.[3] The blockade of these receptors by DPX can lead to a range of physiological responses, making it a valuable tool for preclinical research in neurology, cardiology, and immunology.
Figure 1: Simplified signaling pathway of A1 and A2A adenosine receptors and the antagonistic action of DPX.
Vehicle Formulation for In Vivo Administration
The poor aqueous solubility of DPX is the primary hurdle for its use in animal models. The choice of vehicle is critical and must be empirically determined to ensure the compound is fully solubilized and stable, non-toxic at the administered volume, and appropriate for the chosen route of administration.
Recommended Vehicle Screening Strategy:
-
Solubility Testing: Begin by assessing the solubility of DPX in a range of common biocompatible solvents. It is crucial to determine the concentration at which DPX remains in solution without precipitation.
-
Vehicle Selection: Based on solubility data, select a primary vehicle. For many hydrophobic compounds, a multi-component system is necessary.
-
Pilot Formulation: Prepare a small batch of the dosing solution and observe for any precipitation over time at both room temperature and, if applicable, refrigerated conditions.
Commonly Used Vehicle Components for Hydrophobic Compounds:
| Component | Role | Considerations |
| DMSO (Dimethyl sulfoxide) | Powerful solubilizing agent | Can have intrinsic biological effects and may be toxic at high concentrations. Aim for a final concentration of <5-10% in the dosing solution. |
| PEG 300/400 (Polyethylene glycol) | Co-solvent | Generally well-tolerated. Can increase the viscosity of the solution. |
| Tween 80 / Kolliphor EL | Surfactant/Emulsifier | Helps to maintain the compound in solution, especially in aqueous-based vehicles. Can cause hypersensitivity reactions in some animals. |
| Saline (0.9% NaCl) | Aqueous vehicle | The final diluent for many formulations to achieve the desired injection volume and isotonicity. |
| Corn Oil / Sesame Oil | Lipid-based vehicle | Suitable for oral gavage or subcutaneous administration of highly lipophilic compounds. |
Example Vehicle Formulation (Hypothetical - requires validation for DPX):
A common starting point for a formulation for intraperitoneal (IP) injection is a three-part system:
-
10% DMSO
-
40% PEG 400
-
50% Saline
To prepare, first dissolve the DPX powder in DMSO. Once fully dissolved, add the PEG 400 and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.
Protocols for Administration in Rodent Models
The following protocols are generalized and must be adapted based on the specific experimental design, animal species, and institutional IACUC guidelines. A pilot study to determine the maximum tolerated dose (MTD) and to observe for any acute adverse effects is strongly recommended.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
1,3-Diethyl-8-phenylxanthine (DPX) powder
-
Validated vehicle (e.g., DMSO/PEG/Saline mixture)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)
-
70% Ethanol for disinfection
-
Analytical balance and appropriate labware
Protocol:
-
Animal Preparation: Weigh each animal to accurately calculate the required dose.
-
Dosing Solution Preparation: Prepare the DPX solution in the validated vehicle at a concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for rats and mice). Ensure the solution is at room temperature.
-
Restraint: Properly restrain the animal. For mice, this is typically done by scruffing the neck and securing the tail. For rats, a two-person technique or wrapping in a towel may be necessary.
-
Injection Site: Turn the animal to expose the abdomen. The injection site is in the lower right or left quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (you should see no fluid return).
-
Administration: Inject the calculated volume of the DPX solution smoothly.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.
Oral Gavage (PO)
Oral gavage ensures the direct delivery of a precise dose to the stomach.
Materials:
-
DPX dosing solution (an aqueous suspension with a suspending agent like 0.5% carboxymethylcellulose, or an oil-based solution may be suitable)
-
Appropriately sized oral gavage needles (flexible or curved with a ball tip are recommended)
-
Syringes
Protocol:
-
Animal Preparation and Dosing: Weigh the animal and prepare the dosing solution. The maximum volume is typically 10-20 ml/kg for rats and 10 ml/kg for mice.[4]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.[4]
-
Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.
-
Administration: Once the needle is in place, administer the solution slowly.
-
Withdrawal and Monitoring: Remove the needle smoothly and return the animal to its cage. Monitor for any signs of respiratory distress or discomfort.
Figure 2: General experimental workflow for the in vivo administration of DPX in animal models.
Dose Selection and Potential Applications
Due to the lack of extensive in vivo studies with DPX, dose-finding studies are essential. A starting point can be inferred from its in vitro potency and data from related compounds.
Dose-Finding Strategy:
-
Literature Review: Examine doses of other 8-phenylxanthine derivatives used in similar animal models. For example, some studies with related compounds have used doses in the range of 0.1 to 10 mg/kg.
-
Dose Escalation Study: Begin with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts of animals until the desired pharmacological effect is observed or signs of toxicity appear.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conducting a PK study to determine the half-life, bioavailability, and peak plasma concentrations of DPX after administration will be invaluable for rational dose selection in future experiments.
Potential Research Applications:
-
Cardiovascular Research: Investigating the role of adenosine A1 receptors in cardiac function, ischemia-reperfusion injury, and blood pressure regulation.
-
Neuroscience Research: Exploring the effects of A1 receptor blockade on neurotransmission, seizure thresholds, pain perception, and neuroprotection. A study in Xenopus embryos demonstrated that DPX has potent anti-angiogenic activities in vivo, suggesting a potential role in developmental biology and oncology research.
-
Renal Physiology: Studying the diuretic and natriuretic effects of A1 receptor antagonism.
Trustworthiness and Self-Validation
To ensure the integrity of your experimental results, incorporate the following self-validating systems into your protocols:
-
Vehicle Controls: Always include a control group of animals that receives the vehicle alone, administered via the same route and volume as the DPX-treated group. This is crucial to distinguish the effects of DPX from any effects of the vehicle itself.
-
Positive Controls: Where applicable, use a well-characterized compound with a known effect in your experimental model to validate the assay's responsiveness.
-
Dose-Response Confirmation: Demonstrating that the observed biological effect is dependent on the dose of DPX administered provides strong evidence of a specific pharmacological action.
-
Confirmation of Target Engagement: If possible, measure a downstream biomarker of adenosine A1 receptor blockade (e.g., changes in cAMP levels in a relevant tissue) to confirm that DPX is engaging its target in vivo.
Conclusion
The in vivo administration of 1,3-Diethyl-8-phenylxanthine presents both an opportunity and a challenge. Its potent adenosine receptor antagonism makes it a valuable research tool, while its hydrophobicity requires careful and methodical protocol development. By following the principles of vehicle formulation, conducting pilot dose-finding studies, and incorporating rigorous controls, researchers can successfully employ DPX to elucidate the complex roles of adenosine signaling in health and disease.
References
- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.
- Kalin, R. E. (2017).
- Toda, N., Nakajima, M., & Okamura, T. (1993). Interactions of theophylline and 1, 3-diethyl-8-phenylxanthine with relaxations induced by nitroglycerin and adenosine in isolated canine cerebral and coronary arteries. Journal of cardiovascular pharmacology, 22(1), 126-133.
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(6), 4790-4814.
- Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1986). Evidence for an A2 adenosine receptor in guinea pig lung. Naunyn-Schmiedeberg's archives of pharmacology, 332(1), 64-70.
- Kusachi, T., Asano, M., Hidaka, H., & Suzuki, T. (1983). 1, 3-diethyl-8-phenylxanthine: a potent and selective antagonist of A1-adenosine receptors. Japanese journal of pharmacology, 33(4), 916-918.
- Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica scandinavica, 125(2), 349-350.
- Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). [3H] xanthine amine congener of 1, 3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors. Proceedings of the National Academy of Sciences, 83(11), 4089-4093.
-
HuiCheng Biotech. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
- Ukena, D., Daly, J. W., Kirk, K. L., & Jacobson, K. A. (1986).
-
PubChem. (n.d.). 1,3-diethyl-8-phenylxanthine. National Center for Biotechnology Information. Retrieved from [Link]
- RIVM. (2016). The contribution of cocoa additive to cigarette smoking addiction. National Institute for Public Health and the Environment.
- American Heart Association Journals. (2006). Long-Term Stimulation of Adenosine A2b Receptors Begun After Myocardial Infarction Prevents Cardiac Remodeling in Rats.
- ACS Publications. (2022).
- Google Patents. (2000). US6066642A - Dihydropyridine-, pyridine-, benzopyran-4-one- and triazoloquinazoline derivative, their preparation and their use as adenosine receptor antagonists.
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
Sources
Radioligand binding assays using [3H]DPX
Application Note & Protocol Guide
Topic: High-Affinity Radioligand Binding Assays for the Adenosine A₁ Receptor Using [³H]DPCPX
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
In the landscape of G-protein coupled receptor (GPCR) pharmacology, the ability to accurately quantify ligand-receptor interactions is paramount. Radioligand binding assays remain a gold-standard technique, offering unparalleled sensitivity and precision. This guide is designed to provide a comprehensive, field-tested framework for employing [³H]DPCPX, a cornerstone radioligand for studying the adenosine A₁ receptor.
My approach here is not to simply list steps, but to illuminate the causality behind them. Understanding why a particular buffer is chosen, why non-specific binding must be meticulously defined, and how data translates into meaningful affinity constants is the difference between generating data and generating knowledge. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure the integrity and reproducibility of your findings. We will move from the foundational principles of the assay to detailed, step-by-step protocols for membrane preparation, saturation, and competition binding experiments, culminating in robust data analysis.
Scientific Principles & Rationale
The Target: Adenosine A₁ Receptor
The Adenosine A₁ receptor is a Class A GPCR, a member of the P1 purinergic receptor family. It is ubiquitously expressed, with high densities in the brain, heart, and adipose tissue.[1][2] The A₁ receptor couples primarily to Gαi/o proteins. Upon activation by its endogenous ligand, adenosine, this coupling leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][3] This mechanism underlies adenosine's role in neuromodulation, cardioprotection, and metabolic regulation. Studying the binding of novel compounds to this receptor is critical for developing drugs for conditions ranging from cardiac arrhythmias to neurological disorders.
The Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)
The choice of radioligand is the most critical decision in a binding assay.[4] [³H]DPCPX is widely regarded as a superior antagonist radioligand for the A₁ receptor for several key reasons:
-
High Affinity: It binds with very high affinity, with reported dissociation constant (Kd) values in the picomolar to low nanomolar range (50 pM - 1.6 nM depending on the tissue).[1][5] This allows for the use of low radioligand concentrations, which minimizes non-specific binding and cost.
-
High Selectivity: DPCPX exhibits a remarkable selectivity for the A₁ receptor, with over 700-fold greater affinity for A₁ compared to the A₂ receptor subtype.[1][2] This ensures that the binding signal is almost exclusively from the target of interest.
-
Low Non-Specific Binding: Due to its chemical properties, [³H]DPCPX generally shows very low non-specific binding, often only 1-10% of the total binding at its Kd concentration.[1][2] This results in a large signal window and more reliable data.
-
Antagonist Nature: As an antagonist, its binding is typically not affected by the presence of endogenous guanine nucleotides like GTP, simplifying assay conditions compared to some agonist radioligands.[6]
| Property | Typical Value / Characteristic | Reference |
| Ligand Type | Antagonist | [1][2] |
| Receptor Target | Adenosine A₁ | [1][5] |
| Isotope | Tritium (³H) | [7] |
| Affinity (Kd) | 50 pM - 1.6 nM | [1][5] |
| Selectivity | >700-fold for A₁ vs. A₂ | [1][2] |
| Non-Specific Binding | Low (typically 1-10% of total) | [1][2] |
Core Concepts: Specific vs. Non-Specific Binding
A radioligand does not only bind to its intended receptor. It can also adhere to other molecules, membranes, and even the filter plates used in the assay.[8] It is crucial to distinguish between these two types of interactions.
-
Total Binding: The total amount of radioligand bound in a sample containing the receptor source (e.g., cell membranes).
-
Non-Specific Binding (NSB): The binding of the radioligand to sites other than the A₁ receptor.[9] This is measured in parallel experiments by including a high concentration (typically 100-1000 times the Kd) of a non-radioactive, high-affinity ligand (a "cold" competitor) that saturates the A₁ receptors. Under these conditions, the [³H]DPCPX can only bind to non-specific sites.[8]
-
Specific Binding: This is the value of interest, representing the binding of [³H]DPCPX to the A₁ receptor. It is not measured directly but calculated:
Specific Binding = Total Binding - Non-Specific Binding [7]
Caption: Differentiating Total, Non-Specific, and Specific Binding.
Experimental Protocols & Methodologies
Workflow Overview
The overall process involves preparing a source of the A₁ receptor, incubating it with the radioligand under controlled conditions, separating the bound from the free radioligand, and quantifying the bound radioactivity.
Caption: General workflow for a [³H]DPCPX radioligand binding assay.
Protocol 1: Membrane Preparation
This protocol is a general guideline for preparing crude membrane fractions from tissues (e.g., rat brain) or cultured cells known to express A₁ receptors.[2][10]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold).
-
Protease Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
Resuspension Buffer: Lysis buffer + 10% sucrose (as a cryoprotectant).[10]
-
Dounce or Polytron homogenizer.
-
High-speed refrigerated centrifuge.
Procedure:
-
Homogenization: Mince tissue or collect cell pellet. Homogenize in ~20 volumes of ice-cold Lysis Buffer with protease inhibitors.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[10]
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Wash Membranes: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous adenosine.
-
Final Resuspension & Storage: Resuspend the final pellet in Resuspension Buffer.
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
Aliquoting: Aliquot the membrane preparation into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay
This experiment determines the receptor density (Bmax) and the radioligand's affinity (Kd).[11] It involves incubating a fixed amount of membrane protein with increasing concentrations of [³H]DPCPX.[12]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]DPCPX Stock: A concentrated stock in ethanol or DMSO.
-
Unlabeled Competitor: e.g., 100 µM unlabeled DPCPX or CPA (N⁶-Cyclopentyladenosine) for defining non-specific binding.
-
Membrane Preparation: Thawed and diluted in Assay Buffer to a final concentration of 10-100 µg protein per well.
-
96-well plates, glass fiber filter mats (GF/C), cell harvester.
-
Scintillation fluid and a microplate scintillation counter.[13]
Procedure:
-
Prepare Reagents: Create a serial dilution of [³H]DPCPX in Assay Buffer. A typical range would be 8-12 concentrations spanning from 0.1x to 10x the expected Kd (e.g., 10 pM to 10 nM).
-
Plate Setup: For each concentration of [³H]DPCPX, set up triplicate wells for Total Binding and triplicate wells for Non-Specific Binding.
-
Add Components:
-
Total Binding Wells: Add 50 µL Assay Buffer + 150 µL Membrane Suspension + 50 µL of [³H]DPCPX dilution.
-
Non-Specific Binding Wells: Add 50 µL Unlabeled Competitor (final concentration ~1 µM) + 150 µL Membrane Suspension + 50 µL of [³H]DPCPX dilution.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (e.g., 25°C) with gentle agitation.[10][14] The optimal time and temperature should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a GF/C filter mat (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter mat (e.g., 30 min at 50°C).[10] Add scintillation cocktail and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[13]
Protocol 3: Competition Binding Assay
This experiment determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [³H]DPCPX for binding to the A₁ receptor.[11]
Procedure:
-
Prepare Reagents:
-
Prepare a fixed concentration of [³H]DPCPX in Assay Buffer, typically at or below its Kd value determined from the saturation assay.[7]
-
Prepare a serial dilution of your unlabeled test compound (e.g., 10-12 concentrations spanning a wide range, from 1 pM to 10 µM).
-
-
Plate Setup:
-
Total Binding (Control): Triplicate wells with Assay Buffer instead of test compound.
-
Non-Specific Binding (Control): Triplicate wells with a saturating concentration of a known unlabeled ligand.
-
Test Compound: Triplicate wells for each concentration of your test compound.
-
-
Add Components (Final Volume 250 µL):
-
Add 50 µL of Assay Buffer (for Total) OR Unlabeled Control OR Test Compound Dilution.
-
Add 150 µL of Membrane Suspension.
-
Add 50 µL of the fixed [³H]DPCPX solution.
-
-
Incubate, Filter, and Count: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis & Interpretation
3.1. Raw Data Processing For both assay types, the first step is to average the triplicate CPM values for each condition. Then, calculate the specific binding.
-
Saturation Assay: Specific Binding (CPM) = Average Total CPM - Average NSB CPM for each [³H]DPCPX concentration.
-
Competition Assay: Data is often normalized to the control wells: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
3.2. Saturation Binding Analysis Plot Specific Binding (y-axis) against the concentration of [³H]DPCPX (x-axis). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site specific binding" equation.
-
Output Parameters:
-
Bmax (Maximum binding sites): Expressed in fmol/mg protein. This requires converting CPM to DPM (Disintegrations Per Minute) using the counter's efficiency, and then to fmol using the specific activity of the radioligand.[13]
-
Kd (Dissociation constant): The concentration of radioligand that occupies 50% of the receptors at equilibrium. It is a measure of affinity (a lower Kd means higher affinity). The units will be the same as the radioligand concentration (e.g., nM).[11]
-
3.3. Competition Binding Analysis Plot % Inhibition (y-axis) against the log concentration of the test compound (x-axis). Use non-linear regression to fit the data to a sigmoidal dose-response curve.
-
Output Parameter:
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that inhibits 50% of the specific binding of [³H]DPCPX.
-
To find the affinity constant (Ki) of the test compound, which is a more universal value, use the Cheng-Prusoff equation :[10]
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of [³H]DPCPX used in the assay.
-
Kd is the dissociation constant of [³H]DPCPX (determined from your saturation experiment).
| Parameter | Derived From | Definition |
| Kd | Saturation Assay | Ligand concentration for 50% receptor occupancy; measures affinity. |
| Bmax | Saturation Assay | Total number of receptors in the preparation; measures density. |
| IC₅₀ | Competition Assay | Competitor concentration for 50% inhibition of radioligand binding. |
| Ki | Competition Assay | Inhibitory constant; true affinity of the competing ligand for the receptor. |
Troubleshooting & Field-Proven Insights
-
Problem: High Non-Specific Binding (>30% of Total Binding).
-
Cause & Solution: The radioligand may be too "sticky" or the protein concentration too high. Try reducing the membrane protein concentration per well. Ensure filters are properly pre-soaked in PEI. Increase the number of washes with ice-cold buffer.
-
-
Problem: Low Specific Binding Signal.
-
Cause & Solution: The receptor source may have low expression. Increase the amount of membrane protein per well (this may be a trade-off with NSB). Check the age and specific activity of your radioligand; radiochemicals degrade over time.[7]
-
-
Problem: High Variability Between Replicates.
-
Cause & Solution: Inconsistent pipetting, incomplete mixing, or inefficient washing. Ensure all reagents are fully thawed and mixed. Ensure the cell harvester vacuum is consistent across all wells and washes are performed quickly and uniformly.
-
-
Insight on Competitors: When defining NSB, it is best practice to use an unlabeled compound that is structurally different from the radioligand but binds to the same site.[12] This minimizes the risk of the competitor interacting with the same non-specific sites as the radioligand.
References
- Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay.
- Revvity. Radiometric Ligand-Binding Assays.
- Gifford Bioscience. Radioligand Binding Assay.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.
- GraphPad. Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide.
- Hourani, S. M., Loizou, G. D., & Cusack, N. J. (1991). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 104(2), 483–488.
- Abbracchio, M. P., Finnerup, N. B., & Nonaka, H. (1993). On the high affinity binding site for [3H]-1,3-dipropyl-8-cyclopentylxanthine in frog brain membranes. General pharmacology, 24(6), 1331–1336.
- Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- BindingDB. Adenosine Receptor Binding Assay.
- Kroll, K., Schlobohm, I., Müller, A., & Schiedel, C. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle. Circulation research, 77(1), 194–198.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153–F159.
Sources
- 1. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the high affinity binding site for [3H]-1,3-dipropyl-8-cyclopentylxanthine in frog brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. graphpad.com [graphpad.com]
- 9. youtube.com [youtube.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols for 1,3-Diethyl-8-phenylxanthine (DPX) in Adenosine Receptor Function Studies
Introduction: Unveiling Adenosine Signaling with a Classic Antagonist
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes, from neurotransmission and cardiac function to inflammation and immune responses. It exerts these effects by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₒ, and A₃. To dissect the precise contribution of each receptor subtype, researchers rely on pharmacological tools that can selectively block their activity.
1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine derivative that has long served as a valuable tool in purinergic signaling research.[1] As a member of the same chemical family as caffeine and theophylline, DPX functions as a competitive antagonist at adenosine receptors.[1][2] Its particular utility stems from its selectivity for the A₁ adenosine receptor (A₁R) subtype over others, making it instrumental in isolating and studying A₁R-mediated pathways.[1][3]
This guide provides a comprehensive overview of DPX, detailing its mechanism of action, physicochemical properties, and field-proven protocols for its application in both in vitro and in vivo experimental models. The causality behind experimental choices is explained to ensure that every protocol is a self-validating system, empowering researchers to generate robust and reproducible data.
Physicochemical Properties and Handling
Proper handling and preparation of DPX are critical for experimental success. Its hydrophobic nature presents solubility challenges that must be addressed.[1]
Table 1: Properties of 1,3-Diethyl-8-phenylxanthine
| Property | Value |
| Synonym | DPX |
| Molecular Formula | C₁₅H₁₆N₄O₂ |
| Molecular Weight | 284.33 g/mol [4] |
| CAS Number | 75922-48-4[3][4] |
| Appearance | Off-white to pale yellow solid[4] |
| Solubility | Sparingly soluble in water, soluble in ethanol.[4] |
| Storage | Store solid at -20°C. Stock solutions should be stored at 4°C for several weeks.[4] |
Preparation of Stock Solutions
Due to its limited aqueous solubility, a stock solution of DPX is typically prepared in an organic solvent like ethanol or DMSO. For in vivo studies or cell culture applications where organic solvents may be cytotoxic, careful consideration of the final solvent concentration in the working solution is paramount.
Protocol: Preparing a 10 mM DPX Stock Solution in Ethanol
-
Weigh: Accurately weigh 2.84 mg of DPX powder.
-
Dissolve: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of 100% ethanol.
-
Solubilize: Vortex vigorously until the solid is completely dissolved. Gentle warming may aid dissolution.
-
Store: Store the stock solution tightly sealed at 4°C.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium immediately before use. Ensure the final ethanol concentration is non-toxic to your system (typically <0.1%).
Mechanism of Action: Competitive Antagonism at the A₁ Receptor
DPX exerts its effects by binding reversibly to adenosine receptors, preventing the endogenous agonist, adenosine, from binding and initiating downstream signaling. Its utility is defined by its binding affinity and selectivity profile across the four adenosine receptor subtypes.
The A₁ receptor is canonically coupled to the inhibitory G protein, Gαi/o. Upon activation by adenosine, Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. DPX blocks this entire cascade by occupying the receptor's binding site.
Caption: DPX competitively antagonizes the A₁ adenosine receptor, blocking Gαi/o-mediated inhibition of adenylyl cyclase.
Receptor Binding Affinity
DPX was one of the first xanthine analogues to demonstrate meaningful selectivity for the A₁ receptor subtype.[1] While newer compounds like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) offer even higher selectivity, DPX remains a potent and well-characterized tool.[5]
Table 2: Comparative Binding Affinities (Ki, nM) of DPX and DPCPX
| Compound | Rat A₁ | Human A₁ | Human A₂ₐ | Human A₂ₒ | Human A₃ |
| DPX (1,3-Diethyl-8-phenylxanthine) | 44[1] | ~14* | >1000 | >1000 | >1000 |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.45[5] | 3.9 | 130 | 50 | 4000 |
*Note: The KD for [³H]DPX at rat forebrain membranes was determined to be 13.9 nM, which represents A₁ binding.[6] Human receptor affinities are inferred from multiple studies.
Application Notes: Experimental Design
In Vitro Applications
DPX is widely used in cell-based assays to investigate the role of A₁ receptor signaling.
-
Receptor Binding Assays: Unlabeled DPX can be used in competitive binding assays with a radiolabeled A₁R ligand (e.g., [³H]DPCPX) to determine the affinity of novel compounds. While a tritiated form of DPX ([³H]DPX) exists, its high hydrophobicity can lead to significant non-specific binding, limiting its utility.[1]
-
Functional Assays (cAMP): The most common application is to block A₁R-mediated inhibition of cAMP production. In this setup, cells are co-stimulated with an A₁R agonist and an adenylyl cyclase activator (like forskolin). The addition of DPX should reverse the agonist-induced decrease in cAMP levels.
-
Electrophysiology: In neuronal cultures, DPX can be used to block the inhibitory effects of adenosine on synaptic transmission and neuronal firing, helping to elucidate the role of A₁ receptors in neuromodulation.
In Vivo Applications
DPX has been successfully used in animal models to probe the physiological functions of A₁ receptors.
-
Central Nervous System (CNS): Studies have shown that DPX can penetrate the brain, allowing for the investigation of A₁R's role in processes like sleep, anxiety, and neuroprotection.[7]
-
Cardiovascular System: DPX can be used to antagonize adenosine's effects on heart rate and blood pressure, which are partly mediated by A₁ receptors.[8]
-
Renal Function: DPX has been shown to affect urine volume and electrolyte excretion, demonstrating the involvement of A₁ receptors in kidney function.[9]
When designing in vivo experiments, it is crucial to perform dose-response studies to determine the optimal concentration that provides selective A₁R antagonism without off-target effects.
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol describes how to measure the antagonist effect of DPX on A₁R-mediated inhibition of adenylyl cyclase in a cell line stably expressing the human A₁ receptor (e.g., CHO-hA₁R cells).
Caption: Experimental workflow for a cell-based cAMP functional assay to test DPX antagonism.
Materials:
-
CHO-hA₁R cells (or other suitable cell line)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
DPX stock solution (10 mM in ethanol)
-
A₁R agonist: N⁶-Cyclopentyladenosine (CPA)
-
Adenylyl cyclase activator: Forskolin
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed CHO-hA₁R cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation: On the day of the assay, prepare serial dilutions of DPX in Assay Buffer. Also, prepare solutions of CPA and Forskolin. A typical final concentration for CPA is 100 nM and for Forskolin is 10 µM.
-
Antagonist Pre-incubation: Gently remove the culture medium from the wells. Wash once with pre-warmed Assay Buffer. Add the DPX dilutions (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Causality Check: This pre-incubation step allows the antagonist to reach equilibrium binding with the receptor before the agonist is introduced.
-
-
Agonist Stimulation: Add the CPA + Forskolin mixture to the wells.
-
Control Wells: Include wells for:
-
Basal (Assay Buffer only)
-
Forskolin only (to determine maximal stimulation)
-
Forskolin + CPA (to determine maximal inhibition)
-
-
-
Incubation: Incubate for 15 minutes at 37°C. The short incubation time is critical to capture the transient peak of cAMP production.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Measure cAMP levels. Plot the cAMP concentration against the log of the DPX concentration. The resulting data can be used to calculate the IC₅₀ of DPX and, subsequently, its functional Kₑ value.
Protocol 2: General Guidelines for In Vivo Administration
This protocol provides a framework for administering DPX to rodent models to assess its physiological effects.
Caption: A generalized workflow for conducting an in vivo study using DPX.
Materials & Considerations:
-
DPX Formulation: Due to poor water solubility, DPX may need to be suspended in a vehicle such as saline containing a small percentage of a surfactant (e.g., 0.5% Tween 80) or dissolved in a solution containing a solubilizing agent. The vehicle must be tested alone to ensure it has no effect on the measured endpoint.
-
Dose Selection: Doses used in literature range from 1 to 10 mg/kg.[10] It is imperative to conduct a pilot dose-response study to find a dose that effectively antagonizes the A₁ receptor without causing overt behavioral side effects.
-
Route of Administration: Intraperitoneal (i.p.) injection is common. The timing between DPX administration and the experimental challenge must be optimized based on the compound's pharmacokinetics.
-
Experimental Endpoint: This will be specific to your research question. Examples include measuring changes in heart rate after an adenosine challenge, or assessing locomotor activity.[8][11]
Methodology:
-
Acclimation: Allow animals to acclimate to the laboratory environment and handling procedures.
-
Baseline Measurements: Record baseline physiological or behavioral data before any injections.
-
DPX Administration: Prepare the DPX formulation immediately before use. Administer the selected dose of DPX or vehicle to the control group.
-
Waiting Period: Allow sufficient time for the drug to be absorbed and distributed. This is typically 30-60 minutes for i.p. administration.
-
Challenge: Administer the adenosine agonist or apply the relevant physiological or behavioral challenge.
-
Endpoint Measurement: Record the experimental endpoints at predetermined time points after the challenge.
-
Data Analysis: Compare the responses between the vehicle-treated and DPX-treated groups using appropriate statistical tests. A significant reduction in the effect of the adenosine agonist in the DPX group indicates successful A₁ receptor antagonism.
Conclusion and Trustworthiness
1,3-Diethyl-8-phenylxanthine is a foundational pharmacological tool for probing the function of the A₁ adenosine receptor. While newer antagonists with improved selectivity and solubility profiles have been developed, DPX's extensive characterization in a multitude of studies provides a strong basis for its continued use.[1][2][6] The protocols described herein are designed as self-validating systems; the inclusion of appropriate vehicle controls, agonist/antagonist dose-response curves, and baseline measurements ensures that the observed effects can be confidently attributed to the specific antagonism of adenosine receptors. By understanding its mechanism, handling properties, and applying it within well-controlled experimental designs, researchers can continue to leverage DPX to uncover the nuanced roles of adenosine in health and disease.
References
-
Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Xanthines as Adenosine Receptor Antagonists. Progress in Clinical and Biological Research, 230, 41-63. [Link]
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Bisserbe, J. C., Pascal, O., Deckert, J., & Mazière, B. (1992). Potential use of DPCPX as probe for in vivo localization of brain A1 adenosine receptors. Brain research, 599(1), 6–12. [Link]
-
Goodman, R. R., Cooper, M. J., Gavish, M., & Snyder, S. H. (1982). Differential binding properties of adenosine receptor agonists and antagonists in brain. Molecular pharmacology, 21(2), 329–335. [Link]
-
Persson, C. G., Karlsson, J. A., & Erjefält, I. (1987). Evidence That a Novel 8-Phenyl-Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology, 10(6), 721-726. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences of the United States of America, 77(9), 5547–5551. [Link]
-
Wikipedia. (n.d.). 8-Phenyltheophylline. Retrieved from [Link]
-
Coulson, R., & Scheinman, S. J. (1989). Xanthine effects on renal proximal tubular function and cyclic AMP metabolism. The Journal of pharmacology and experimental therapeutics, 251(2), 733–738. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
-
IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. Retrieved from [Link]
-
Ukena, D., Daly, J. W., Kirk, K. L., & Jacobson, K. A. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life sciences, 38(9), 797–807. [Link]
-
AdooQ BioScience. (n.d.). NPC 200 (1,3-Dipropyl-8-phenylxanthine). Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of DPCPX binding to the A1 adenosine receptor. Retrieved from [Link]
-
Ciruela, F., Casadó, V., Rodrigues, R. J., Luján, R., Burgueño, J., Canals, M., Borycz, J., Rebola, N., Goldberg, S. R., Mallol, J., Fuxe, K., Cortés, A., Lluis, C., Cunha, R. A., Ferré, S., & Franco, R. (2006). Presynaptic control of striatal glutamatergic neurotransmission by adenosine A1-A2A receptor heteromers. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(7), 2080–2087. [Link]
-
PubChem. (n.d.). Displacement of specific [3H]DPCPX binding at human adenosine A2B receptor expressed in HEK293 cells. Retrieved from [Link]
-
Szopa, A., Serefko, A., Poleszak, E., Bogatko, K., Wyska, E., Wośko, S., Doboszewska, U., Świąder, K., Wlaź, A., Dudka, J., Wróbel, A., & Wlaź, P. (2017). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Purinergic signalling, 13(1), 11–21. [Link]
-
ResearchGate. (n.d.). Effect of the adenosine A1 receptor antagonist (DPCPX, 100 nM) on the neuroprotective effect of PMME. Retrieved from [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scbt.com [scbt.com]
- 4. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential binding properties of adenosine receptor agonists and antagonists in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential use of DPCPX as probe for in vivo localization of brain A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WikiGenes - DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione [wikigenes.org]
- 10. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
Application Note: DPX as a Novel IKr (hERG) Channel Activator for Cardiac Electrophysiology Studies
Introduction: The Critical Role of IKr in Cardiac Repolarization
The precise control of the cardiac action potential duration (APD) is fundamental to normal heart rhythm. A key player in this process is the rapid component of the delayed rectifier potassium current, known as IKr, which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2][3][4] This current is crucial for phase 3 repolarization of the cardiac action potential, ensuring that the ventricle has adequate time to fill with blood before the next contraction.[4][5]
Dysfunction of the hERG channel can have severe consequences. Inhibition or reduced function of this channel, either through genetic defects or off-target drug effects, leads to a prolongation of the action potential.[2][6] This manifests as Long QT Syndrome (LQTS) on an electrocardiogram (ECG), a condition that significantly increases the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[1][6] Consequently, assessing compound liability for hERG channel inhibition is a mandatory part of preclinical drug safety evaluation, as outlined by the ICH S7B guidelines.[4][7][8]
Conversely, gain-of-function mutations in the hERG channel lead to an accelerated repolarization and a pathologically shortened APD.[2] This is the underlying mechanism of Short QT Syndrome (SQTS), a rare but dangerous condition associated with an increased risk of atrial and ventricular fibrillation and sudden cardiac death.[9][10][11][12][13] The therapeutic strategy for SQTS aims to prolong the APD, often through drugs like quinidine that can partially block IKr.[10][13]
This application note introduces DPX , a novel, potent, and specific small molecule activator of the IKr (hERG) channel. By increasing the outward potassium current during the plateau phase of the action potential, DPX offers a powerful research tool to study the mechanisms of accelerated repolarization and to investigate potential therapeutic strategies for conditions like SQTS. This document provides detailed protocols for characterizing the effects of DPX in both single-cell and whole-organ models.
Mechanism of Action: DPX-Mediated IKr Activation
DPX acts by binding to a specific allosteric site on the hERG channel, which modifies its gating properties. This interaction results in an increased probability of the channel being in the open state at physiological voltages, leading to a larger outward potassium current during the repolarization phase of the action potential. The primary consequence of this enhanced IKr is a more rapid return of the membrane potential to its resting state, thereby shortening the action potential duration.
Caption: Mechanism of DPX action on a ventricular myocyte.
In Vitro Protocol: Automated Patch Clamp Electrophysiology
The gold standard for assessing a compound's effect on specific ion channels is patch clamp electrophysiology.[6][14] Automated patch clamp (APC) systems allow for higher throughput analysis while maintaining high-quality data.[6][14] This protocol describes the use of an APC system to determine the potency and kinetics of DPX on hERG channels expressed in a stable cell line (e.g., HEK-293 or CHO cells).
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Line | CHO or HEK-293 stably expressing hERG (Kv11.1) |
| Extracellular Solution | 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH |
| Intracellular Solution | 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-ATP, 10 mM EGTA; pH 7.2 with KOH |
| DPX Stock Solution | 10 mM in DMSO |
| Positive Control | RPR260243 (hERG activator) or similar |
| Negative Control | Vehicle (0.1% DMSO in Extracellular Solution) |
| APC System | e.g., Sophion QPatch, Nanion SyncroPatch |
Step-by-Step Protocol
-
Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular buffer, and resuspend to a final concentration of 1-2 x 10^6 cells/mL.[15]
-
System Preparation: Prime the APC system with the appropriate extracellular and intracellular solutions. Perform system quality control checks to ensure low baseline noise and high seal resistance.
-
Compound Preparation: Prepare a serial dilution of DPX in the extracellular solution. The final concentrations should typically range from 1 nM to 30 µM to capture the full dose-response curve. Include vehicle and positive control wells.
-
Data Acquisition:
-
Establish a stable whole-cell configuration.[15]
-
Apply a voltage-clamp protocol designed to elicit and isolate the hERG current. A typical protocol involves a depolarizing step to +20 mV or +40 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[15][16]
-
Record baseline currents for 2-3 minutes in the extracellular solution.
-
Apply the vehicle control and various concentrations of DPX, allowing for steady-state effects to be reached at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each DPX concentration.
-
Normalize the current to the baseline recording for each cell.
-
Plot the normalized current as a function of DPX concentration and fit the data to the Hill equation to determine the EC50 (half-maximal effective concentration) and Hill slope.
-
Sources
- 1. The Cardiac hERG/IKr Potassium Channel as Pharmacological Target: Structure, Function, Regulation, and Clinical Applications | Bentham Science [eurekaselect.com]
- 2. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I(Kr): the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. blog.inotiv.com [blog.inotiv.com]
- 9. Short QT syndrome: mechanisms, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short QT syndrome - Wikipedia [en.wikipedia.org]
- 11. Short QT Syndrome – Review of Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Short QT Interval Syndromes - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 14. researchgate.net [researchgate.net]
- 15. sophion.com [sophion.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
Application Note: Characterizing Smooth Muscle Relaxation Using 1,3-Diethyl-8-phenylxanthine (DPX)
Audience: Researchers, scientists, and drug development professionals in pharmacology and physiology.
Abstract: This document provides a comprehensive guide to utilizing 1,3-Diethyl-8-phenylxanthine (DPX), a selective adenosine receptor antagonist, in smooth muscle relaxation assays. We delve into the molecular mechanism of action, present detailed protocols for both ex vivo organ bath studies and in vitro cell-based cAMP assays, and offer insights into data interpretation. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively use DPX as a tool to probe adenosinergic signaling in smooth muscle physiology.
Introduction: The Role of Adenosine and DPX in Smooth Muscle Tone
Adenosine is a critical endogenous purine nucleoside that modulates a vast array of physiological processes, including the regulation of vascular tone.[1] Its effects are mediated by four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[2] In vascular smooth muscle, the activation of A₂ₐ adenosine receptors (A₂ₐAR) is a primary pathway leading to vasodilation and muscle relaxation.[1]
Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[3] For more precise pharmacological investigation, subtype-selective antagonists are invaluable. 1,3-Diethyl-8-phenylxanthine (DPX) is a potent and selective antagonist of the A₁ adenosine receptor, which allows researchers to dissect the specific contributions of this receptor subtype in complex biological systems.[4] By blocking A₁ receptors, DPX can help elucidate the physiological antagonism between A₁-mediated contraction (or inhibition of relaxation) and A₂-mediated relaxation in various smooth muscle tissues.
This guide focuses on the practical application of DPX to investigate and characterize these pathways.
Mechanism of Action: Adenosine Receptor Signaling
Understanding the underlying signaling cascades is crucial for designing and interpreting experiments with DPX.
-
A₂ₐ Receptor Signaling (Relaxation): The A₂ₐ receptor is coupled to a stimulatory G-protein (Gₛ).[2][5] Upon activation by adenosine, Gₛ activates adenylyl cyclase (AC), which converts ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. In smooth muscle, this leads to the sequestration of intracellular Ca²⁺, inhibition of myosin light chain kinase (MLCK), and activation of myosin light chain phosphatase (MLCP), culminating in muscle relaxation.[5][6]
-
A₁ Receptor Signaling (Contraction/Inhibition of Relaxation): The A₁ receptor typically couples to an inhibitory G-protein (Gᵢ).[2] Activation of Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the A₂ₐ-mediated relaxation pathway. By decreasing cAMP, PKA activity is reduced, favoring the contractile state.
DPX exerts its effect by competitively binding to A₁ receptors, thereby preventing endogenous adenosine or exogenous agonists from activating the Gᵢ pathway. This blockade can unmask or potentiate the relaxation effects mediated by unopposed A₂ₐ receptor stimulation.
Signaling Pathway Diagram
Caption: Adenosinergic signaling pathways in smooth muscle.
Pharmacological Profile of DPX
Summarizing the binding affinities of DPX is essential for determining appropriate experimental concentrations.
| Receptor Subtype | Ki (nM) - Human | Ki (nM) - Rat | Selectivity (A₂ₐ/A₁) |
| A₁ | 3.9 | 0.45 - 0.46[7][8][9] | - |
| A₂ₐ | 130 | 330 - 340[7][9] | ~740-fold (rat) |
| A₂ₑ | 50 | - | - |
| A₃ | 4000 | - | - |
Note: Ki values can vary based on species and experimental conditions. The data highlights DPX's strong preference for the A₁ receptor.
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Relaxation in an Organ Bath
This protocol details the measurement of isometric tension in isolated tissue rings (e.g., rat aorta, guinea pig trachea) to assess the effect of DPX on smooth muscle contractility. Organ bath studies are a classic pharmacological tool for this purpose.[10][11][12]
Caption: Workflow for an ex vivo organ bath experiment.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.
-
Rapidly excise the desired tissue (e.g., thoracic aorta) and place it in ice-cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).
-
Scientist's Note: The composition of the PSS is critical to mimic the in vivo extracellular environment.[13] A standard Krebs solution consists of (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose.
-
Carefully clean the tissue of adherent fat and connective tissue. For vascular studies, the endothelium can be mechanically removed by gently rubbing the lumen, if required, to distinguish between endothelium-dependent and -independent effects.
-
Cut the tissue into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the tissue rings on stainless steel hooks in a 10-20 mL organ bath chamber containing PSS.[14]
-
Maintain the bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).[13][14]
-
Rationale: Carbogen provides oxygen for tissue viability and the CO₂ maintains the pH of the bicarbonate buffer at ~7.4.[13][14]
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.[14]
-
Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure its viability. Wash thoroughly until tension returns to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using an appropriate agonist (e.g., Phenylephrine at ~EC₇₀ concentration for aortic rings).
-
Control Relaxation Curve: Once the contraction is stable, add a selective A₂ₐ agonist (e.g., CGS-21680) or a non-selective agonist (e.g., NECA) in a cumulative, logarithmic fashion to generate a concentration-response curve for relaxation.
-
Washout: Wash the tissue repeatedly with fresh PSS to remove all drugs and allow the tension to return to the baseline.
-
DPX Incubation: Add the desired concentration of DPX to the bath and incubate for 20-30 minutes.
-
Test Relaxation Curve: Re-apply the pre-contraction agent (e.g., Phenylephrine). Once a stable tone is achieved, repeat the cumulative addition of the adenosine agonist in the presence of DPX.
-
Self-Validation: A rightward shift in the agonist's concentration-response curve after DPX incubation indicates competitive antagonism at the target receptor. The magnitude of the shift can be used to calculate the pA₂ value, a measure of antagonist potency.
-
Protocol 2: In Vitro cAMP Accumulation Assay in Smooth Muscle Cells
This protocol measures changes in intracellular cAMP levels in cultured smooth muscle cells to directly assess the biochemical consequences of A₁ receptor antagonism by DPX.
-
Cell Culture:
-
Culture primary smooth muscle cells (e.g., rat aortic smooth muscle cells, RASMCs) or a relevant cell line in appropriate growth medium (e.g., DMEM with 10% FBS).[15][16]
-
Seed cells into 24- or 96-well plates and grow until they reach 70-90% confluency.[16][17]
-
Scientist's Note: Using cells between passages 7 and 16 is recommended to ensure a stable phenotype.[15]
-
Prior to the assay, serum-starve the cells for 16-24 hours to minimize basal signaling activity.
-
-
Assay Procedure:
-
Wash the cells once with a pre-warmed physiological buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells for 15-30 minutes in the buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM).
-
Rationale: PDEs rapidly degrade cAMP.[18] Inhibiting them allows for a more robust and measurable accumulation of cAMP in response to adenylyl cyclase activation.[18]
-
Add DPX (at various concentrations for a dose-response) or vehicle to the appropriate wells and incubate for an additional 20-30 minutes.
-
Stimulate the cells by adding an A₂ₐ receptor agonist (e.g., CGS-21680) to all wells (except for the negative control). Incubate for 10-15 minutes at 37°C.
-
Experimental Controls:
-
Basal Control: Cells with vehicle only.
-
Stimulated Control: Cells with A₂ₐ agonist only (represents 100% response).
-
Test Wells: Cells with DPX and A₂ₐ agonist.
-
-
-
cAMP Measurement:
-
Terminate the stimulation by aspirating the buffer and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Quantify the intracellular cAMP concentration using a competitive ELISA-based or HTRF-based cAMP assay kit, following the manufacturer’s instructions.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw absorbance/fluorescence values to cAMP concentrations using a standard curve.
-
Normalize the data, setting the basal control as 0% and the stimulated control as 100%.
-
Plot the percent inhibition of the cAMP response against the log concentration of DPX to determine its IC₅₀ value.
-
Data Interpretation and Troubleshooting
-
Expected Results: In the organ bath assay, pre-incubation with DPX should cause a rightward shift of the relaxation curve produced by a non-selective adenosine agonist if A₁ receptors are functionally opposing the relaxation. If a highly selective A₂ₐ agonist is used, DPX should have minimal effect, confirming its selectivity. In the cAMP assay, DPX should ideally not decrease cAMP on its own but should antagonize the inhibitory effect of an A₁ agonist on forskolin-stimulated cAMP production.
-
Troubleshooting:
-
No tissue response: Check the viability of the tissue, the composition and pH of the PSS, and the temperature of the organ bath.
-
High variability: Ensure consistent tissue preparation, precise drug dilutions, and adequate equilibration times.
-
Unexpected drug effects: Verify the purity and correct concentration of the compounds. Consider potential off-target effects at high concentrations.
-
Conclusion
1,3-Diethyl-8-phenylxanthine (DPX) is a powerful pharmacological tool for investigating the role of A₁ adenosine receptors in smooth muscle physiology. By employing the robust ex vivo and in vitro protocols detailed in this guide, researchers can effectively dissect the contribution of A₁ receptor signaling to the overall regulation of smooth muscle tone, providing valuable insights for basic science and drug discovery.
References
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- Zayed, M. A., El-Mas, M. M., & El-Gowelli, H. M. (2018). The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone. Oxidative medicine and cellular longevity, 2018, 6934524.
- Poburko, D., Dourish, J., & van Breemen, C. (2007). Adenosine-A2a receptor down-regulates cerebral smooth muscle L-type Ca2+ channel activity via protein tyrosine phosphatase, not cAMP-dependent protein kinase. American journal of physiology. Cell physiology, 292(1), C352–C361.
- Michel, M. C., Buscher, R., & Goepel, M. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2167-2177.
- St. Hilaire, C., & Ravid, K. (2012). A2 Adenosine Receptors and Vascular Pathologies. Arteriosclerosis, thrombosis, and vascular biology, 32(10), 2325–2331.
-
IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. Retrieved from [Link]
- University of Technology, Jamaica. (n.d.). Practical Manual: Pharmacology of GIT & Hepatobiliary System. Retrieved from a document related to small intestinal smooth muscle contraction experiments.
- Neelands, T. R., & Ciliax, B. J. (1993). Effects of selective adenosine A1 and A2 receptor agonists and antagonists on local rates of energy metabolism in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1240-1251.
- Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular pharmacology, 29(4), 331–346.
- Haleen, S. J., & Steffen, R. P. (1988). A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects. Journal of Pharmacology and Experimental Therapeutics, 244(1), 16-21.
- Haleen, S. J., & Steffen, R. P. (1988). A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects. The Journal of Pharmacology and Experimental Therapeutics, 244(1), 16-21.
- Szopa, A., Poleszak, E., Bogatko, K., Wyska, E., Wośko, S., Doboszewska, U., ... & Serefko, A. (2016). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Behavioural brain research, 313, 115–124.
-
DMT. (n.d.). Tissue Organ Bath. Retrieved from [Link]
- Thornbury, K. D., & Hollywood, M. A. (2014). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle.
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). A2a receptor signaling pathways. Retrieved from [Link]
- Chen, Y., Liu, Y., Zhu, H., Yu, H., Chen, X., & Shen, Y. (2018). Adenosine A(2A) receptor activation reverses hypoxia‑induced rat pulmonary artery smooth muscle cell proliferation via cyclic AMP‑mediated inhibition of the SDF1‑CXC4 signaling pathway. International journal of molecular medicine, 42(1), 607–614.
- Liu, H., & Watts, S. W. (2000). Synergistic Inhibition of Vascular Smooth Muscle Cell Migration by Phosphodiesterase 3 and Phosphodiesterase 4 Inhibitors.
-
PromoCell. (n.d.). Smooth Muscle Cells. Retrieved from [Link]
- Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (1996). Cyclic AMP-adenosine pathway inhibits vascular smooth muscle cell growth. Hypertension, 28(5), 765–771.
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
- Murphy, M. G., & Jarvis, M. F. (1987). Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. Biochemical pharmacology, 36(22), 4024–4027.
- Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
Sources
- 1. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine-A2a receptor down-regulates cerebral smooth muscle L-type Ca2+ channel activity via protein tyrosine phosphatase, not cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. DPCPX (PD 116948) | A1 Receptor Antagonist | MCE [medchemexpress.cn]
- 10. dmt.dk [dmt.dk]
- 11. Tissue Organ Bath - DMT [dmt.dk]
- 12. reprocell.com [reprocell.com]
- 13. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. promocell.com [promocell.com]
- 17. revvity.com [revvity.com]
- 18. Cyclic AMP-adenosine pathway inhibits vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 1,3-Diethyl-8-phenylxanthine (DPX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diethyl-8-phenylxanthine (DPX) is a potent and selective antagonist of the A1 adenosine receptor, making it a valuable tool in pharmacological research and drug development.[1][2] A critical prerequisite for its use in in vitro and in vivo experiments is the preparation of a stable, homogenous solution. Due to its physicochemical properties, particularly its low aqueous solubility, a systematic and validated protocol is essential for obtaining reliable and reproducible experimental results. This document provides a comprehensive guide to the solubilization of DPX, detailing recommended solvents, step-by-step protocols for stock solution preparation, and best practices for storage and handling.
Introduction: The Challenge of DPX Solubility
1,3-Diethyl-8-phenylxanthine is a xanthine derivative characterized by a phenyl group at the 8-position and two ethyl groups at the 1- and 3-positions of the purine-2,6-dione core. This molecular structure contributes to its high affinity for the A1 adenosine receptor but also results in poor water solubility.[3] solubility challenges are common among xanthine derivatives due to strong intermolecular hydrogen bonding and base stacking in the crystalline state.[2]
Direct dissolution in aqueous buffers is impractical for most experimental concentrations. Vendor-supplied data indicates that DPX is "very slightly soluble" to "sparingly" soluble in water and ethanol.[4][5] Specifically, its water solubility has been reported to be as low as 1 mg/L.[5][6] Therefore, the use of an appropriate organic solvent is necessary to prepare a concentrated stock solution, which can then be further diluted into aqueous experimental media.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is fundamental to developing a robust dissolution protocol.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 75922-48-4 | [2][4][5] |
| Molecular Formula | C₁₅H₁₆N₄O₂ | [2][4] |
| Molecular Weight | ~284.3 g/mol | [2][4] |
| Appearance | White to Off-White/Pale Yellow Solid | [4][5] |
| Water Solubility | Very slightly soluble (~1 mg/L) | [5][6] |
| Ethanol Solubility | Sparingly soluble | [4] |
| DMSO Solubility | Slightly soluble (enhanced with heating) | |
| Methanol Solubility | Slightly soluble (enhanced with heating) |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for DPX is not widely available, general precautions for handling chemical reagents should be strictly followed. The SDS for the general class of xanthines indicates that they are stable under normal conditions but may be incompatible with strong oxidizing agents.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the solid compound tightly sealed at -20°C.[4][5]
Recommended Solubilization Protocol: DMSO-Based Stock Solution
Based on available data and established practices for similar adenosine receptor antagonists, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution of DPX.[1][7][8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.
Rationale for Solvent Selection
-
Efficacy: An available Safety Data Sheet explicitly notes that DPX is slightly soluble in DMSO, with solubility aided by heating.[7]
-
Experimental Compatibility: DMSO is a standard solvent for preparing stock solutions of test compounds for biological assays. It is generally well-tolerated by cell cultures and in in vivo models at very low final concentrations (typically ≤0.5%).[1][8]
-
Stability: DPX solutions are reported to be stable for several weeks when stored at 4°C.[4][5]
Workflow for Stock Solution Preparation
The following diagram illustrates the recommended workflow for preparing a DPX stock solution.
Caption: Dilution of DMSO stock to a final aqueous working solution.
Key Considerations:
-
Avoid Precipitation: When diluting the DMSO stock into an aqueous medium, add the stock solution to the buffer while vortexing or mixing. This rapid dispersal helps prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental system should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts. [1]Always run a vehicle control (medium containing the same final concentration of DMSO without the compound) in your experiments.
-
Solubility in Media: The solubility of DPX in the final aqueous medium will be much lower than in the DMSO stock. Prepare working solutions fresh daily and do not store them for extended periods. If you observe any cloudiness or precipitation in your working solution, it should be discarded.
Conclusion
The successful use of 1,3-Diethyl-8-phenylxanthine in research hinges on a correct and consistent dissolution procedure. By leveraging DMSO as the primary solvent, employing gentle heat, and adhering to proper dilution and storage techniques, researchers can prepare stable and effective solutions. This protocol, grounded in the available physicochemical data and established laboratory practices, provides a reliable framework for unlocking the full potential of this selective A1 adenosine receptor antagonist in experimental studies.
References
-
H-C Biotech. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
- Proc.
- Proc.
-
Varano, F., et al. (2017). Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists. Mediators of Inflammation, 2017, 8259856. Retrieved from [Link]
- Shryock, J. C., & Belardinelli, L. (1997). Adenosine and Adenosine Receptors in the Cardiovascular System: Biochemistry, Physiology, and Pharmacology. The American Journal of Cardiology, 79(12A), 2-10.
- Martin, P. L., & Williams, M. (1987). Adenosine and behavioral depression. In Psychopharmacology: The Third Generation of Progress (pp. 537-546). Raven Press.
-
Stoddart, L. A., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science, 4(2), 854–865. Retrieved from [Link]
-
Karcz, R., et al. (2012). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. Retrieved from [Link]
-
Klotz, K. N., et al. (2019). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS One, 14(10), e0223733. Retrieved from [Link]
Sources
- 1. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1,3-Diethyl-8-phenylxanthine (DPX)
Welcome to the technical support center for 1,3-Diethyl-8-phenylxanthine (DPX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the aqueous solubility of this compound. As a selective A1 adenosine receptor antagonist, achieving the desired concentration of DPX in aqueous media is critical for accurate and reproducible experimental results.[1][2] This document offers a series of frequently asked questions (FAQs) and detailed experimental protocols to address common solubility issues.
Understanding the Challenge: Why is 1,3-Diethyl-8-phenylxanthine Poorly Soluble in Water?
1,3-Diethyl-8-phenylxanthine (CAS No. 75922-48-4), a derivative of the xanthine scaffold, inherently exhibits limited aqueous solubility.[1][3] This characteristic is common among many xanthine derivatives and stems from a combination of its molecular structure and solid-state properties.[4] The planar nature of the xanthine core, coupled with the phenyl substitution at the C8 position, contributes to strong intermolecular forces, including hydrogen bonding and base stacking within its crystal lattice.[4][5] These forces make it energetically unfavorable for individual DPX molecules to be solvated by water molecules, leading to poor dissolution. Reports indicate its water solubility can be as low as 1mg/L.[3]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1,3-Diethyl-8-phenylxanthine in my aqueous buffer for an in vitro assay. What is the first thing I should try?
A1: For initial attempts, utilizing a co-solvent is the most straightforward approach. Given that DPX is sparingly soluble in water but shows solubility in ethanol, preparing a concentrated stock solution in an organic solvent like ethanol or DMSO is recommended.[1] This stock can then be serially diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system being studied.
Q2: Can I improve the solubility of DPX by adjusting the pH of my solution?
Q3: I've heard about using cyclodextrins to improve the solubility of poorly soluble compounds. Is this a viable option for DPX?
A3: Absolutely. Complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of hydrophobic molecules.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar phenyl group of DPX can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved water solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this application.[12][13]
Q4: What is a solid dispersion, and could it help with my DPX formulation?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid hydrophilic matrix.[14] This technique enhances dissolution by reducing the drug's particle size to a molecular level and improving its wettability.[5] For xanthine derivatives, this has proven to be an effective method.[5] Creating a solid dispersion of DPX with a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) could significantly improve its dissolution rate and apparent solubility in aqueous media.
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods to improve the solubility of 1,3-Diethyl-8-phenylxanthine.
Issue 1: Difficulty Preparing an Aqueous Stock Solution
Solution A: Co-Solvent System
This method is ideal for preparing a concentrated stock solution that can be diluted for final use.
-
Principle: DPX is more soluble in organic solvents. By first dissolving it in a small volume of a water-miscible organic solvent, it can then be dispersed into an aqueous solution.
-
Protocol:
-
Accurately weigh the required amount of DPX powder.
-
Add a minimal volume of 100% ethanol or DMSO to the powder.
-
Gently vortex or sonicate the mixture until the DPX is completely dissolved.
-
Slowly add this concentrated stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous buffer while continuously stirring.
-
Observe the solution for any signs of precipitation. If precipitation occurs, you may have exceeded the solubility limit for that particular co-solvent/buffer ratio.
-
Solution B: pH Adjustment
This approach is useful when the final formulation must be free of organic solvents, but is dependent on the pH tolerance of your experiment.
-
Principle: As a weak base, the solubility of DPX may increase in acidic or basic conditions depending on its pKa values. For xanthine derivatives, basic conditions often improve solubility.[7]
-
Protocol:
-
Prepare a slurry of DPX in your desired aqueous buffer.
-
While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to increase the pH.
-
Monitor the dissolution of the solid material.
-
Once the DPX is dissolved, you can carefully adjust the pH back towards your target, but be aware that the compound may precipitate if you cross its pKa.
-
It is recommended to determine the pH-solubility profile of DPX to identify the optimal pH for dissolution.
-
Issue 2: Low Bioavailability or Inconsistent Results in Cell-Based Assays
Solution: Cyclodextrin Complexation
This method can significantly increase the effective concentration of DPX in your aqueous medium.
-
Principle: The hydrophobic DPX molecule forms an inclusion complex with the cyclodextrin, which is highly water-soluble.
-
Protocol (Kneading Method):
-
Accurately weigh DPX and a suitable cyclodextrin (e.g., HP-β-CD) in a molar ratio of 1:1 or 1:2.
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the DPX-cyclodextrin complex, which should exhibit improved aqueous solubility.
-
Confirm complex formation using analytical techniques such as DSC or FTIR if required.
-
Data Summary Table
| Method | Principle | Advantages | Considerations |
| Co-solvents | Increases solubility by reducing the polarity of the solvent system.[9][15] | Simple, rapid, and effective for preparing stock solutions. | The final concentration of the organic solvent must be non-toxic to the experimental system. |
| pH Adjustment | Increases the concentration of the more soluble ionized form of the drug.[16] | Can produce a completely aqueous solution. | Dependent on the pKa of DPX and the pH constraints of the experiment. Risk of precipitation upon pH change. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within a hydrophilic carrier molecule.[11][17] | Significant increase in aqueous solubility; can improve bioavailability. | Requires preparation of the complex; potential for competitive binding in complex biological media. |
| Solid Dispersion | Reduces particle size to the molecular level and improves wettability.[14] | Can dramatically increase dissolution rate and apparent solubility. | Requires a more involved preparation process (e.g., solvent evaporation).[18] The amorphous state can be less stable over time.[5] |
Experimental Workflow Diagrams
Below are visual representations of the decision-making process and experimental workflows for improving DPX solubility.
Caption: Decision workflow for preparing a DPX stock solution.
Caption: Selection of advanced solubilization methods for DPX.
References
-
1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]
-
SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES - CORE. (n.d.). CORE. Retrieved January 12, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved January 12, 2026, from [Link]
-
Krishna Shailaja, A., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Retrieved January 12, 2026, from [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved January 12, 2026, from [Link]
-
Yang, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Chinese Chemical Letters. Retrieved January 12, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1,3-Diethyl-8-phenylxanthine. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved January 12, 2026, from [Link]
-
Singh, U. P., & Kumar, B. (2018). Xanthine scaffold: scope and potential in drug development. RSC Advances, 8(52), 29846-29864. Retrieved January 12, 2026, from [Link]
-
Terekhova, I. V., et al. (2010). Interactions of xanthine and its derivatives with cyclodextrins in aqueous solutions. ResearchGate. Retrieved January 12, 2026, from [Link]
-
1,3-diethyl-8-phenylxanthine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry. (2003). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights. (2024). Nature. Retrieved January 12, 2026, from [Link]
-
Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. (2022). Molecules, 27(21), 7247. Retrieved January 12, 2026, from [Link]
-
Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International Journal of Pharmaceutics, 179(1), 97-105. Retrieved January 12, 2026, from [Link]
-
[A study on inclusion complexes of cyclodextrin with three anticancer xanthines by fluorescence]. (2003). Guang Pu Xue Yu Guang Pu Fen Xi, 23(4), 770-3. Retrieved January 12, 2026, from [Link]
-
Wei, Y. L., et al. (2003). Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2697-703. Retrieved January 12, 2026, from [Link]
-
Influence of molecular association on the solubility of methylxanthines in supercritical solvent CO2–methanol. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ochsner, A. B., et al. (1985). Prediction of xanthine solubilities using statistical techniques. Journal of Pharmaceutical Sciences, 74(2), 132-5. Retrieved January 12, 2026, from [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024). Pharmaceutics, 16(5), 579. Retrieved January 12, 2026, from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). AAPS PharmSciTech, 13(2), 600-608. Retrieved January 12, 2026, from [Link]
-
1,3-Diethyl-8-phenylxanthine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 24(12), 2263-79. Retrieved January 12, 2026, from [Link]
Sources
- 1. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [A study on inclusion complexes of cyclodextrin with three anticancer xanthines by fluorescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on inclusion complex of cyclodextrin with methyl xanthine derivatives by fluorimetry [pubmed.ncbi.nlm.nih.gov]
- 14. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 15. ijpbr.in [ijpbr.in]
- 16. jmpas.com [jmpas.com]
- 17. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 1,3-Diethyl-8-phenylxanthine concentration for in vitro experiments
Technical Support Center: 1,3-Diethyl-8-phenylxanthine (DPX)
Guide: Optimizing DPX Concentration for In Vitro Experiments
Welcome to the technical support guide for 1,3-Diethyl-8-phenylxanthine (DPX). As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven framework for optimizing the use of this potent and selective adenosine A1 receptor antagonist in your in vitro experiments. This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring your experimental design is robust, reproducible, and yields trustworthy data.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding DPX, providing the essential knowledge needed before starting any experiment.
Q1: What is 1,3-Diethyl-8-phenylxanthine (DPX) and what is its primary mechanism of action?
A: 1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine derivative that functions as a potent and selective antagonist for the A1 adenosine receptor.[1][2] Its mechanism involves competitively binding to A1 receptors, thereby blocking the physiological effects of adenosine. Unlike some other xanthines like theophylline, DPX has been reported to have minimal to no inhibitory activity on phosphodiesterases (PDEs), which makes it a more specific tool for studying adenosine receptor signaling.[3] This specificity is crucial for attributing observed effects directly to A1 receptor antagonism.
Q2: How should I prepare and store DPX stock solutions?
A: DPX has very low solubility in water (approximately 1 mg/L).[4][5] Therefore, a high-concentration stock solution must be prepared in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Preparation: Prepare a concentrated stock (e.g., 10-50 mM) in your chosen solvent. Ensure complete dissolution; gentle warming or vortexing may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots in a freezer at -20°C.[4] When properly stored, stock solutions are stable for several months. Working solutions, once diluted in aqueous buffers or cell culture media, should be prepared fresh for each experiment. Some sources suggest that diluted solutions can be stored at 4°C for several weeks, but verifying stability in your specific medium is recommended.[2][4]
Q3: What is a typical starting concentration range for DPX in cell-based assays?
A: The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. However, a logical starting point can be derived from its known binding affinity (Kd or Ki).
-
Binding Affinity: DPX exhibits a Kd of approximately 5 nM for A1 receptors in bovine brain membranes and a Ki of 44 nM in rat models.[1][6]
-
Recommended Starting Range: For a functional dose-response experiment, it is advisable to test a wide range of concentrations spanning several orders of magnitude around the Ki value. A typical starting range would be from 1 nM to 10 µM . This wide range helps to establish a full dose-response curve, identifying the minimal effective concentration and the point at which the effect saturates or becomes toxic.
Q4: Is DPX cytotoxic to cells in culture?
A: Like many small molecules, DPX can be cytotoxic at high concentrations. The cytotoxic threshold is cell-line dependent. It is imperative to perform a cell viability assay before conducting functional experiments. This step establishes the maximum non-toxic concentration, ensuring that your experimental results are due to the specific pharmacological activity of DPX and not an artifact of cell death. Related xanthine compounds have shown cytotoxicity in the 25-125 µM range.[7]
Part 2: Troubleshooting and Experimental Workflow
This section provides a structured workflow and addresses common issues encountered during the optimization process.
Core Issue: Determining the Optimal, Non-Toxic Concentration
The foundation of any successful experiment with DPX is to systematically identify the correct concentration range. We recommend a three-step, self-validating workflow.
Troubleshooting Common Problems
-
Issue: My DPX shows no antagonist effect.
-
Verify A1 Receptor Expression: Confirm that your cell line expresses the adenosine A1 receptor at a functional level. This can be done via qPCR, Western blot, or by testing a known A1 agonist.
-
Check Stock Solution Integrity: Your DPX stock may have degraded. Prepare a fresh stock solution.
-
Agonist Concentration: In an antagonist assay, the concentration of the agonist used is critical. If the agonist concentration is too high, it may be insurmountable by the DPX concentrations you are testing. Perform a dose-response curve for your A1 agonist first to determine its EC80 (80% of its maximal effect), which is a common concentration to use for antagonist studies.
-
Assay Sensitivity: Ensure your functional assay (e.g., cAMP measurement) is sensitive enough to detect changes. Include all proper controls.
-
-
Issue: I'm observing cell death at concentrations where I expect a pharmacological effect.
-
Re-run Cytotoxicity Assay: Your initial viability assessment may have been flawed. Re-run the MTT or a similar assay carefully, ensuring accurate dilutions.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Incubation Time: Long incubation times (e.g., >48 hours) can reveal low-level cytotoxicity not apparent in shorter assays. Match the incubation time of your viability assay to your planned functional experiment.
-
Part 3: Protocols & Data Summaries
This section provides key data and detailed protocols for the essential experiments in the optimization workflow.
Data Summary Tables
Table 1: Physicochemical Properties of 1,3-Diethyl-8-phenylxanthine (DPX)
| Property | Value | Source(s) |
| Molecular Formula | C15H16N4O2 | [4] |
| Molecular Weight | 284.31 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Aqueous Solubility | Very slightly soluble (~1 mg/L) | [4][5] |
| Organic Solubility | Soluble in Ethanol, DMSO | [2] |
| Storage | Store solid at room temp; stock solutions at -20°C | [2][4] |
Table 2: Reported In Vitro Binding Affinities of DPX
| Receptor/Tissue | Species | Affinity Constant (Kd / Ki) | Source(s) |
| A1 Adenosine Receptor (Brain) | Bovine | Kd ≈ 5 nM | [6] |
| Adenosine Receptors (Brain) | Guinea Pig | Kd ≈ 50 nM | [6] |
| A1 Adenosine Receptor | Rat | Ki ≈ 44 nM | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration range of DPX that is non-toxic to your chosen cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DPX in your cell culture medium. The highest concentration should exceed the maximum you ever plan to test (e.g., 100 µM). Also prepare a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest DPX concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DPX. Include wells with medium only (no cells) for background control and wells with untreated cells (vehicle control) as a measure of 100% viability.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[9] Incubate overnight in a humidified atmosphere to ensure all formazan crystals are dissolved.
-
Read Absorbance: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100%), and plot cell viability (%) against DPX concentration. The highest concentration that does not cause a significant drop in viability is your maximum non-toxic concentration.
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of DPX to antagonize the effects of an A1 receptor agonist on cAMP levels. A1 receptors are typically Gi-coupled, meaning their activation inhibits adenylyl cyclase and lowers cAMP levels. DPX, as an antagonist, will reverse this effect.
-
Cell Preparation: Culture and harvest your cells. Resuspend them in stimulation buffer (e.g., HBSS) often containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation and amplify the signal.[10][11]
-
Antagonist Pre-incubation: In a 96-well or 384-well plate, add your serially diluted DPX solutions. Then add the cell suspension to the wells. Incubate for 15-30 minutes to allow DPX to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a selective A1 agonist (e.g., N6-Cyclopentyladenosine, CPA). The concentration should be pre-determined to be at its EC80 to provide a large window for antagonism.
-
Control Wells:
-
Basal: Cells + buffer only (no DPX, no agonist).
-
Agonist Control: Cells + agonist only (no DPX). This will show the inhibited cAMP level.
-
Forskolin Control (Optional): Cells + Forskolin (an adenylyl cyclase activator) to determine the maximum possible cAMP signal.[10]
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).[12][13]
-
Data Analysis: Measure the signal and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the DPX concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of DPX that causes 50% reversal of the agonist's effect). This IC50 value represents the functional potency of DPX in your system.
By following this comprehensive guide, researchers can confidently establish a robust and reproducible experimental framework for using 1,3-Diethyl-8-phenylxanthine, ensuring the generation of high-quality, reliable data.
References
- 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences of the United States of America, 77(9), 5547–5551. [Link]
-
Shimoni, Z., & Jacobson, K. A. (1992). Probing the adenosine receptor with adenosine and xanthine biotin conjugates. Biochemical pharmacology, 43(11), 2421–2431. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences of the United States of America, 80(8), 2077–2081. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
van der Walt, M. M., et al. (2017). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(1), 103-108. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. In Handbook of Experimental Pharmacology (Vol. 232, pp. 129–165). Springer, Cham. [Link]
-
1,3-Diethyl-8-phenylxanthine. (n.d.). HuiCheng Bio. [Link]
-
Al-Hourani, B. J., et al. (2014). Inhibitory effects of new 1,3-diethyl-8-mercapto xanthine derivatives in human MCF7 and K562 cancer cell. Trade Science Inc. [Link]
-
Ukena, D., et al. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life Sciences, 38(9), 797-807. [Link]
-
8-Phenyltheophylline. (n.d.). In Wikipedia. [Link]
-
Suravajhala, R., et al. (2013). Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents. Advances in Biological Chemistry, 3, 314-319. [Link]
-
Chang, K. C., et al. (2020). Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes. International Journal of Molecular Sciences, 21(23), 8969. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 4. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: 1,3-Diethyl-8-phenylxanthine (DPX) Stability and Storage Guide
Welcome to the comprehensive technical support guide for 1,3-Diethyl-8-phenylxanthine (DPX). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of DPX. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Criticality of DPX Stability
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid DPX?
For long-term storage, solid 1,3-Diethyl-8-phenylxanthine should be stored in a tightly sealed container at -20°C.[1][3] Proper sealing is crucial to prevent moisture absorption and potential degradation.
Q2: How should I store solutions of DPX?
DPX solutions, whether in aqueous base or ethanol, should be stored at 4°C.[1] It is advisable to use these solutions within a few weeks to minimize the risk of degradation.[1][3] For longer-term storage of solutions, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the appearance of pure DPX, and what do color changes indicate?
Pure DPX is typically an off-white to pale yellow solid.[1] A noticeable change in color, such as darkening, may indicate degradation. If you observe a color change, it is recommended to assess the purity of the compound before use.
Q4: What are the solubility characteristics of DPX?
DPX is sparingly soluble in water but moderately soluble in ethanol and aqueous base solutions.[1] Specifically, its water solubility is very low, around 1 mg/L.[3][4]
Q5: My DPX solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation in a DPX solution can be due to several factors:
-
Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated out. Gently warming the solution may redissolve the precipitate.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of DPX beyond its solubility limit.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
If precipitation is observed, it is recommended to first try redissolving with gentle warming. If this is unsuccessful, or if you suspect degradation, the solution should be discarded and a fresh one prepared.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with DPX and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | Degradation of DPX due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both solid DPX and its solutions have been stored at the recommended temperatures (-20°C for solid, 4°C for solutions). 2. Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments. 3. Perform a Purity Check: If possible, analyze the compound's purity using techniques like HPLC. |
| Inconsistent experimental results | Instability of DPX in the experimental medium (e.g., buffer at a specific pH). | 1. Assess pH Stability: The stability of xanthine derivatives can be pH-dependent. Consider performing a preliminary stability study of DPX in your specific experimental buffer. 2. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of DPX solutions to high temperatures or extreme pH values. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | 1. Conduct a Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be insightful. This involves exposing DPX to stress conditions such as acid, base, oxidation, heat, and light.[5][6][7] 2. Characterize Degradants: If significant degradation is observed, analytical techniques like mass spectrometry can help in identifying the degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of DPX in Ethanol
-
Weighing: Accurately weigh the desired amount of solid DPX in a clean, dry vial.
-
Dissolution: Add the appropriate volume of absolute ethanol to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution until the DPX is completely dissolved.
-
Storage: Store the stock solution in a tightly capped vial at 4°C, protected from light.
Protocol 2: General Guidelines for a Forced Degradation Study
A forced degradation study is a powerful tool to understand the intrinsic stability of a drug substance.[7] It involves subjecting the compound to conditions more severe than accelerated stability testing.[5] The goal is to identify potential degradation products and pathways.[6]
-
Acid/Base Hydrolysis:
-
Dissolve DPX in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Incubate the samples at room temperature or slightly elevated temperatures (e.g., 50-60°C) for a defined period.[8]
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Expose a solution of DPX to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a set time.
-
-
Thermal Degradation:
-
Expose solid DPX to dry heat (e.g., 70°C) for an extended period.
-
Also, test the stability of a DPX solution at elevated temperatures.
-
-
Photostability:
-
Expose a solution of DPX to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark.
-
-
Analysis:
Visualizing Stability Concepts
Diagram 1: Key Factors Influencing DPX Stability
This diagram illustrates the primary environmental factors that can impact the chemical stability of 1,3-Diethyl-8-phenylxanthine. Understanding and controlling these factors are essential for maintaining the integrity of the compound.
Caption: A systematic workflow for troubleshooting DPX instability.
Concluding Remarks
Maintaining the stability of 1,3-Diethyl-8-phenylxanthine is paramount for the integrity of your research. By adhering to the recommended storage and handling procedures outlined in this guide, you can minimize the risk of degradation and ensure the reliability of your experimental data. Should you encounter persistent issues, we recommend performing a systematic investigation as detailed in our troubleshooting workflow.
References
Sources
- 1. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. scbt.com [scbt.com]
- 3. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 12. CAS 961-45-5: 8-Phenyltheophylline | CymitQuimica [cymitquimica.com]
Technical Support Center: Mitigating Off-Target Effects of 1,3-Diethyl-8-phenylxanthine (DPX)
Welcome to the technical support center for 1,3-Diethyl-8-phenylxanthine (DPX). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for ensuring the specific on-target effects of DPX in your experiments. As a potent and selective adenosine A1 receptor antagonist, DPX is a valuable tool; however, like all small molecule inhibitors, understanding and controlling for potential off-target effects is paramount for data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1,3-Diethyl-8-phenylxanthine (DPX)?
A1: 1,3-Diethyl-8-phenylxanthine (DPX) is a selective antagonist of the adenosine A1 receptor (A1R).[1] Its chemical structure, a xanthine derivative, allows it to bind to the A1 receptor and block the effects of endogenous adenosine. The phenyl group at the 8-position of the xanthine core is a key structural feature that contributes to its high affinity and selectivity for the A1 receptor.[2]
Q2: How selective is DPX for the A1 adenosine receptor over other adenosine receptor subtypes?
A2: DPX exhibits high selectivity for the A1 receptor. However, as with many pharmacological agents, this selectivity is concentration-dependent. While highly potent at the A1 receptor, at higher concentrations, it may exhibit antagonist activity at other adenosine receptor subtypes, such as A2A and A2B receptors. For instance, a structurally related compound, DPCPX, has been shown to have Ki values of 3.9 nM for human A1 receptors, while its affinity for A2A and A2B receptors is significantly lower at 130 nM and 50 nM, respectively. It is crucial to perform dose-response experiments to determine the optimal concentration range where DPX is selective for the A1 receptor in your specific experimental system.[3][4]
Q3: Are there any known off-target effects of DPX unrelated to adenosine receptors?
A3: A common off-target effect for many xanthine-based compounds is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP).[5] However, some 8-phenylxanthine derivatives, like 8-phenyltheophylline, have been reported to have virtually no activity as phosphodiesterase inhibitors.[6] While DPX is designed for high adenosine receptor selectivity, it is still a prudent practice to empirically test for PDE inhibition, especially if your experimental model is sensitive to changes in cyclic nucleotide signaling.
Q4: What are the initial steps I should take to minimize the risk of off-target effects in my experiments with DPX?
A4: To proactively minimize off-target effects, you should:
-
Source a high-purity compound: Ensure your DPX is from a reputable supplier with a certificate of analysis confirming its identity and purity.[7]
-
Establish a dose-response curve: This is a critical first step to identify the concentration range where you observe the desired on-target effect without engaging potential off-target activities.[4][8]
-
Include appropriate controls: Always run vehicle-only controls to account for any effects of the solvent (e.g., DMSO).[7]
-
Review existing literature: Familiarize yourself with studies that have used DPX in similar experimental systems to inform your initial experimental design.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments with DPX, with a focus on distinguishing on-target from off-target effects.
Issue 1: The observed phenotype in my cell-based assay is not consistent with A1 receptor antagonism.
-
Possible Cause: This could be due to off-target effects, compensatory signaling pathways, or issues with the experimental system itself.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: First, verify that DPX is engaging the A1 receptor in your system. A cellular thermal shift assay (CETSA) can be a valuable tool to confirm target binding in intact cells.[7]
-
Genetic Validation (The Gold Standard): The most rigorous method to confirm that the observed effect is mediated by the A1 receptor is to use a genetic approach.[9][10]
-
Knockdown/Knockout: If you observe a phenotype with DPX in your wild-type cells, this effect should be absent in cells where the A1 receptor has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR-Cas9).[11][12][13][14] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
-
Rescue Experiment: In an A1 receptor knockout or knockdown background, re-expressing the A1 receptor should rescue the phenotype observed with DPX treatment.
-
Issue 2: I'm observing unexpected changes in intracellular cAMP levels after DPX treatment.
-
Possible Cause: This could indicate off-target inhibition of phosphodiesterases (PDEs), as xanthine derivatives are known to have this potential off-target activity.[5]
-
Troubleshooting Workflow:
-
Direct PDE Activity Assay: Perform an in vitro PDE activity assay using cell lysates treated with DPX. Compare the results to a known broad-spectrum PDE inhibitor (e.g., IBMX) and a selective PDE inhibitor relevant to your system.
-
Use a Structurally Unrelated A1 Antagonist: Treat your cells with a non-xanthine-based A1 receptor antagonist. If this compound does not produce the same changes in cAMP levels, it suggests that the effects of DPX on cAMP are likely due to off-target PDE inhibition.
-
Dose-Response Analysis: Carefully re-evaluate your DPX dose-response curve. It's possible that the effects on cAMP are only occurring at concentrations higher than those required for A1 receptor antagonism.
-
Issue 3: My in vivo results with DPX are more pronounced or different than what I expected from my in vitro data.
-
Possible Cause: Discrepancies between in vitro and in vivo results can arise from differences in drug metabolism, bioavailability, or engagement of off-targets that are not present or active in your in vitro model. The liver enzyme CYP1A2 has been shown to be inhibited by the related compound 8-phenyltheophylline, which could lead to drug-drug interactions.[6]
-
Troubleshooting Workflow:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of DPX in the target tissue to ensure it is within the selective range determined from your in vitro experiments.
-
Use a Negative Control Molecule: Synthesize or obtain a structurally similar but inactive analog of DPX. This molecule should have the same physical properties but lack the ability to bind to the A1 receptor. If this inactive analog produces the same in vivo effect, it strongly suggests an off-target mechanism.
-
Consider the broader physiological context: In vivo, adenosine signaling is complex and involves multiple receptor subtypes. It's possible that at the concentrations achieved in vivo, DPX is interacting with other adenosine receptors (e.g., A2A) to produce a compound effect. Consider using co-administration with selective antagonists for other adenosine receptors to dissect the observed phenotype.
-
Data Presentation and Experimental Protocols
Table 1: Selectivity Profile of a DPX-related Compound (DPCPX)
| Receptor Subtype | Ki (nM) | Selectivity vs. A1 |
| Human A1 | 3.9 | - |
| Human A2A | 130 | 33.3-fold |
| Human A2B | 50 | 12.8-fold |
| Human A3 | 4000 | 1025.6-fold |
| Data adapted from R&D Systems for DPCPX, a potent and selective A1 adenosine receptor antagonist. |
Protocol 1: Validating On-Target Effects of DPX using CRISPR-Cas9 Knockout
-
Generate A1 Receptor Knockout (KO) Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the ADORA1 gene.
-
Deliver Cas9 nuclease and the validated gRNAs to your cell line of interest via transfection or lentiviral transduction.
-
Select and expand single-cell clones.
-
-
Validate Knockout:
-
Confirm the absence of A1 receptor protein expression in KO clones by Western blot or flow cytometry using a validated antibody.
-
Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions or deletions.
-
-
Perform a Comparative Phenotypic Assay:
-
Plate wild-type (WT) and A1 receptor KO cells at the same density.
-
Treat both cell populations with a dose-response of DPX and a vehicle control.
-
Measure the phenotype of interest (e.g., cell proliferation, protein phosphorylation, gene expression).
-
-
Analyze the Data:
-
The phenotype observed in WT cells upon DPX treatment should be absent or significantly attenuated in the KO cells.
-
Visualizations
Signaling Pathway Diagram
Caption: On-target and potential off-target pathways of DPX.
Experimental Workflow Diagram
Caption: Workflow for validating unexpected results with DPX.
References
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., Haleen, S. J., & Steffen, R. P. (1985). A selective adenosine antagonist (8-cyclopentyl-1,3-dipropylxanthine) eliminates both neuromuscular depression and the action of exogenous adenosine by an effect on A1 receptors. Molecular pharmacology, 44(4), 835-40. [Link]
-
Sedano, S., Manley, K., Prendergast, G. C., & Laury-Kleintop, L. D. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in cell biology, 199, 99–111. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Szopa, A., Poleszak, E., Bogatko, K., Wyska, E., Wośko, S., Doboszewska, U., Świąder, K., Wlaź, A., Dudka, J., Wróbel, A., Wlaź, P., & Serefko, A. (2016). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Pharmacological reports : PR, 68(5), 955–963. [Link]
-
1,3-diethyl-8-phenylxanthine. PubChem. [Link]
-
Sedano, S., Manley, K., Prendergast, G. C., & Laury-Kleintop, L. D. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology, 199, 99-111. [Link]
-
Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 1278, 45–66. [Link]
-
Small Molecule Hit Identification and Validation. Broad Institute. [Link]
-
SID 128548460. PubChem. [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. ResearchGate. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Moser, P. (2019). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. In Handbook of Experimental Pharmacology (Vol. 257, pp. 19-30). Springer, Berlin, Heidelberg. [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (204), 139–158. [Link]
-
Geerts, H., Roberts, P., & Spiros, A. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of experimental neuroscience, 6, 15–27. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology, 9(3), 231–244. [Link]
-
1,3-Diethyl-8-phenylxanthine. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
-
How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
-
Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life sciences, 38(9), 797–807. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
8-Phenyltheophylline. Wikipedia. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Brandl's Basics: Agonists and antagonists and their dose response curves. YouTube. [Link]
-
Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. European Medicines Agency. [Link]
-
Ruberg, S. J. (1995). DESIGNING STUDIES FOR DOSE RESPONSE. Statistics in Medicine, 14(9-10), 1161-1177. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
1,3-Dimethyl-8-phenylxanthine crystalline. Sigma-Aldrich (Chinese). [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. Journal of pharmacological and toxicological methods, 61(2), 67–75. [Link]
-
Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Cellular and Molecular Neurobiology, 5(1), 69-80. [Link]
-
Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. [Link]
-
Yokoyama, U., Iwamoto, M., & Ishikawa, Y. (2012). Inhibition of phosphodiesterase type 3 dilates the rat ductus arteriosus without inducing intimal thickening. Circulation journal : official journal of the Japanese Circulation Society, 76(10), 2456–2464. [Link]
-
Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Scilit. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. selectscience.net [selectscience.net]
- 14. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - AT [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Experimental Variability and Reproducibility with 1,3-Diethyl-8-phenylxanthine (DPX)
Welcome to the technical support center for 1,3-Diethyl-8-phenylxanthine (DPX). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this selective A₁ adenosine receptor antagonist. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction to 1,3-Diethyl-8-phenylxanthine (DPX)
1,3-Diethyl-8-phenylxanthine (DPX) is a potent and selective antagonist of the A₁ adenosine receptor, making it a valuable tool in neuroscience, cardiology, and pharmacology research.[1][2] Like many xanthine derivatives, its utility can be accompanied by experimental challenges, primarily related to its physicochemical properties. This guide will help you navigate these challenges to achieve consistent and reliable data.
Part 1: Compound Handling and Solution Preparation
FAQ 1: What are the best practices for storing and handling solid DPX?
Proper storage and handling are the first steps to ensuring experimental reproducibility.
-
Storage Conditions: Solid DPX should be stored in a cool, dry, and dark environment, with -20°C being a common recommendation for long-term stability.[1][3] Keep the container tightly sealed to prevent moisture absorption.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to avoid condensation. Use sterile tools and personal protective equipment as per your laboratory's safety protocols.
FAQ 2: I'm having trouble dissolving DPX. What is the recommended procedure for preparing a stock solution?
DPX is sparingly soluble in water but shows better solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1][3]
-
Recommended Solvent: High-purity, anhydrous DMSO is the preferred solvent for preparing a concentrated stock solution.
-
Protocol for Preparing a 10 mM DPX Stock Solution in DMSO:
-
Calculation: Determine the required mass of DPX for your desired volume and concentration (Molar Mass of DPX: 284.33 g/mol ).[2]
-
Dissolution: Add the calculated amount of solid DPX to a sterile vial. Add the required volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[4][5] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Diagram: Workflow for Preparing DPX Stock and Working Solutions
Caption: Workflow for preparing DPX solutions.
FAQ 3: My DPX precipitates when I dilute the DMSO stock in my aqueous assay buffer. How can I prevent this?
This is a common issue with hydrophobic compounds. The key is to avoid a rapid change in solvent polarity.
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.[7][8] For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer.
-
Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.[9]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can affect cell viability and protein function.[6][10] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Temperature: Ensure your aqueous buffer is at room temperature or 37°C before adding the DPX stock, as this can sometimes improve solubility.[7]
Part 2: Troubleshooting Receptor Binding Assays
Receptor binding assays are a primary application for DPX. Variability in these assays can arise from multiple sources.
FAQ 4: I am observing high non-specific binding in my A₁ adenosine receptor radioligand binding assay. What are the likely causes and solutions?
High non-specific binding can mask the specific binding signal and reduce the assay window.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Hydrophobic Interactions | DPX is a hydrophobic molecule and may bind to non-receptor components like lipids in the cell membrane preparation or the filter membrane.[11] | - Add a blocking agent like bovine serum albumin (BSA) (e.g., 0.1-1%) to the assay buffer. - Consider pre-treating filter plates with a solution of a non-ionic detergent (e.g., polyethyleneimine) to reduce non-specific binding to the filter. |
| Radioligand Issues | The radioligand concentration may be too high, or it may be degraded. | - Use a radioligand concentration at or below its Kd for the receptor.[12] - Check the age and storage conditions of your radioligand. |
| Insufficient Washing | Inadequate washing of the filter plates after incubation fails to remove unbound radioligand effectively. | - Increase the number of wash steps or the volume of wash buffer. - Ensure the wash buffer is ice-cold to slow the dissociation of the specific binding complex. |
| DPX Aggregation | At higher concentrations, DPX may form aggregates that can trap the radioligand. | - Ensure complete solubilization of DPX in the working solutions. - Consider a brief sonication of the working solution before adding it to the assay. |
Diagram: Decision Tree for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting high non-specific binding.
FAQ 5: My IC₅₀ values for DPX are inconsistent between experiments. How can I improve reproducibility?
Inconsistent IC₅₀ values are a common sign of underlying experimental variability.
-
Cell/Membrane Preparation: Ensure consistency in cell passage number, confluency, and membrane preparation protocol. Receptor expression levels can vary with these parameters.
-
Incubation Time: Ensure the binding reaction has reached equilibrium. For antagonists, this may require longer incubation times. Perform a time-course experiment to determine the optimal incubation time.[13]
-
Reagent Quality: Use high-quality, fresh reagents. Buffers should be prepared from consistent stock solutions.
-
Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques, especially for serial dilutions.[14]
-
Data Analysis: Use a consistent data analysis workflow. Fit data using a non-linear regression model with appropriate constraints.
Part 3: Analytical Quality Control
FAQ 6: How can I verify the concentration and purity of my DPX stock solution?
Analytical validation of your stock solution is crucial for accurate and reproducible results.
-
Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for quantifying DPX and assessing its purity.[1][15][16]
-
Typical HPLC Parameters for Xanthine Derivatives:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically effective.[15][16]
-
Detection: UV detection at or near the absorbance maximum of DPX (around 270 nm for many xanthines) provides good sensitivity.[15]
-
Procedure Outline:
-
Prepare a standard curve using solid DPX of known purity.
-
Dilute an aliquot of your DMSO stock solution in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Compare the peak area of your sample to the standard curve to determine the concentration.
-
Assess purity by examining the chromatogram for the presence of unexpected peaks.
-
References
-
Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (n.d.). Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Taylor & Francis Online. Retrieved from [Link]
-
1,3-Diethyl-8-phenylxanthine. (n.d.). Shanghai Hanhong Chemical Co.,Ltd. Retrieved from [Link]
-
HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. (n.d.). ResearchGate. Retrieved from [Link]
- Di Liberto, V., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 623-628.
- Sledz, P., et al. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 52(4), 614-622.
-
Nobre, M. (2022, September 14). Further dilute DMSO dissolved hydrophobic peptides? ResearchGate. Retrieved from [Link]
-
Effects of serum and DMSO on the performance of the IP-One assay. (n.d.). ResearchGate. Retrieved from [Link]
- Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Junghans, R. P. (1996). Optimization of radioligand binding and radioimmuno assays. Analytical Biochemistry, 240(1), 75-89.
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]
-
Goral, O. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Retrieved from [Link]
- Malm, M., et al. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(1), 58-65.
-
DMSO sensitivity. (n.d.). ResearchGate. Retrieved from [Link]
- D'yakonov, S. E., & D'yakonov, T. A. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1215-1219.
-
Serial Dilution Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
- Sledz, P., et al. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 52(4), 614-622.
- Method for the precipitation of organic compounds. (n.d.). Google Patents.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 623-628.
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved from [Link]
-
How to Make Dilutions and Serial Dilutions. (n.d.). Science Buddies. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- Weidner, J. R., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
How to do serial dilutions (including calculations). (2023, February 16). INTEGRA Biosciences. Retrieved from [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. Retrieved from [Link]
- Deflorian, F., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
-
Tavakoli, S. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]
-
How to Prepare my Stock Solution? (2025, March 6). ResearchGate. Retrieved from [Link]
-
Serial dilution – ANACC Methods and Materials. (n.d.). CSIRO. Retrieved from [Link]
- van Galen, P. J., et al. (1990). A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties. Journal of Medicinal Chemistry, 33(6), 1708-1713.
- van Galen, P. J., et al. (1990). A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties. Journal of Medicinal Chemistry, 33(6), 1708-1713.
- Chen, C. M., et al. (2021). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLoS ONE, 16(5), e0251240.
- Schmidt, A., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. reddit.com [reddit.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. tandfonline.com [tandfonline.com]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Technical Support Center: Addressing DPX Hydrophobicity in Experimental Design
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with a deep, functional understanding of how to manage the hydrophobic properties of DPX mounting medium in your histological and cytological preparations. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers encounter due to the hydrophobic nature of DPX.
Q1: Why do my slides look cloudy, hazy, or milky after mounting with DPX?
Answer: This is the most classic artifact of a hydrophobic/hydrophilic mismatch and is almost always caused by incomplete dehydration.[1][2][3][4][5]
-
The Scientific Principle: DPX is a non-aqueous, resin-based mounting medium, with its primary solvent being xylene.[6][7][8][9] Xylene is a hydrophobic (non-polar) organic solvent that is completely immiscible with water.[10] Most staining protocols (like Hematoxylin and Eosin) are performed in aqueous (water-based) solutions. If even trace amounts of water remain in the tissue section when you apply the xylene-based DPX, the two liquids will not mix.[11] Instead, they form a microscopic emulsion—tiny droplets of water suspended in the xylene/DPX mixture. This emulsion scatters light as it passes through the specimen, resulting in a cloudy or opaque appearance that obscures cellular detail.[1][4]
-
Troubleshooting Steps:
-
Remount the Slide: The slide can often be salvaged. Soak the slide in a coplin jar filled with xylene until the coverslip slides off freely (this may take minutes to hours depending on how long it has been mounted).[12][13][14]
-
Return to Alcohol: Do not remount immediately. Instead, take the slide backward through two changes of 100% ethanol to remove the xylene.
-
Re-Dehydrate: Place the slide back into the start of your dehydration series (e.g., 70% ethanol) and proceed through the full, fresh dehydration and clearing steps.[4][12]
-
Use Fresh Reagents: Ensure your final 100% ethanol baths and your xylene clearing baths are fresh and not contaminated with water. Alcohol is hygroscopic and will absorb moisture from the air over time.
-
Q2: Why are there microscopic bubbles forming under the coverslip, especially after a day or two?
Answer: While large bubbles are often due to poor mounting technique, the appearance of fine, dispersed micro-bubbles or a "frosted" look can also be a symptom of residual moisture.
-
The Scientific Principle: When microscopic water droplets are trapped in the viscous DPX, they create points of imperfect adhesion between the medium, the glass slide, and the coverslip. As the xylene solvent evaporates and the DPX hardens, these areas can shrink, creating tiny vacuum voids that are filled by air.[15][16] This phenomenon is distinct from trapping a large air pocket during the initial placement of the coverslip.[17][18]
-
Troubleshooting Steps:
-
Verify Dehydration: As with cloudiness, the primary cause is likely inadequate dehydration. Review your protocol and the freshness of your reagents.
-
Check Mountant Viscosity: DPX that is too old or has had excessive solvent evaporation can become too thick, which makes it difficult for the medium to flow evenly and displace all the air.[16] If the DPX is overly viscous, it may not properly wet the entire tissue surface, leading to trapped air.
-
Ensure Proper Clearing: The clearing agent (xylene) serves as the bridge between the dehydrant (ethanol) and the mounting medium. Incomplete clearing means residual ethanol is left in the tissue. While ethanol is more compatible with DPX than water is, its faster evaporation rate compared to xylene can also contribute to bubble formation as the mountant dries.
-
Q3: The DPX is retracting from the edges of the coverslip as it dries. Why?
Answer: DPX hardens through the evaporation of its xylene solvent, which naturally leads to a reduction in volume. While some minor retraction is normal, significant retraction that exposes the tissue is a problem.
-
The Scientific Principle: This issue is often exacerbated by an improper ratio of plasticizer to polystyrene resin in the DPX formulation.[6][19] The plasticizer, historically dibutyl phthalate, is added to keep the dried polystyrene film from becoming brittle and shrinking excessively.[6][19] However, an underlying cause can still be related to hydrophobicity. Poor adhesion due to residual moisture at the slide/coverslip interface can provide a path of least resistance for the mountant to pull away from as it shrinks.
-
Troubleshooting Steps:
-
Use Adequate Volume: Ensure you are using enough DPX to create a uniform layer that extends slightly beyond the edges of the coverslip. When gently pressed, a small amount should be extruded.
-
Check Slide Cleanliness: Ensure slides and coverslips are free of oils or residues that could hinder adhesion.
-
Slow the Drying: Allow slides to dry in a horizontal position in a well-ventilated hood, but avoid excessive heat or strong air currents which can accelerate solvent evaporation and worsen retraction.[20]
-
Visualizing the Path from Water to Xylene
To achieve a perfect mount, the tissue must be transitioned from an aqueous environment to a non-aqueous one. This requires a series of miscible intermediates. The following diagram illustrates this critical workflow.
Caption: Workflow for transitioning tissue from an aqueous to a hydrophobic state for DPX mounting.
Validated Protocols
Protocol 1: Standard Dehydration and Clearing for Paraffin Sections
This protocol is a self-validating system. If the final mounted slide is crystal clear, the protocol was successful. If not, a failure occurred in one of these steps.
| Step | Reagent | Purpose | Recommended Duration | Key Insight |
| 1 | 95% Ethanol | Initial bulk water removal | 2 minutes | Starting with 100% can cause precipitation of salts from buffer rinses. |
| 2 | 100% Ethanol (Change 1) | Remove remaining water | 2 minutes | This bath will become contaminated with water most quickly. |
| 3 | 100% Ethanol (Change 2) | Ensure complete water removal | 2 minutes | Critical for ensuring no water carries over to the clearing agent.[21] |
| 4 | 100% Ethanol (Change 3) | Final dehydration "polish" | 2 minutes | Provides confidence that the tissue is fully dehydrated.[22] |
| 5 | Xylene (Change 1) | Remove ethanol, begin clearing | 3-5 minutes | Xylene is miscible with ethanol and DPX, acting as the essential bridge.[23][24][25] |
| 6 | Xylene (Change 2) | Ensure complete ethanol removal | 3-5 minutes | If ethanol remains, it can cause mounting artifacts.[15] |
| 7 | Mount with DPX | Coverslip and preserve | N/A | Perform immediately after removing from the final xylene bath to prevent drying. |
Note: Times may need to be adjusted based on tissue thickness and type. Always perform clearing and mounting steps in a certified chemical fume hood.[6]
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common DPX mounting problems.
Caption: A decision tree for troubleshooting common DPX hydrophobicity issues.
References
-
Ekundina, V. O., & Eze, G. I. (n.d.). Common artifacts and remedies in histopathology (a review). SciSpace. Retrieved from [Link]
-
Janelia Flylight. (2015). flylight protocol – dpx mounting of drosophila cns. Janelia. Retrieved from [Link]
-
Shekar, C., & Divya, G. (2018). Mounting Media - An Untouched Aspect. Oral & Maxillofacial Pathology Journal, 9(1). Retrieved from [Link]
-
Bhattacharya, S., et al. (2014). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology, 18(Suppl 1), S111–S118. Retrieved from [Link]
-
P, A., & N, D. (2017). Artifact in Histological Section. Biomedical and Pharmacology Journal, 10(2), 851-857. Retrieved from [Link]
-
Kumar, M. S., et al. (2013). Longevity of DPX Mounted Slides in Neurohistology. International Journal of Health Sciences and Research, 3(12). Retrieved from [Link]
-
IUPAC-NIST. (n.d.). Ethanol with p-Xylene and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Troubleshooting: Tissue Processing. Leica Biosystems. Retrieved from [Link]
-
Saleh, A. T. (2021). Artifacts during preparing of histological slides. ResearchGate. Retrieved from [Link]
-
2BScientific. (n.d.). Application Guides / Mounting IHC Sections. 2BScientific. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest solutions to avoid air bubbles underneath the cover slips in the slides with sections 120 microns? ResearchGate. Retrieved from [Link]
-
K&F Concept. (n.d.). How To Avoid Air Bubbles On Microscope Slides? K&F Concept UK. Retrieved from [Link]
-
Yamashita, S. (2007). A Single Simple Procedure for Dewaxing, Hydration and Heat-Induced Epitope Retrieval (HIER) for Immunohistochemistry in Formalin-Fixed Paraffin-Embedded Tissue. Journal of Histochemistry & Cytochemistry, 55(1), 7-12. Retrieved from [Link]
-
Reddit r/Histology. (2023). Tiny air bubbles after mounting. Reddit. Retrieved from [Link]
-
Wikipedia. (n.d.). Visual artifact. Wikipedia. Retrieved from [Link]
-
Kurashiki Central Hospital. (n.d.). ⑬ Dehydration, clearing and coverslipping. Histological methods for CNS. Retrieved from [Link]
-
Reddit r/Histology. (2023). Air bubbles on slide. Reddit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Xylene. PubChem. Retrieved from [Link]
-
IUPAC-NIST. (n.d.). Solubility System: Ethanol with p-Xylene and Water. IUPAC-NIST Solubility Database. Retrieved from [Link]
-
Reddit r/labrats. (2019). Has anyone ever experienced this frost on their histology slides after mounting? Anyone know what causes it? Reddit. Retrieved from [Link]
-
ResearchGate. (2015). How to remove coverslips from mounted slides? ResearchGate. Retrieved from [Link]
-
UMass Lowell. (n.d.). Solvent Miscibility Table. UMass Lowell. Retrieved from [Link]
-
ResearchGate. (2019). Issue with cloudy appearance of H&E staining? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 681 questions with answers in HISTOLOGICAL TECHNIQUES. ResearchGate. Retrieved from [Link]
-
Ravikumar, S., et al. (2014). Mounting media: An overview. Journal of Dr. NTR University of Health Sciences, 3(Supplement-1), S1-S8. Retrieved from [Link]
Sources
- 1. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. ompj.org [ompj.org]
- 7. grale.com.au [grale.com.au]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dpx Mountant For Histology Manufacturers, with SDS [mubychem.com]
- 10. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 12. Application Guides / Mounting IHC Sections - 2BScientific [2bscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To Avoid Air Bubbles On Microscope Slides ? [kentfaith.co.uk]
- 18. Visual artifact - Wikipedia [en.wikipedia.org]
- 19. ijhsr.org [ijhsr.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biocare.net [biocare.net]
- 22. janelia.org [janelia.org]
- 23. Histological methods for CNS [pathologycenter.jp]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. csustan.edu [csustan.edu]
Overcoming limitations of using 1,3-Diethyl-8-phenylxanthine in vivo
Technical Support Center: 1,3-Diethyl-8-phenylxanthine (DPX)
A Guide for In Vivo Applications
Welcome to the technical support center for 1,3-Diethyl-8-phenylxanthine (DPX). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and unlock the full potential of DPX in your in vivo experiments. As a selective adenosine A1 receptor antagonist, DPX is a valuable tool, but its utility is often hampered by inherent physicochemical limitations.[1] This document provides field-proven insights and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My DPX is not dissolving for in vivo administration. What vehicle formulations are recommended?
This is the most common issue researchers face with DPX and other 8-phenylxanthine derivatives due to their low aqueous solubility.[2] Using an inappropriate vehicle can lead to compound precipitation, inaccurate dosing, and tissue irritation.
Root Cause: The planar, hydrophobic structure of the xanthine core combined with the phenyl group at the 8-position significantly limits water solubility.[2]
Recommended Solutions:
-
DMSO-Based Multi-Component Systems: A widely used approach involves dissolving DPX in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution in a vehicle suitable for injection.
-
Protocol Example (for Intraperitoneal Injection):
-
Prepare a concentrated stock solution of DPX in 100% anhydrous DMSO (e.g., 20 mg/mL). Use gentle warming or sonication if necessary to ensure it is fully dissolved.
-
For the final injection volume, create a vehicle mixture. A common formulation is a 1:1:8 or similar ratio of DMSO:Tween® 80:Saline.
-
Slowly add the DPX stock solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should ideally be kept below 10% to minimize potential toxicity.
-
-
-
Co-Solvent Systems with Polyethylene Glycol (PEG): For compounds that remain problematic, PEG can be an effective co-solvent.
-
Protocol Example:
-
Dissolve DPX in 100% DMSO to create a stock solution.
-
Prepare a vehicle of PEG300 (or PEG400), Tween® 80, and sterile water (or saline). A typical ratio might be 40% PEG300, 5% Tween® 80, and 55% water.
-
Add the DMSO stock to the PEG300 and mix thoroughly.
-
Add the Tween® 80 and mix again.
-
Finally, add the water or saline dropwise while mixing continuously.[3]
-
-
Data Summary: Vehicle Component Considerations
| Vehicle Component | Role | Key Consideration |
| DMSO | Primary Organic Solvent | Excellent solubilizing power but can be toxic at high concentrations. Keep final concentration low (<10%). |
| Tween® 80 / Polysorbate 80 | Surfactant / Emulsifier | Prevents precipitation of the hydrophobic compound in the aqueous final vehicle. |
| PEG300 / PEG400 | Co-solvent | Increases the overall solubility of the formulation. |
| Saline / PBS | Aqueous Base | The final diluent to achieve the desired injection volume and isotonicity. |
| Corn Oil | Lipid-based Vehicle | An option for subcutaneous or oral administration, where DPX is first dissolved in a small amount of DMSO and then suspended in the oil.[3] |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Q2: I'm observing unexpected physiological effects. Could DPX be hitting other receptors?
Yes, this is a critical consideration. While DPX is a potent A1 antagonist, it is not perfectly selective and can engage other adenosine receptor subtypes, especially at higher concentrations. This is a common characteristic of many xanthine-based compounds.[4]
Root Cause: The four adenosine receptor subtypes (A1, A2A, A2B, A3) share structural homology in their binding pockets. High concentrations of DPX can lead to binding at lower-affinity sites on A2A and A2B receptors.
Data Summary: DPX Selectivity Profile
The binding affinity (Ki) is the concentration required to occupy 50% of the receptors. A lower Ki value indicates higher affinity.
| Receptor Subtype | Typical Ki (nM) for Human Receptors | Implication for In Vivo Studies |
| Adenosine A1 | ~3.9 nM | Primary Target. High potency. |
| Adenosine A2A | ~130 nM | ~33-fold less potent than at A1. Off-target effects are possible at higher doses. |
| Adenosine A2B | ~50 nM | ~13-fold less potent than at A1. A potential source of off-target effects. |
| Adenosine A3 | ~4000 nM | Low probability of engagement at typical therapeutic doses. |
Mitigation Strategies:
-
Dose-Response Studies: Always begin with a dose-response study to identify the minimal effective dose that elicits your desired A1-mediated effect. This minimizes the risk of engaging lower-affinity A2A and A2B receptors.
-
Use of More Selective Antagonists: In control experiments, consider using a highly selective A2A antagonist (like SCH-58261) or A2B antagonist to confirm that the observed effects are not mediated by these subtypes.[5]
-
Pharmacokinetic Analysis: Understand the Cmax (maximum plasma concentration) of your chosen dose. If the Cmax approaches the Ki values for A2A or A2B, there is a higher risk of off-target activity.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Troubleshooting Guide: Inconsistent Results or Lack of Efficacy
Experiencing variability between animals or experiments? This troubleshooting workflow can help you systematically identify the source of the problem.
1. Issue: Compound Precipitation (Cloudy Solution)
-
Cause: The formulation cannot maintain DPX in solution. This is common if the percentage of the organic solvent (like DMSO) is too low in the final vehicle.
-
Solution: Increase the percentage of co-solvents like DMSO or PEG300, or increase the concentration of surfactants like Tween® 80. Always prepare the solution fresh before each experiment.
2. Issue: Lack of Biological Effect
-
Cause A: Insufficient Dose: The administered dose may not achieve a plasma concentration sufficient to occupy the target A1 receptors.
-
Solution A: Conduct a pilot dose-escalation study. Doses for xanthine derivatives in rodents can range from 0.1 to 10 mg/kg, depending on the administration route and desired effect.[6]
-
Cause B: Rapid Metabolism/Clearance: Xanthine derivatives can be rapidly metabolized and cleared in rodents, with half-lives as short as 15 minutes.[7] A single dose may not provide sustained receptor antagonism.
-
Solution B: Review pharmacokinetic data for DPX or similar xanthines in your chosen species.[8][9][10] Consider a different dosing schedule (e.g., more frequent injections or use of osmotic mini-pumps) for studies requiring prolonged target engagement.
3. Issue: High Inter-Animal Variability
-
Cause: Inconsistent administration technique (e.g., IP injection being partially subcutaneous), leading to variable absorption.
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. For IP injections, confirm correct placement of the needle in the peritoneal cavity. Standardize all experimental conditions, including animal handling and timing of procedures.[11]
References
-
1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. IndiaMART. [Link]
-
Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. PubMed Central (PMC). [Link]
-
Adenosine A2A Receptor Antagonists and Parkinson's Disease. PubMed Central (PMC). [Link]
-
DMPX - Wikipedia. Wikipedia. [Link]
-
Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. PubMed Central (PMC). [Link]
-
Use treatment and dose tools in In Vivo. Benchling. [Link]
-
3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs. PubMed. [Link]
-
EdU in vivo (mouse) troubleshooting? ResearchGate. [Link]
-
Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. PubMed. [Link]
-
A Novel 8-phenyl-substituted Xanthine Derivative Is a Selective Antagonist at Adenosine A1-receptors in Vivo. PubMed. [Link]
-
Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. PubMed Central (PMC). [Link]
-
Caffeine and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice. PubMed Central (PMC). [Link]
-
Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. PubMed. [Link]
-
Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. PubMed. [Link]
-
Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. MDPI. [Link]
-
Felbamate pharmacokinetics in the rat, rabbit, and dog. PubMed. [Link]
-
(PDF) In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate. [Link]
-
IHC Troubleshooting Guide | Common Issues & Fixes. Boster Biological Technology. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 1,3-Diethyl-8-phenylxanthine
Welcome to the comprehensive support guide for 1,3-Diethyl-8-phenylxanthine (DPX) . This resource is designed for researchers, scientists, and drug development professionals, offering in-depth technical information, troubleshooting advice, and best practices for the effective use of this selective A1 adenosine receptor antagonist in your experiments.
Section 1: Compound Profile and Key Properties
1,3-Diethyl-8-phenylxanthine, also known as DPX, is a potent and selective antagonist of the A1 adenosine receptor.[1][2] Its ability to block the inhibitory effects of adenosine at this receptor subtype makes it a valuable tool in a variety of research areas, including neuroscience, cardiology, and pharmacology.
| Property | Value | Source(s) |
| CAS Number | 75922-48-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆N₄O₂ | [1][2] |
| Molecular Weight | 284.33 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 298-300°C | [4] |
| Primary Mechanism of Action | Selective A1 Adenosine Receptor Antagonist | [1][2] |
Section 2: Safety, Handling, and Storage
Proper handling and storage of 1,3-Diethyl-8-phenylxanthine are paramount to ensure researcher safety and maintain the integrity of the compound.
Frequently Asked Questions (FAQs) - Safety and Storage
Q: What are the primary safety concerns when handling powdered 1,3-Diethyl-8-phenylxanthine?
A: As with any powdered chemical, the primary concerns are inhalation of dust and contact with skin and eyes. It is crucial to handle the solid form of DPX in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of creating and inhaling aerosols.[5][6] Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn at all times.[7]
Q: How should I store the solid compound?
A: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, keeping it in a freezer at -20°C is recommended.[1][4] Always date the container upon receipt and upon opening to track its age and potential for degradation.[8]
Q: How should I store solutions of 1,3-Diethyl-8-phenylxanthine?
A: Prepared solutions of DPX should be stored at 4°C.[1] Depending on the solvent, these solutions can be stable for several weeks. It is good practice to prepare fresh solutions for critical experiments or after prolonged storage.
Q: Are there any known incompatibilities for this compound?
A: Xanthine derivatives, as a class, can be incompatible with strong oxidizing agents. Avoid storing or mixing DPX with such chemicals.
Section 3: Experimental Protocols and Best Practices
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of 1,3-Diethyl-8-phenylxanthine.
Materials:
-
1,3-Diethyl-8-phenylxanthine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing: Tare a sterile, empty microcentrifuge tube or vial on a calibrated analytical balance.
-
Weighing the Compound: Carefully weigh out the desired amount of DPX into the pre-tared container. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 2.84 mg of the compound (Molecular Weight = 284.33 g/mol ). Perform this step in a chemical fume hood to avoid inhalation of the powder.[5][6]
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the container. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the container and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the 10 mM stock solution at 4°C for short-term use (up to a few weeks) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visualization: Workflow for Safe Handling and Solution Preparation
Caption: Workflow for safe handling and preparation of a 1,3-Diethyl-8-phenylxanthine stock solution.
Section 4: Troubleshooting Guide
This section addresses common issues that may arise during experiments with 1,3-Diethyl-8-phenylxanthine.
Q: My compound is not dissolving completely in my aqueous buffer. What should I do?
A: 1,3-Diethyl-8-phenylxanthine has very low solubility in water.[1][4][9] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, in which it is more soluble.[1] You can then dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.
Q: I am observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A: This is a common issue with hydrophobic compounds. To mitigate this:
-
Increase the dilution factor: Try making an intermediate dilution of your stock solution in the medium before preparing the final concentration.
-
Vortex while diluting: Add the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion.
-
Warm the medium: Gently warming the medium to 37°C before adding the compound can sometimes improve solubility.
-
Check the final concentration: It's possible that the desired final concentration exceeds the solubility limit of the compound in the aqueous medium. You may need to work at a lower concentration.
Q: I am not seeing the expected antagonist effect in my experiment. What could be the reason?
A: Several factors could contribute to this:
-
Compound degradation: Ensure your stock solution has been stored properly and is not too old. If in doubt, prepare a fresh stock solution.
-
Incorrect concentration: Double-check your calculations for dilutions.
-
Experimental system: The expression level of A1 adenosine receptors in your cell line or tissue preparation might be too low. Verify the presence of the target receptor.
-
Presence of endogenous adenosine: Ensure your experimental buffer contains adenosine deaminase to degrade any endogenous adenosine that might compete with your antagonist.
Section 5: Mechanism of Action
1,3-Diethyl-8-phenylxanthine exerts its effects by blocking the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR). The A1 receptor is typically coupled to inhibitory G-proteins (Gᵢ/Gₒ).
Signaling Pathway of A1 Adenosine Receptor Antagonism
When an agonist like adenosine binds to the A1 receptor, it activates the G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[10][11] As an antagonist, 1,3-Diethyl-8-phenylxanthine binds to the A1 receptor but does not activate it. Instead, it prevents adenosine from binding and initiating these downstream signaling events.
Caption: Simplified signaling pathway of A1 adenosine receptor antagonism by 1,3-Diethyl-8-phenylxanthine.
Section 6: References
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
MDPI. (2021). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences. Retrieved from [Link]
-
HuiCheng Biotech. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). Adenosine receptors and signaling pathways. Retrieved from [Link]
-
IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Patsnap. (2024). What are A1R antagonists and how do they work? Retrieved from [Link]
-
AA Blocks. (n.d.). Safety Data Sheet - 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). Adenosine receptor signalling pathways. Retrieved from [Link]
-
Chemical Point. (n.d.). 1,3-Diethyl-8-phenylxanthine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-diethyl-8-phenylxanthine. Retrieved from [Link]
Sources
- 1. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. scbt.com [scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 75922-48-4 CAS MSDS (1,3-DIETHYL-8-PHENYLXANTHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. What are A1R antagonists and how do they work? [synapse.patsnap.com]
Interpreting Unexpected Results in Differential Protein Expression (DPX) Experiments: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for Differential Protein Expression (DPX) analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on quantitative proteomics to uncover biological insights. In an ideal experiment, the data perfectly reflects the underlying biology. In practice, unexpected results are a common and often frustrating part of the scientific process.
This guide is structured as a series of frequently encountered problems. It moves beyond simple checklists to explain the root causes of these issues and provides logical, step-by-step troubleshooting workflows. Our goal is to empower you to not only solve immediate problems but also to build more robust experimental designs in the future.
FAQ 1: High Variability Between Replicates
Problem Statement: "My biological or technical replicates are not clustering together in a Principal Component Analysis (PCA). They show a high coefficient of variation (CV), making it impossible to distinguish true biological differences from experimental noise."
High variability is one of the most common and confounding issues in DPX experiments. It manifests as poor correlation between replicate injections and a lack of clear separation between experimental groups on a PCA plot. This fundamentally undermines statistical confidence in any identified protein expression changes.
Root Cause Analysis
The source of variability in a proteomics workflow can arise at any stage, from initial sample collection to final data analysis.[1][2] Sample preparation is frequently the largest contributor to technical variance.[1][3][4]
Key Sources of Variability:
-
Sample Collection & Handling: Inconsistent collection times, temperatures, or processing steps can introduce significant biological and biochemical changes before your experiment even begins.[5][6] Biological samples contain active enzymes that can rapidly degrade proteins if not handled quickly and at low temperatures.[5][6]
-
Protein Extraction & Digestion: Inefficient or inconsistent protein solubilization, incomplete enzymatic digestion, or variable cleanup can lead to dramatic differences between samples.[7] For reliable results, the CV for critical steps like digestion should ideally be below 10%.[8]
-
LC-MS System Performance: Fluctuations in the performance of the liquid chromatography (LC) or mass spectrometer (MS) system are a major source of technical noise.[3] This can include shifts in retention time, changes in spray stability, or declining instrument sensitivity over a long sample queue.[4]
-
Batch Effects: When samples are processed or analyzed in different batches (e.g., on different days, with different reagent lots, or on different LC columns), systematic, non-biological variation can be introduced.[8] If your experimental groups are confounded with batches (e.g., all "control" in batch 1, all "treated" in batch 2), it can be impossible to separate the technical effect from the biological one.[8]
Troubleshooting Workflow: A Step-by-Step Guide
When faced with high replicate variability, a systematic approach is required to pinpoint the source of the error.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} dot Caption: Troubleshooting workflow for high replicate variability.
Step 1: Scrutinize the Raw LC-MS Data
Before diving into complex statistical analysis, always visually inspect your raw data. Look at the Total Ion Chromatograms (TICs) for each replicate.
-
What to look for: Are the overall shapes of the TICs consistent? Are the retention times for major peaks aligned, or is there significant drift across the runs?
-
Action: Significant drift or changes in TIC shape point towards an issue with the LC system or column degradation.
Step 2: Evaluate System Suitability
A stable LC-MS system is the foundation of reproducible proteomics.[9] Regularly injecting a standard digest (e.g., HeLa or yeast protein digest) can help you monitor system performance.
| QC Metric | Acceptable Range | Implication of Failure |
| Peak Width | < 30 seconds (typical) | Poor chromatography, column issue |
| Retention Time Drift | < 1% across runs | LC pump or gradient problem |
| Signal Intensity CV | < 20% for key peptides | Unstable spray, dirty source |
| Mass Accuracy | < 5 ppm | Instrument requires calibration |
Step 3: Protocol for a System Suitability Test
-
Prepare a Standard: Reconstitute a commercially available protein digest (e.g., Pierce™ HeLa Protein Digest Standard) to a concentration of 100-250 ng/µL.
-
Equilibrate the System: Run a blank injection followed by your standard LC gradient to ensure the column is equilibrated.
-
Inject Replicates: Perform 3-5 replicate injections of the standard digest using your established LC-MS method.
-
Analyze Key Metrics: Use your instrument software to extract the metrics listed in the table above for a set of 5-10 abundant, reliable peptides.
-
Decision: If the system fails this test, instrument maintenance is required before proceeding. Do not inject valuable experimental samples onto an unstable system.
Step 4: Re-evaluate the Sample Preparation Workflow
If the LC-MS system is performing well, the variability is likely coming from your sample preparation.[1][7] This is often the hardest part to control.
-
Consistency is Key: Was every single sample handled identically? Were the same reagent lots used? Was the time for each step (e.g., incubation, centrifugation) precisely controlled?[5]
-
Quantitation Check: Inaccurate protein quantitation before digestion is a major culprit. Re-verify the protein concentrations of your lysates using a reliable method like a BCA assay. Ensure you are within the linear range of the assay.
-
Digestion Efficiency: Incomplete digestion can introduce massive variability. Consider performing a small-scale pilot experiment to optimize digestion time and the enzyme-to-protein ratio.
Step 5: Check for Batch Effects in Data Analysis
If you have a large number of samples that were processed over several days, check for batch effects.
-
PCA Coloring: In your PCA plot, color the samples by their processing date or batch number instead of their experimental group.[10][11] If samples cluster by batch, you have a significant technical artifact.
-
Mitigation: If a batch effect is detected, statistical methods can sometimes be used to correct for it. However, the best solution is prevention through proper experimental design. Always randomize the run order of your samples from different groups across all batches.[8]
By systematically working through these stages, you can diagnose the source of high variability and take corrective action, leading to more reliable and interpretable DPX data.
FAQ 2: Low Number of Identified or Quantified Proteins
Problem Statement: "My DPX experiment identified far fewer proteins than I expected based on previous runs or published literature. This limits my ability to detect meaningful biological changes."
A low protein count can be alarming, suggesting a fundamental issue with sample quality, instrument sensitivity, or the data search strategy.
Root Cause Analysis
The number of proteins you can identify is a function of sample complexity, sample quantity, instrument performance, and the parameters used for data analysis.
Key Potential Causes:
-
Insufficient Starting Material: There is a direct relationship between the amount of peptide loaded onto the LC column and the number of proteins identified. If protein concentration was overestimated or sample losses occurred during preparation, the final peptide amount may be too low.
-
Sample Contamination: Common contaminants can severely impact results.
-
Detergents: Surfactants like SDS, Triton X-100, or Tween, even at very low levels (e.g., 0.01% SDS), can cause ion suppression, dramatically reducing the number of detectable peptides.[12]
-
Polymers: Compounds like polyethylene glycol (PEG) from plastics or detergents can create a forest of peaks in the mass spectrum, obscuring true peptide signals.[12]
-
Keratin: Human keratin from skin and dust is a frequent protein contaminant that consumes instrument time and clutters data.[12]
-
-
Poor MS/MS Spectral Quality: If the fragmentation spectra (MS/MS) are noisy or weak, the search algorithm will fail to confidently match them to a peptide sequence.[13] This can be due to a dirty ion source, incorrect collision energy settings, or low peptide abundance.
-
Suboptimal Database Search Parameters: The way you search your data is as important as how you acquire it.
-
Incorrect Proteome Database: Searching against the wrong species' database is a common mistake that will yield zero or very few identifications.
-
Mass Tolerances Too Strict/Loose: Setting the precursor and fragment mass tolerances too narrowly will cause real matches to be missed. Setting them too broadly can increase false positives.
-
Missed Cleavages: Not allowing for any missed enzymatic cleavages can cause you to miss peptides where the protease did not cut perfectly.
-
Troubleshooting Workflow: A Step-by-Step Guide
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} dot Caption: Troubleshooting workflow for low protein identifications.
Step 1: Verify the Amount of Peptide Loaded
Go back to your sample preparation records. Confirm the initial protein concentration and calculate the expected final peptide amount loaded on the column. If you have leftover sample, consider running a peptide-specific quantitation assay.
Step 2: Hunt for Contaminants in the Raw Data
Manually inspect the mass spectra from your runs.
-
What to look for:
-
Detergents/Polymers: Look for repeating patterns of peaks separated by a specific mass-to-charge (m/z) value. For PEG, this is often a series of peaks separated by 44.05 m/z.
-
Keratins: Search your existing results list for common keratin proteins (e.g., KRT1, KRT9, KRT10). If they are among your most abundant identified proteins, you have a significant contamination problem.
-
Step 3: Protocol for Minimizing Keratin Contamination
-
Work Area: Thoroughly wipe down the lab bench, fume hood, and all equipment (pipettes, tube racks) with ethanol before starting.
-
Personal Protective Equipment (PPE): Always wear a lab coat and powder-free nitrile gloves. Change gloves frequently, especially after touching any surface like your skin, hair, or a computer keyboard.
-
Labware: Use new, sterile, and high-quality plasticware (e.g., "low-bind" tubes) to minimize protein loss and leaching of plasticizers.[12] Avoid handling gels or gel pieces whenever possible, as this is a major source of keratin introduction.[12]
-
Reagents: Use fresh, high-purity reagents (e.g., LC-MS grade water and solvents).
Step 4: Re-evaluate Database Search Strategy
This is a critical, in-silico step that can often rescue a dataset without any additional lab work.
| Parameter | Recommended Setting | Rationale |
| Database | Correct species, UniProt/Swiss-Prot | Ensure you're matching against the right protein sequences. Swiss-Prot is manually curated and higher quality. |
| Enzyme | Trypsin/P | Standard setting for trypsin digestion. |
| Missed Cleavages | 1 or 2 | Allows for imperfect digestion, which is common. |
| Precursor Mass Tolerance | 5-10 ppm (Orbitrap) | Matches the typical mass accuracy of modern high-resolution instruments. |
| Fragment Mass Tolerance | 0.02 Da (Orbitrap) / 0.5 Da (Ion Trap) | Should be set according to your instrument's capabilities. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term) | These are very common modifications that occur during sample prep. |
| Fixed Modifications | Carbamidomethyl (C) | Standard for samples treated with iodoacetamide to alkylate cysteines. |
| FDR Control | 1% (0.01) at Peptide & Protein Level | A standard threshold to control for false-positive identifications.[8] |
-
Action: Create a new processing method with optimized parameters and re-search your raw data files. Compare the number of protein identifications from the new search to the original one. Often, a simple parameter change can lead to a dramatic improvement in results.
References
- Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture.
- Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis.
- Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques.
- Impact of Sample Preparation Strategies on the Quantitative Accuracy of Low-Abundance Serum Proteins in Shotgun Proteomics.
- Tackling reproducibility: lessons for the proteomics community. Taylor & Francis Online.
- Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices.
- How to: quantitative proteomics with stable isotope standard protein epitope sign
- A Quick Guide to Proteomics Sample Prepar
- A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis.
- Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry. Novogene.
- Deciphering PCA: Unveiling Multivariate Insights in Omics D
- RepExplore: addressing technical replicate variance in proteomics and metabolomics data analysis.
- Principal Component Analysis (PCA)
- PCA analysis in Proteomics. Reddit.
- Display the principal component analysis plot - Proteome Discoverer Software. Thermo Fisher.
- How to Analyze Proteomics Data Using Omics Playground. BigOmics Analytics.
- Discovering biological information from mass spectrometry based proteomics. YouTube.
- Common errors in mass spectrometry-based analysis of post-translational modifications.
- Proteomics Quality Control: A Practical Guide to Reliable, Reproducible D
- A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. MDPI.
- Improving the reliability and throughput of mass spectrometry-based proteomics by spectrum quality filtering. PubMed.
- Strategies to enable large-scale proteomics for reproducible research.
Sources
- 1. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data - MetwareBio [metwarebio.com]
- 5. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 6. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 8. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 9. biotechniques.com [biotechniques.com]
- 10. Understanding PCA in Omics â Principal Component Analysis for Multivariate Exploration - MetwareBio [metwarebio.com]
- 11. reddit.com [reddit.com]
- 12. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the reliability and throughput of mass spectrometry-based proteomics by spectrum quality filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Receptor Blockade: 1,3-Diethyl-8-phenylxanthine vs. Theophylline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tools used to investigate the purinergic signaling system, xanthine derivatives have long been mainstays as adenosine receptor antagonists. Among these, theophylline, a naturally occurring methylxanthine, has seen broad clinical and research application. However, the quest for greater potency and selectivity has led to the synthesis of numerous analogs. This guide provides an in-depth, objective comparison of 1,3-Diethyl-8-phenylxanthine (DPX) and theophylline, focusing on their performance as adenosine receptor antagonists, supported by experimental data and methodologies.
Introduction to Adenosine Receptors and Xanthine Antagonism
Adenosine is a ubiquitous nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are crucial drug targets.[1] The A1 and A3 subtypes typically couple to Gi proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP), while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels.[1]
Xanthines, such as caffeine and theophylline (1,3-dimethylxanthine), are classical non-selective antagonists of adenosine receptors.[1][2] Their pharmacological effects are largely attributed to this antagonism.[3][4] Theophylline, for instance, is used clinically as a bronchodilator for asthma and COPD.[3][5] DPX (1,3-diethyl-8-phenylxanthine) is a synthetic xanthine derivative developed to improve upon the pharmacological profile of naturally occurring xanthines.
Head-to-Head Comparison: DPX vs. Theophylline
The primary distinctions between DPX and theophylline lie in their potency and selectivity for the different adenosine receptor subtypes. The addition of a phenyl group at the 8-position and diethyl groups at the 1 and 3 positions of the xanthine core in DPX significantly alters its interaction with the receptors compared to the dimethyl substitution in theophylline.
Chemical and Physical Properties
| Property | 1,3-Diethyl-8-phenylxanthine (DPX) | Theophylline (1,3-Dimethylxanthine) |
| Molecular Formula | C₁₅H₁₆N₄O₂ | C₇H₈N₄O₂ |
| Molecular Weight | 284.31 g/mol | 180.16 g/mol [4] |
| Structure | Xanthine core with diethyl substitutions at N1 and N3, and a phenyl group at C8. | Xanthine core with dimethyl substitutions at N1 and N3. |
| Water Solubility | Sparingly soluble / 1mg/L[5][6] | Slightly soluble (8.3 mg/ml)[2][4] |
Adenosine Receptor Binding Affinity (Ki values)
The inhibitory constant (Ki) is a measure of a ligand's binding affinity for a receptor; a lower Ki value indicates a higher affinity. The data below, compiled from various studies, illustrates the differences in potency and selectivity between the two compounds. It is important to note that absolute Ki values can vary between different experimental setups (e.g., tissue source, radioligand used).
| Adenosine Receptor Subtype | 1,3-Diethyl-8-phenylxanthine (DPX) - Ki (nM) | Theophylline - Ki (µM) | Potency Fold-Difference (Approx.) |
| A1 | 44 (rat)[2] | 14[6][7] | ~318x more potent |
| A2A | 200 (human platelets)[8] | 14[6][7] | ~70x more potent |
| A2B | - (Data not readily available) | Weak antagonist[9] | - |
| A3 | - (Data not readily available) | Weak antagonist (human), Inactive (rat)[10] | - |
Analysis of Binding Affinity:
-
Potency: DPX is significantly more potent than theophylline at both A1 and A2A receptors, with Ki values in the nanomolar range compared to the micromolar range for theophylline.[2][6][7][8] The introduction of the 8-phenyl group is a key structural modification that dramatically increases antagonist potency at A1 and A2 receptors.[8]
-
Selectivity: While theophylline is considered non-selective, showing similar low affinity for A1 and A2 receptors, DPX demonstrates a degree of selectivity for the A1 receptor subtype over the A2A receptor.[2][6][7][8]
Pharmacokinetic Profile
| Parameter | 1,3-Diethyl-8-phenylxanthine (DPX) | Theophylline |
| Half-life | Data not readily available | ~6.2 hours[11][12] |
| Volume of Distribution | Data not readily available | ~0.44 L/kg[11][12] |
| Metabolism | - | Primarily hepatic via C-8 oxidation and N-demethylation.[3] |
The limited aqueous solubility of DPX can pose challenges for in vivo studies.[13] Theophylline, while also having low water solubility, can be formulated as salts like aminophylline to improve it.[2]
Experimental Methodologies for Comparative Analysis
To empirically determine and compare the adenosine receptor blockade of DPX and theophylline, two primary types of in vitro assays are indispensable: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add serial dilutions of the unlabeled antagonist (DPX or theophylline).
-
Add a constant concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation & Filtration:
-
Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.[11]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (DPX or theophylline) to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor blockade. For A2A and A2B receptors, which are Gs-coupled, antagonists will inhibit agonist-stimulated increases in intracellular cAMP.
Adenosine A2A Receptor Signaling Pathway:
Sources
- 1. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theophylline | 58-55-9 [chemicalbook.com]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. echemi.com [echemi.com]
- 6. Comparative pharmacokinetics of theophylline and aminophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 961-45-5: 8-Phenyltheophylline | CymitQuimica [cymitquimica.com]
A Researcher's Guide to Validating the A1-Selectivity of 1,3-Diethyl-8-phenylxanthine (DPX)
For researchers in pharmacology and drug development, the precise characterization of a compound's receptor selectivity is paramount. This guide provides an in-depth, technical comparison for validating the selectivity of 1,3-Diethyl-8-phenylxanthine (DPX) for the adenosine A1 receptor. We will delve into the experimental rationale, provide detailed protocols for key validation assays, and compare DPX to other relevant adenosine receptor antagonists.
The Critical Role of Adenosine Receptor Subtypes
Adenosine, a ubiquitous purine nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are distinguished by their signaling pathways and tissue distribution, making subtype-selective antagonists highly sought-after for therapeutic development.
-
A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP.
The development of antagonists that can selectively target one receptor subtype over others is crucial for achieving desired therapeutic effects while minimizing off-target side effects. 1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine derivative that has been investigated for its potential as an A1-selective antagonist. This guide outlines the necessary experimental framework to rigorously validate this claim.
Visualizing the Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that ultimately leads to the inhibition of adeny...
Caption: Adenosine A1 receptor signaling cascade.
Experimental Validation of A1-Selectivity: A Two-Pronged Approach
To robustly validate the A1-selectivity of DPX, a combination of binding and functional assays is essential. This approach allows for the determination of the compound's affinity for the receptor and its ability to modulate receptor function.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] In a competitive binding assay, a radiolabeled ligand with known high affinity and selectivity for the target receptor is used to label the receptor population. The test compound (in this case, DPX) is then introduced at increasing concentrations to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).
To assess selectivity, this process is repeated for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Antagonism
Functional assays are crucial to confirm that the binding of DPX to the A1 receptor translates into a functional consequence, specifically antagonism. Since the A1 receptor is Gi-coupled, its activation leads to a decrease in intracellular cAMP. To measure antagonism, we first stimulate cAMP production with a non-receptor-mediated activator of adenylyl cyclase, such as forskolin. Then, an A1 receptor agonist is added, which will inhibit the forskolin-stimulated cAMP production. An A1 antagonist, like DPX, will reverse this inhibition in a concentration-dependent manner.
Comparative Selectivity Profile of Xanthine-Based Antagonists
To put the selectivity of DPX into context, it is essential to compare its binding affinities across the four human adenosine receptor subtypes with those of other well-characterized xanthine derivatives.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio | A2B/A1 Selectivity Ratio | A3/A1 Selectivity Ratio |
| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 (rat)¹ | 200 (human)⁴ | N/A | N/A | ~4.5 | N/A | N/A |
| DPCPX (A1-selective) | 3.9 (human)² | 130 (human)² | 50 (human)² | 4000 (human)² | 33.3 | 12.8 | 1025.6 |
| Caffeine (Non-selective) | 12,000³ | 2,400³ | 13,000³ | >100,000³ | 0.2 | 1.08 | >8.3 |
| Theophylline (Non-selective) | 8,500³ | 1,700³ | 13,000³ | >100,000³ | 0.2 | 1.53 | >11.8 |
¹ Data from rat brain membranes. ² Data from human recombinant receptors. ³ Approximate Ki values from various sources. ⁴ Data from human platelets.[2] N/A: Data not available from consistent sources.
Note on Data Interpretation: It is crucial to acknowledge that the available binding data for DPX on A1 and A2A receptors are derived from different species (rat and human, respectively) and tissue preparations. For a definitive assessment of selectivity, it is imperative to determine the Ki values for all four human adenosine receptor subtypes in a single, consistent experimental setting. The presented data for DPX suggests a modest preference for the A1 receptor over the A2A receptor. In contrast, DPCPX demonstrates significantly higher selectivity for the A1 receptor. Caffeine and theophylline are confirmed as non-selective antagonists.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for A1 Receptor Affinity
Objective: To determine the Ki of DPX for the human adenosine A1 receptor.
Materials:
-
Membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) as the radioligand.
-
Unlabeled DPCPX for determination of non-specific binding.
-
DPX as the test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled DPCPX (for non-specific binding).
-
50 µL of various concentrations of DPX (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]DPCPX at a final concentration approximately equal to its Kd (e.g., 1-2 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DPX.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Functional Assay for A1 Receptor Antagonism
Objective: To determine the functional antagonist potency (IC50) of DPX at the human adenosine A1 receptor.
Materials:
-
Cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
A selective A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
DPX as the test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of DPX in stimulation buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the DPX dilutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Prepare a solution of the A1 agonist (at its EC80 concentration) and forskolin (at a final concentration of 1-10 µM) in stimulation buffer. Add this solution to the wells containing the cells and DPX.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of DPX.
-
Normalize the data to the response of the agonist alone (0% inhibition) and the response of forskolin alone (100% inhibition).
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the A1-selectivity of 1,3-Diethyl-8-phenylxanthine. The available data suggests that DPX exhibits a degree of selectivity for the A1 receptor, though it is less pronounced than highly selective antagonists like DPCPX. For a conclusive determination of its selectivity profile, it is imperative to perform head-to-head competitive binding assays against all four human adenosine receptor subtypes under uniform experimental conditions. Such data will be invaluable for the drug development community in assessing the therapeutic potential of DPX and its derivatives.
References
- Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1987). Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes. Molecular Pharmacology, 29(4), 331-346.
- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological Reviews, 63(1), 1-34.
- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical Pharmacology, 45(4), 847-851.
Sources
The Discerning Antagonist: A Comparative Analysis of 1,3-Dialkyl-8-Phenylxanthine Derivatives at Adenosine Receptors
In the intricate world of G-protein coupled receptor (GPCR) pharmacology, the quest for selective and potent ligands is paramount. Among the myriad of targets, adenosine receptors (A1, A2A, A2B, and A3) have garnered significant attention due to their ubiquitous presence and critical roles in a wide array of physiological and pathological processes, including cardiovascular function, inflammation, and neurotransmission.[1] Xanthine derivatives, such as the well-known caffeine and theophylline, have long been recognized as adenosine receptor antagonists.[2] However, their lack of selectivity has spurred the development of more refined molecular probes. This guide provides a comparative analysis of a prominent class of these probes: the 1,3-dialkyl-8-phenylxanthine derivatives. We will delve into their structure-activity relationships, comparative binding affinities, and the experimental methodologies crucial for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this important class of compounds.
The Significance of Substitution: Unlocking Potency and Selectivity
The journey from non-selective xanthines to highly specific adenosine receptor antagonists is a tale of strategic chemical modification. The introduction of a phenyl group at the 8-position of the xanthine scaffold was a pivotal discovery, dramatically increasing the affinity for adenosine receptors compared to their parent compounds.[3] Further tailoring of the alkyl substituents at the 1 and 3 positions has proven to be a powerful tool for fine-tuning both potency and selectivity for specific adenosine receptor subtypes.
The general structure of these derivatives is illustrated below:
Caption: General chemical structure of 1,3-dialkyl-8-phenylxanthine derivatives.
The nature of the R1 and R3 alkyl groups significantly influences receptor affinity and selectivity. For instance, increasing the chain length from methyl (as in theophylline) to propyl often enhances affinity, particularly at A1 and A2A receptors.[3] The substituents on the 8-phenyl ring also play a crucial role in modulating the pharmacological profile, with various functional groups being introduced to improve properties such as water solubility or to probe the receptor binding pocket.
Comparative Binding Affinities: A Quantitative Look at Receptor Selectivity
To facilitate a direct comparison of the performance of various 1,3-dialkyl-8-phenylxanthine derivatives, the following table summarizes their binding affinities (Ki values in nM) for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | R1 | R3 | 8-Phenyl Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| 8-Phenyltheophylline | Methyl | Methyl | None | ~15 | ~350 | ~7,700 | >10,000 | A1 selective |
| 1,3-Dipropyl-8-phenylxanthine (DPPX) | Propyl | Propyl | None | 1.1 | 25 | 1,300 | >10,000 | A1/A2A selective |
| 8-(p-Sulfophenyl)theophylline | Methyl | Methyl | p-SO3H | 43 | >10,000 | >10,000 | >10,000 | A1 selective |
| 1,3-Diethyl-8-phenylxanthine (DEPX) | Ethyl | Ethyl | None | 4.5 | 15 | 1,500 | >10,000 | A1/A2A selective |
| 1,3-Dibutyl-8-phenylxanthine | Butyl | Butyl | None | 1.8 | 40 | - | - | A1/A2A selective |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data compiled from multiple sources for comparative purposes.
This data clearly illustrates the impact of N-alkyl substitution on receptor affinity. For example, extending the alkyl chains from methyl in 8-phenyltheophylline to propyl in DPPX results in a significant increase in affinity for both A1 and A2A receptors. The introduction of a polar sulfonate group in 8-(p-sulfophenyl)theophylline, while increasing water solubility, tends to decrease affinity at A2A, A2B, and A3 receptors, thereby enhancing A1 selectivity.
Experimental Protocols: Methodologies for Characterization
The reliable characterization of these derivatives hinges on robust and well-defined experimental protocols. Here, we provide detailed methodologies for a common synthetic route and a standard radioligand binding assay.
Synthesis of 1,3-Dialkyl-8-Phenylxanthine Derivatives via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a versatile and widely used method for the synthesis of 8-phenylxanthines, offering a convergent and efficient route.[3][4]
Caption: Workflow for the synthesis of 1,3-dialkyl-8-phenylxanthines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine the 8-bromo-1,3-dialkylxanthine (1.0 eq), the desired phenylboronic acid (1.2 eq), potassium phosphate (K3PO4) (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for the appropriate time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1,3-dialkyl-8-phenylxanthine derivative.[3]
Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation between the xanthine and phenyl rings.[5] Potassium phosphate acts as a base to activate the boronic acid for transmetalation.[5] DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. An inert atmosphere is necessary to prevent the degradation of the palladium catalyst.
Radioligand Binding Assay for Adenosine Receptor Affinity
Radioligand binding assays are the gold standard for determining the binding affinity of unlabelled compounds for their receptors.[6] This protocol outlines a competitive binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).[7]
-
Assay Buffer: Prepare an assay buffer, typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A), and varying concentrations of the unlabeled test compound (the 1,3-dialkyl-8-phenylxanthine derivative).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Self-Validating System: The inclusion of controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known saturating unlabeled ligand) is essential for ensuring the validity of the results.
Adenosine Receptor Signaling: The Downstream Consequences
The binding of 1,3-dialkyl-8-phenylxanthine derivatives as antagonists blocks the downstream signaling cascades initiated by the endogenous agonist, adenosine. The four adenosine receptor subtypes are coupled to different G-proteins, leading to distinct cellular responses.
Caption: Adenosine receptor signaling pathways and the antagonistic action of 1,3-dialkyl-8-phenylxanthines.
A1 and A3 receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11][12] Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP.[10][11][12] By blocking these receptors, 1,3-dialkyl-8-phenylxanthine derivatives can modulate these signaling pathways, providing a mechanism for their therapeutic potential in various diseases.
Conclusion
The 1,3-dialkyl-8-phenylxanthine derivatives represent a significant advancement in the development of selective adenosine receptor antagonists. Through systematic structural modifications, researchers have been able to craft molecules with high affinity and varying degrees of selectivity for the different receptor subtypes. This comparative guide has provided an overview of their structure-activity relationships, a quantitative comparison of their binding affinities, and detailed experimental protocols for their synthesis and characterization. A thorough understanding of these aspects is crucial for the rational design and application of these powerful pharmacological tools in both basic research and drug discovery.
References
-
Mazziotta, C., et al. (n.d.). Adenosine receptor signaling pathway. A1 and A3 are couples though... ResearchGate. Retrieved from [Link]
-
(n.d.). Adenosine receptors and their main signaling pathways. Schematic... ResearchGate. Retrieved from [Link]
-
(n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors... ResearchGate. Retrieved from [Link]
-
(n.d.). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. ACS Publications. Retrieved from [Link]
-
(n.d.). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. National Institutes of Health. Retrieved from [Link]
-
(n.d.). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. PubMed. Retrieved from [Link]
-
(n.d.). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Semantic Scholar. Retrieved from [Link]
-
Kim, H. O., et al. (1994). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 37(20), 3373–3382. Retrieved from [Link]
-
Müller, C. E. (2002). synthesis of 8-substituted xanthine derivatives by. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
Fredholm, B. B., et al. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta Physiologica Scandinavica, 125(3), 549-551. Retrieved from [Link]
-
Kim, H. O., et al. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 37(20), 3373-3382. Retrieved from [Link]
-
(n.d.). Adenosine receptor. Wikipedia. Retrieved from [Link]
-
(n.d.). Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine. PubMed. Retrieved from [Link]
-
Lang, P. T., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(9), 3583–3593. Retrieved from [Link]
-
(n.d.). Radioligand Binding Assays for Adenosine Receptors. OUCI. Retrieved from [Link]
-
Georgi, E., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 199, 115001. Retrieved from [Link]
-
Jacobson, K. A., et al. (1991). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 34(10), 3045–3056. Retrieved from [Link]
-
(n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Jacobson, K. A., et al. (1991). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 34(10), 3045–3056. Retrieved from [Link]
-
(n.d.). Synthesis of 8-Substituted Xanthine Derivatives by Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
van Galen, P. J. M., et al. (1994). A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. Molecular Pharmacology, 45(6), 1101–1111. Retrieved from [Link]
-
Szałaj, N., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(18), 6520. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
Sources
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of DPX Effects with Genetic Knockout Models: A Framework for Rigorous Target Validation
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In drug discovery, the journey from a promising chemical compound to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally proving that the compound's biological effect is mediated through its intended molecular target. Small molecule inhibitors, herein exemplified by the hypothetical compound "DPX," are powerful tools for probing biological pathways. However, their utility can be compromised by off-target effects, leading to misinterpreted results and costly failures in later-stage development.
This guide provides a comprehensive framework for cross-validating the effects of a pharmacological agent like DPX using genetic knockout (KO) models. By systematically comparing the phenotype induced by a small molecule with the phenotype resulting from the genetic ablation of its putative target, researchers can build a powerful case for on-target mechanism of action (MoA). This dual approach, leveraging both chemical and genetic perturbation, is a cornerstone of modern target validation, ensuring that downstream efforts are built on a foundation of scientific certainty.[1][2]
The Core Principle: Convergence of Evidence
The logic of cross-validation rests on a simple but powerful premise: if DPX achieves its effect by inhibiting a specific target protein, then genetically removing that same protein should, in principle, produce a similar biological outcome. This is known as a "phenocopy," where an environmentally induced trait (pharmacological inhibition) mimics a genetically determined one.[3][4][5] This convergence of evidence from two orthogonal methods significantly reduces the probability that the observed effect is an artifact of off-target pharmacology.
The overall workflow can be conceptualized in three distinct phases:
Figure 1: High-level workflow for cross-validating a pharmacological agent (DPX) with a genetic knockout model.
Phase 1: In-Depth Pharmacological Profiling of DPX
Before a meaningful comparison can be made, the pharmacological activity of DPX must be thoroughly characterized. This involves confirming direct interaction with the target protein and establishing a robust, quantifiable biological effect.
Confirming Target Engagement
Target engagement assays provide direct evidence that a compound physically interacts with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[6][7] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells of interest in multi-well plates. Treat with a range of DPX concentrations (and a vehicle control) for a specified time.
-
Thermal Challenge: Heat the plates to a range of temperatures for a short duration (e.g., 3 minutes). This causes unstable proteins to denature and aggregate.[9]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining using a detection method like ELISA or an antibody-based proximity assay.[9]
-
Analysis: Plot the amount of soluble target protein against temperature. A successful "thermal shift" will show that DPX-treated cells retain more soluble target protein at higher temperatures compared to vehicle-treated cells.
Establishing a Quantifiable Cellular Phenotype
A robust phenotypic assay is required to measure the functional consequence of DPX's action. This assay will be the primary endpoint for comparison with the genetic KO model.[10][11] The choice of assay is highly dependent on the target's known biology (e.g., cell viability for a cancer target, cytokine release for an immunology target).
Experimental Protocol: Example Phenotypic Assay (Cell Viability)
-
Cell Seeding: Plate cells in a 96- or 384-well format at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: Treat cells with a serial dilution of DPX (typically 8-12 points) and a vehicle control.
-
Incubation: Incubate for a duration relevant to the biological question (e.g., 72 hours for proliferation effects).
-
Viability Measurement: Add a viability reagent (e.g., a resazurin-based or ATP-based reagent) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader (fluorescence or luminescence).
-
Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Fit a dose-response curve to calculate the IC50 (the concentration at which DPX inhibits 50% of the response).
Table 1: Example Pharmacological Profile for DPX
| Parameter | Method | Result | Interpretation |
| Target Engagement | CETSA | 2.5 °C Thermal Shift | DPX binds to and stabilizes the target protein in intact cells. |
| Cellular Potency | Viability Assay | IC50 = 500 nM | DPX inhibits cell viability in a dose-dependent manner. |
Phase 2: Generation and Validation of the Genetic Model
The genetic knockout model serves as the "clean" comparison, as it removes the target without the potential for off-target effects associated with a chemical inhibitor.[12][13] The CRISPR-Cas9 system is the current standard for generating KO cell lines efficiently and precisely.[14][15]
Generating a Knockout Cell Line via CRISPR-Cas9
The goal is to introduce a frameshift mutation (insertion or deletion, i.e., "indel") in an early exon of the target gene, leading to a premature stop codon and subsequent nonsense-mediated decay of the mRNA or production of a non-functional, truncated protein.[16]
Figure 2: Simplified workflow for CRISPR-Cas9-mediated gene knockout via Non-Homologous End Joining (NHEJ).
Experimental Protocol: CRISPR-Cas9 Gene Knockout
-
sgRNA Design: Use a reputable online tool to design 2-3 single guide RNAs (sgRNAs) targeting an early, conserved exon of the gene of interest.[17]
-
Vector Construction & Delivery: Clone the chosen sgRNA sequence into a vector that also expresses the Cas9 nuclease. Deliver the plasmid into the target cells via transfection or lentiviral transduction.[18][19]
-
Single-Cell Cloning: After delivery, isolate single cells into individual wells of a 96-well plate to ensure the resulting colonies are clonal (derived from a single editing event).
-
Clone Expansion & Screening: Expand the single-cell clones. Screen for successful knockout by analyzing both the genomic DNA (Sanger sequencing to identify indels) and protein expression.
-
Validation: The most crucial step is to confirm the complete absence of the target protein using Western blotting. This is the ultimate proof of a successful knockout.
Characterizing the Knockout Phenotype
Once validated, the KO cell line must be characterized using the exact same phenotypic assay established in Phase 1. This direct comparison is the foundation of the cross-validation experiment.
Phase 3: The Cross-Validation Experiment and Definitive Rescue
This phase integrates the pharmacological and genetic data to build a conclusive argument for the mechanism of action.
Comparative Analysis: Does the KO Phenocopy DPX?
The central experiment involves comparing four conditions side-by-side:
-
Wild-Type (WT) cells + Vehicle: Baseline response (e.g., 100% viability).
-
Wild-Type (WT) cells + DPX: The pharmacological effect (e.g., ~0% viability at a saturating dose).
-
Knockout (KO) cells + Vehicle: The genetic effect. If the hypothesis is correct, this should mirror the DPX effect (e.g., ~0% viability).
-
Knockout (KO) cells + DPX: A critical control. If DPX is on-target, it should have no further effect in cells that already lack the target. The result should be identical to condition #3.
Table 2: Example Cross-Validation Data (Cell Viability)
| Cell Line | Treatment | Expected Outcome (On-Target) | Interpretation |
| Wild-Type | Vehicle | 100% Viability | Normal cell growth. |
| Wild-Type | DPX (10x IC50) | ~0% Viability | DPX is a potent inhibitor of viability. |
| Knockout | Vehicle | ~0% Viability | The KO phenocopies the effect of DPX. |
| Knockout | DPX (10x IC50) | ~0% Viability | DPX has no additional effect, confirming target specificity. |
The Gold Standard: Rescue Experiments
A rescue experiment provides the highest level of confidence in target validation.[20][21] By reintroducing the target gene into the knockout cells, the original phenotype should be "rescued," and sensitivity to the compound should be restored.
Experimental Protocol: Gene Rescue
-
Construct Design: Create an expression vector containing the full-length cDNA of the target gene. Critically, this cDNA should be engineered with silent mutations in the sgRNA binding site to prevent it from being targeted by any residual Cas9 activity.[22][23]
-
Transfection & Selection: Introduce the rescue construct into the validated KO cell line and select for stable expression.
-
Validation: Confirm re-expression of the target protein to wild-type levels via Western blot.
-
Phenotypic Test: Repeat the comparative analysis, now including the "Rescue" cell line.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenocopy – A Strategy to Qualify Chemical Compounds during Hit-to-Lead and/or Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenocopy--a strategy to qualify chemical compounds during hit-to-lead and/or lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenocopy – A Strategy to Qualify Chemical Compounds during Hit-to-Lead and/or Lead Optimization | PLOS One [journals.plos.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. 404 Not Found | Ubigene [ubigene.us]
- 16. biorxiv.org [biorxiv.org]
- 17. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 18. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 23. krCRISPR: an easy and efficient strategy for generating conditional knockout of essential genes in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,3-Diethyl-8-phenylxanthine versus Other Xanthine Derivatives as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Xanthines in Adenosine Receptor Modulation
Xanthine derivatives, a class of naturally occurring and synthetic compounds, have long been a cornerstone of pharmacological research, primarily due to their ability to antagonize adenosine receptors.[1] These receptors, comprising four subtypes (A₁, A₂ₐ, A₂B, and A₃), are ubiquitous G protein-coupled receptors (GPCRs) that play critical roles in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and cardiovascular function. The non-selective antagonism of adenosine receptors by widely consumed xanthines like caffeine and theophylline is responsible for their well-known stimulant and bronchodilatory effects.[2][3]
However, the lack of subtype selectivity in these classical xanthines has spurred the development of more refined derivatives. The goal is to create tool compounds and potential therapeutics with improved potency and selectivity for specific adenosine receptor subtypes, thereby offering more targeted pharmacological effects with fewer off-target side effects. One such derivative that has garnered significant interest is 1,3-Diethyl-8-phenylxanthine (DPX). This guide provides a comprehensive comparison of the efficacy of DPX against other key xanthine derivatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Structure-Activity Relationships: Decoding the Potency and Selectivity of Xanthine Derivatives
The pharmacological profile of a xanthine derivative is intricately linked to the nature of the substituents at the 1, 3, and 8 positions of the xanthine core. Structure-activity relationship (SAR) studies have revealed key principles governing their interaction with adenosine receptors:
-
Substitutions at the 1 and 3 Positions: Elongating the alkyl chains at the N1 and N3 positions from the methyl groups found in theophylline to ethyl or propyl groups generally enhances affinity for adenosine receptors. For instance, 1,3-dipropyl substitutions have been shown to increase potency compared to the 1,3-dimethyl configuration of theophylline.[4]
-
Substitution at the 8 Position: The introduction of an 8-phenyl substituent dramatically increases antagonist potency at adenosine receptors.[2][4] This modification is a critical determinant of high-affinity binding. Further substitutions on this phenyl ring can fine-tune both potency and selectivity.
These SAR principles provide a rational basis for understanding the enhanced efficacy of 8-phenylxanthine derivatives like DPX compared to their simpler counterparts.
Comparative Efficacy at Adenosine Receptors: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki values) of DPX and other key xanthine derivatives for the rat A₁ adenosine receptor. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
| Compound | A₁ Receptor Ki (nM) (Rat Brain Membranes) | Reference |
| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 | [2] |
| Theophylline | ~10,000 | [4] |
| Caffeine | ~50,000 | [3] |
| 8-Phenyltheophylline | 86 | [2] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | ~0.47 | [5] |
Analysis of Comparative Efficacy:
The data clearly demonstrates the significantly higher potency of DPX at the A₁ adenosine receptor compared to the classical non-selective xanthines, caffeine and theophylline. The presence of the 1,3-diethyl and 8-phenyl substitutions in DPX results in a more than 200-fold increase in affinity for the A₁ receptor over theophylline.
8-Phenyltheophylline , which shares the 8-phenyl group with DPX but retains the 1,3-dimethyl substitution of theophylline, exhibits an intermediate potency. This highlights the combined contribution of both the 1,3-dialkyl and 8-phenyl substituents to the overall binding affinity.
For researchers seeking a highly potent and selective A₁ antagonist, 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) stands out as a superior choice. With a Ki value in the sub-nanomolar range, DPCPX is considerably more potent than DPX at the A₁ receptor.[5] Furthermore, DPCPX exhibits exceptional selectivity for the A₁ subtype over other adenosine receptors, with Ki values for human A₂ₐ, A₂B, and A₃ receptors reported to be 130 nM, 50 nM, and 4000 nM, respectively.[6] While DPX showed early promise for selectivity, DPCPX has emerged as the gold standard for selective A₁ antagonism in many experimental settings.[2]
Signaling Pathways and Experimental Workflows
The antagonism of adenosine receptors by xanthine derivatives blocks the downstream signaling cascades initiated by the endogenous ligand, adenosine. The following diagrams illustrate the canonical signaling pathway for the A₁ adenosine receptor and a typical experimental workflow for determining antagonist potency.
Caption: Canonical signaling pathway of the A₁ adenosine receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols: A Guide to Determining Xanthine Derivative Potency
The following provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound like DPX at the A₁ adenosine receptor.
Objective: To determine the binding affinity (Ki) of 1,3-Diethyl-8-phenylxanthine (DPX) for the A₁ adenosine receptor in rat brain membranes using a competitive radioligand binding assay with [³H]DPCPX.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 2 IU/mL adenosine deaminase)
-
[³H]DPCPX (specific activity ~120 Ci/mmol)
-
1,3-Diethyl-8-phenylxanthine (DPX)
-
Non-specific binding determinator (e.g., 10 µM 2-chloroadenosine or unlabeled DPCPX)
-
Bovine serum albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of DPX concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
To each tube, add 100 µL of assay buffer (for total binding), 100 µL of non-specific binding determinator, or 100 µL of the corresponding DPX dilution.
-
Add 50 µL of [³H]DPCPX to each tube to a final concentration of approximately 0.5 nM.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube.
-
Incubate the tubes at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three 4 mL aliquots of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DPX concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of DPX that inhibits 50% of the specific binding of [³H]DPCPX) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value for DPX using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: Selecting the Right Xanthine for Your Research
The choice of a xanthine derivative for adenosine receptor research depends critically on the specific experimental goals.
-
For studies requiring a non-selective adenosine receptor antagonist, caffeine and theophylline remain relevant, though their low potency necessitates higher concentrations which may lead to off-target effects.
-
1,3-Diethyl-8-phenylxanthine (DPX) offers a significant improvement in potency at the A₁ adenosine receptor compared to the classical xanthines, making it a valuable tool for investigating A₁ receptor function. Its commercial availability and well-characterized properties contribute to its utility.
-
When high potency and, crucially, high selectivity for the A₁ adenosine receptor are paramount, 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) is the antagonist of choice. Its sub-nanomolar affinity and excellent selectivity profile make it an indispensable tool for dissecting the specific roles of the A₁ receptor in complex biological systems.
This guide provides a framework for understanding the comparative efficacy of DPX and other xanthine derivatives. By carefully considering the experimental data and the specific requirements of their research, scientists can make informed decisions in selecting the most appropriate adenosine receptor antagonist to advance their studies.
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(12), 2055-2075. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(8), 2077-2081. [Link]
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of 1, 3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520-1524. [Link]
-
Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552. [Link]
-
Daly, J. W., Butts-Lamb, P., & Padgett, W. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69-80. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
Interspecies Differences in Response to 1,3-Diethyl-8-phenylxanthine: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the interspecies differences in the pharmacological response to 1,3-Diethyl-8-phenylxanthine (DPX), a selective antagonist of the A1 adenosine receptor. Understanding these variations is critical for the accurate interpretation of preclinical data and its translation to clinical applications. This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to facilitate further investigation.
Introduction: The Significance of Interspecies Variation in DPX Research
1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine derivative that exhibits high selectivity as an antagonist for the A1 adenosine receptor.[1] This receptor subtype is integral to the regulation of various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Consequently, DPX and its analogs are valuable tools in pharmacological research and hold potential for therapeutic development.
However, the translation of findings from animal models to human applications is often complicated by interspecies differences in drug response. These variations can arise from multiple factors, including differences in receptor pharmacology, protein binding, and drug metabolism and pharmacokinetics (DMPK). A thorough understanding of these species-specific characteristics of DPX is paramount for the robust design of preclinical studies and the accurate prediction of its effects in humans. This guide synthesizes available data on the comparative pharmacology of DPX and provides standardized protocols to aid in the systematic investigation of its effects across different species.
Comparative Pharmacology of DPX and its Analogs
The affinity of DPX and its structural analogs for the A1 adenosine receptor can vary across species. While comprehensive comparative studies on DPX are limited, data from various sources for DPX and closely related compounds, such as 8-Cyclopentyl-1,3-dimethylxanthine (CPT) and 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX), provide insights into potential interspecies differences.
Table 1: Comparative Binding Affinities (Ki/IC50) of DPX and Analogs for Adenosine Receptors
| Compound | Species | Receptor | Affinity (nM) | Source |
| 1,3-Dimethyl-8-phenylxanthine | Not Specified | A1 | Ki: 86 | [2] |
| 1,3-Diethyl-8-phenylxanthine (DPX) | Not Specified | A1 | IC50: 135 | [3] |
| 1,3-Diethyl-8-phenylxanthine (DPX) | Not Specified | A2 | IC50: 5300 | [3] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Rat (fat cells) | A1 | Ki: 0.45 | [4] |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Human (platelets) | A2 | Ki: 330 | [4] |
| 8-Cyclopentyl-1,3-dimethylxanthine | Not Specified | A1 | Ki: 10.9 | [5] |
| 8-Cyclopentyl-1,3-dimethylxanthine | Not Specified | A2 | Ki: 1440 | [5] |
| 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analog (4f) | Rat (whole brain) | A1 | Submicromolar Ki | [6] |
| 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analog (4b) | Rat (whole brain) | A2A | Ki: 237 | [6] |
Analysis of Binding Data: The available data, though fragmented, suggests that DPX and its analogs are potent and selective A1 adenosine receptor antagonists. The high A1-selectivity of DPCPX is evident from the significant difference in its Ki values for rat A1 and human A2 receptors.[4] It is crucial for researchers to experimentally determine the binding affinities of DPX in their specific species and tissues of interest, as direct extrapolation of these values is not advisable.
In Vivo Effects: A Species-Dependent Landscape
The physiological and behavioral effects of DPX can also exhibit significant interspecies variability. These differences can be attributed to variations in receptor distribution, density, and downstream signaling pathways, as well as pharmacokinetic factors.
Cardiovascular Effects
In rats, chronic administration of the adenosine antagonist 1,3-dipropyl-8-sulphophenylxanthine (DPSPX), a structural analog of DPX, has been shown to cause an elevation in systolic blood pressure.[7] Another study in anesthetized rats demonstrated that a novel 8-phenyl-substituted xanthine derivative, an analog of 1,3-dipropyl-8-phenylxanthine, was a selective antagonist at A1-receptors, primarily affecting heart rate over blood pressure.[8] These findings highlight the role of A1 receptor antagonism in cardiovascular regulation in this species. Comparative studies in other species, such as canines or primates, are needed to determine if this pro-hypertensive effect is a consistent finding.
Central Nervous System Effects
While specific comparative behavioral studies with DPX are scarce, research on related methylxanthine derivatives in mice has shown a lack of central nervous system stimulant effects, but an observed loss of motor coordination.[9] The well-known stimulant effects of non-selective adenosine antagonists like caffeine suggest that the selective A1 antagonism of DPX may lead to a different behavioral profile. Given the known species and even strain differences in behavioral responses to psychoactive compounds, it is essential to characterize the behavioral pharmacology of DPX in the specific animal model being used.
Pharmacokinetic Considerations
The pharmacokinetic properties of xanthine derivatives have been studied in rats, revealing that factors such as lipophilicity can influence their distribution and clearance.[10][11] For instance, renal elimination of some xanthines is significantly reduced by the presence of a methyl group at the N1-position.[10] The oral bioavailability and metabolism of xanthines can also differ between species.[12][13] A comprehensive pharmacokinetic profiling of DPX in different species is a critical step to understand and interpret any observed interspecies differences in its in vivo effects.
Experimental Protocols
To facilitate standardized and reproducible research, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay for A1 Adenosine Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of DPX for the A1 adenosine receptor.
Objective: To quantify the binding affinity of DPX for the A1 adenosine receptor in a specific tissue or cell membrane preparation.
Materials:
-
Tissue homogenate or cell membranes expressing A1 adenosine receptors (e.g., from rat brain, CHO cells expressing recombinant human A1 receptor).
-
[³H]-DPCPX (radioligand).
-
1,3-Diethyl-8-phenylxanthine (DPX) (test compound).
-
8-Cyclopentyltheophylline (CPT) or other suitable non-labeled A1 antagonist (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DPCPX (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of CPT (at a high concentration, e.g., 10 µM), 50 µL of [³H]-DPCPX, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of DPX at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-DPCPX, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DPX concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Locomotor Activity
This protocol describes a method to evaluate the effect of DPX on spontaneous locomotor activity in rodents.
Objective: To assess the dose-dependent effects of DPX on locomotor activity in mice or rats.
Materials:
-
1,3-Diethyl-8-phenylxanthine (DPX).
-
Vehicle (e.g., saline, DMSO/saline mixture).
-
Mice or rats.
-
Open-field activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Acclimate the animals to the open-field chambers for 30-60 minutes on the day prior to testing.
-
Drug Administration: Administer DPX or vehicle via the desired route (e.g., intraperitoneal, oral). A typical dose range to explore for rodents might be 1-30 mg/kg.
-
Locomotor Activity Recording: Immediately after administration, place each animal in the center of an open-field chamber and record its locomotor activity for a predefined period (e.g., 60-120 minutes). The software will track parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between the DPX-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing the Mechanisms and Workflows
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of DPX.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the in vitro radioligand binding assay.
Experimental Workflow: In Vivo Locomotor Activity
Caption: Workflow for the in vivo locomotor activity assessment.
Conclusion and Future Directions
The available evidence underscores the importance of considering interspecies differences when studying the effects of 1,3-Diethyl-8-phenylxanthine. While DPX is a potent and selective A1 adenosine receptor antagonist, its precise binding affinity and in vivo effects are likely to vary between species. This guide provides a framework for researchers to approach these complexities by synthesizing current knowledge and offering standardized experimental protocols.
Future research should focus on direct, head-to-head comparative studies of DPX's pharmacokinetics and pharmacodynamics in multiple species, including non-human primates, to bridge the translational gap. Such studies will be invaluable for elucidating the full therapeutic potential of A1 adenosine receptor antagonists and for ensuring the safe and effective development of novel therapeutics targeting this important receptor.
References
- McLaren, G. J., Chen, Y., & Cheung, D. W. (1998). Enhanced sympathetic neurotransmission in the tail artery of 1,3-dipropyl-8-sulphophenylxanthine (DPSPX)-treated rats. British Journal of Pharmacology, 124(4), 787–792.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- Tanaka, E., Ishikawa, A., Yamamoto, Y., & Misawa, S. (1993). Structure-pharmacokinetic relationships among the N1,N3-alkylxanthines in rats. Journal of pharmacobio-dynamics, 16(7), 347–353.
- Rubio, A., Garcia-Villalon, A. L., & Garcia, J. L. (1995). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 115(5), 812–818.
- Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2014). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry, 22(17), 4847–4856.
-
Hui Cheng Biological. 1,3-Diethyl-8-phenylxanthine. [Link]
- Scotini, E., Carpenedo, F., & Fassina, G. (1983). New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities.
- Fredholm, B. B., Jonzon, B., Lindgren, E., & Lindström, K. (1986). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica, 127(3), 405–407.
-
WikiGenes. DEPX - 1,3-diethyl-8-phenyl-7H-purine-2,6-dione. [Link]
- Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 29(11), 2134–2140.
- Harmse, R., van der Walt, M. M., Petzer, J. P., & Terre'Blanche, G. (2014). Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. Bioorganic & medicinal chemistry, 22(17), 4847–4856.
- Jacobson, K. A., Kirk, K. L., Padgett, W. L., & Daly, J. W. (1985). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 28(10), 1341–1346.
- Leblanc, A. F., et al. (2018). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (138), 57922.
- Bonati, M., Latini, R., Tursi, F., & Garattini, S. (1985). Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat.
- Paśko, P., et al. (2020).
- Ramis, J., et al. (2022). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. International journal of molecular sciences, 23(19), 11287.
- Fijałkowski, M., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International journal of molecular sciences, 23(10), 5669.
- Nikolic, D., et al. (2017). Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Molecular nutrition & food research, 61(10), 1700250.
- Choi, H. D., Kim, J. H., Kim, M. J., Han, Y. M., & Lee, M. G. (2007). Pharmacokinetics and first-pass metabolism of astaxanthin in rats. British journal of nutrition, 98(5), 985–993.
- Liu, X., et al. (2022). Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. Cancer chemotherapy and pharmacology, 90(2), 147–156.
- Özer, M., & Şentürk, T. (2022). Effect of direct adrenaline infusion into isolated rat heart on the induction of ventricular tachyarrhythmias. MethodsX, 9, 101736.
Sources
- 1. scbt.com [scbt.com]
- 2. 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 [sigmaaldrich.com]
- 3. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced sympathetic neurotransmission in the tail artery of 1,3-dipropyl-8-sulphophenylxanthine (DPSPX)-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-pharmacokinetic relationships among the N1,N3-alkylxanthines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of methylxanthines isolated from Bancha green tea on the pharmacokinetics of sildenafil in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DPX and Newer Adenosine Receptor Antagonists for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor research, the selection of appropriate pharmacological tools is paramount. For decades, xanthine derivatives like DPX (1,3-dipropyl-8-p-sulfophenylxanthine) and its analogs have been instrumental in elucidating the physiological roles of adenosine receptors. However, the advent of newer, more selective antagonists necessitates a re-evaluation of these classical tools. This guide provides an in-depth, objective comparison of the potency and selectivity of DPX with two prominent newer adenosine A2A receptor antagonists, Istradefylline and Preladenant, supported by experimental data and detailed protocols.
The Adenosine Receptor Family: A Brief Overview
Adenosine, a ubiquitous purine nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine.[1] A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels.[3][4] This differential signaling underscores the importance of selective antagonists in dissecting the specific functions of each receptor subtype.
The Classical Antagonist: DPX and its Analogs
1,3-dipropyl-8-p-sulfophenylxanthine (DPX) is a classical, non-selective xanthine-based adenosine receptor antagonist. For the purpose of this comparison, we will focus on its close, more extensively studied, and membrane-permeable analog, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). DPCPX has long been a reference antagonist, particularly for the A1 receptor, due to its high affinity for this subtype.[5]
The New Wave: Highly Selective A2A Antagonists
In recent years, drug discovery efforts have focused on developing antagonists with high selectivity for specific adenosine receptor subtypes, driven by therapeutic potential in various pathologies. Istradefylline and Preladenant have emerged as potent and highly selective antagonists for the A2A receptor, with applications in neurodegenerative diseases like Parkinson's disease.[6][7]
Potency and Selectivity: A Head-to-Head Comparison
The cornerstone of a valuable pharmacological tool is its potency (affinity for the target) and selectivity (its ability to discriminate between different receptor subtypes). The following table summarizes the binding affinities (Ki values) of DPCPX, Istradefylline, and Preladenant for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| DPCPX | 0.46 - 3.9[5][8][9] | 130[5] | 1000[5] | 4000[5] |
| Istradefylline | Lower affinity[10][11] | High affinity[10][11] | Lower affinity[10][11] | Lower affinity[10][11] |
| Preladenant | >1000[12] | 1.1[12] | >1000[12] | >1000[12] |
From this data, a clear distinction emerges. DPCPX is a potent A1 receptor antagonist with moderate selectivity against the A2A receptor and poor selectivity against A2B and A3 receptors.[5] In contrast, Preladenant exhibits exceptional potency and selectivity for the A2A receptor, with negligible affinity for the other subtypes.[12] Istradefylline also demonstrates high selectivity for the A2A receptor.[10][11] This makes Preladenant and Istradefylline superior tools for specifically investigating A2A receptor function, minimizing the confounding effects of engaging other adenosine receptor subtypes.
Experimental Methodologies for Potency Determination
The determination of antagonist potency relies on robust and reproducible experimental assays. Here, we outline the principles and provide step-by-step protocols for two fundamental assays used to generate the data presented above.
Radioligand Binding Assay: Quantifying Affinity
Radioligand binding assays directly measure the affinity of a compound for a receptor. The principle involves the competition between a labeled ligand (radioligand) and an unlabeled test compound (the antagonist) for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells recombinantly expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[13]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A).[14]
-
Increasing concentrations of the unlabeled antagonist (e.g., DPX, Istradefylline, or Preladenant).
-
The prepared cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Assessing Antagonism of Receptor Signaling
Functional assays measure the ability of an antagonist to block the biological response initiated by an agonist. For A2A and A2B receptors, which couple to Gs and increase cAMP, a common functional assay is the measurement of cAMP accumulation. For A1 and A3 receptors, which couple to Gi/o and inhibit cAMP production, the assay measures the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways of Adenosine Receptors
Caption: Simplified signaling pathways of adenosine receptors.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP accumulation functional assay.
Detailed Protocol (for A2A Receptor Antagonism):
-
Cell Culture:
-
Culture cells expressing the human A2A adenosine receptor in a 96-well plate and grow to confluency.[15]
-
-
Assay Preparation:
-
Agonist Stimulation:
-
Add a fixed concentration of a selective A2A receptor agonist (e.g., CGS 21680) to all wells except the negative control.[10]
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion and Recommendations
The choice of an adenosine receptor antagonist should be guided by the specific research question.
-
DPCPX remains a valuable tool for studying the A1 adenosine receptor, given its high potency.[5] However, its utility for investigating other subtypes is limited by its lower selectivity. Researchers using DPCPX should be mindful of potential off-target effects at higher concentrations, particularly on the A2A receptor.
-
Istradefylline and Preladenant are the clear choice for studies focused on the A2A adenosine receptor.[10][11][12] Their exceptional potency and selectivity minimize the risk of confounding results from interactions with other adenosine receptor subtypes. Preladenant, with its sub-nanomolar Ki for the A2A receptor and Ki values greater than 1000 nM for other subtypes, represents a particularly precise pharmacological tool.[12]
For researchers and drug development professionals, a thorough understanding of the potency and selectivity profiles of these antagonists is crucial for designing experiments with clear, interpretable outcomes. The use of newer, highly selective antagonists like Istradefylline and Preladenant is strongly recommended for studies where the specific role of the A2A receptor is being investigated.
References
- Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2011). Adenosine receptors: expression, function and regulation. Cellular and Molecular Life Sciences, 68(10), 1647–1661.
- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1650.
- Trincavelli, M. L., Daniele, S., & Martini, C. (2010). Adenosine receptors: what we know and what we are learning. Current medicinal chemistry, 17(13), 1280–1298.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
-
ResearchGate. Adenosine signaling pathway overview. In response to cellular injury,... [Link]
- Cronstein, B. N., & Sitkovsky, M. V. (2001). Molecular Approach to Adenosine Receptors: Receptor-Mediated Mechanisms of Tissue Protection. Annual Review of Pharmacology and Toxicology, 41(1), 449–471.
- Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., Ijzerman, A. P., Yeager, M., ... & Stevens, R. C. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797–1805.
- Pinna, A. (2010). Preladenant, a novel adenosine A2A receptor antagonist for the potential treatment of parkinsonism and other disorders.
- van der Horst, E., Lahu, G., & van de Waterbeemd, H. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 492, 36–43.
- Saki, M., Yamada, K., Koshimura, E., Sasaki, K., & Kanda, T. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's archives of pharmacology, 386(11), 963–972.
-
ResearchGate. Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM with 95 % confidence intervals or ± SEM in parentheses), adapted from[9]. [Link]
-
Innoprot. Adenosine A2A Receptor Assay. [Link]
- Pinna, A. (2014). Adenosine A2A Receptor Antagonists and Parkinson's Disease. CNS & neurological disorders drug targets, 13(1), 2–13.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- van der Klein, P. A., de Ligt, R. A., Keizers, P. H., & IJzerman, A. P. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- Cunha, R. A. (2016). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Handbook of experimental pharmacology, 232, 1–32.
- Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. Molecules (Basel, Switzerland), 26(3), 743.
- Alexander, S. P., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., ... & CGTP Collaborators. (2013). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 169(7), 1509–1520.
- Redenti, S., Correia, A. M., & Cunha, R. A. (1993). A selective adenosine antagonist (8-cyclopentyl-1,3-dipropylxanthine) eliminates both neuromuscular depression and the action of exogenous adenosine by an effect on A1 receptors. Molecular pharmacology, 44(4), 835–840.
- Jenner, P. (2005). Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease.
-
ResearchGate. Principles of commonly used cAMP assays. (A) A colorimetric competitive... [Link]
-
Semantic Scholar. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) — a selective high affinity antagonist radioligand for A1 adenosine receptors. [Link]
- Hauser, R. A., Olanow, C. W., Kieburtz, K., Pourcher, E., Docu-Axelarad, A., Lew, M., ... & Stacy, M. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Movement disorders : official journal of the Movement Disorder Society, 36(10), 2375–2385.
- Ishibashi, K., Miura, Y., Wagatsuma, K., Toyohara, J., Ishiwata, K., & Mishina, M. (2019). Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET. Journal of the neurological sciences, 405, 116421.
-
ResearchGate. Interaction between istradefylline (a) and I‐1‐3 (b) adenosine A2A receptors in a protein complex (3REY) … [Link]
-
FULIR. Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline and Caffeine. [Link]
- Tchekalarova, J., Atanasova, D., Nenchovska, Z., & Angelova, K. (2022). The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease. International journal of molecular sciences, 23(19), 11846.
- Pinna, A. (2020). The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant.
Sources
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors: what we know and what we are learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to 1,3-Diethyl-8-phenylxanthine (DPX): A Comparative Analysis of an Adenosine A1 Receptor Antagonist
In the landscape of pharmacological research, particularly within the study of purinergic signaling, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers an in-depth, comparative analysis of 1,3-Diethyl-8-phenylxanthine (DPX), a notable antagonist of the A1 adenosine receptor. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents the established data on DPX but also critically examines its performance in the context of widely used alternatives. By delving into the experimental methodologies and the causality behind them, we aim to foster a deeper understanding of how to achieve robust and reproducible results in the study of adenosine receptor pharmacology.
Introduction to 1,3-Diethyl-8-phenylxanthine (DPX): A Historical and Pharmacological Perspective
1,3-Diethyl-8-phenylxanthine (DPX) emerged from the chemical modification of naturally occurring xanthines like caffeine and theophylline. These early antagonists, while foundational, suffered from low potency and a lack of receptor subtype selectivity. The synthesis of DPX, with its 1,3-diethyl and 8-phenyl substitutions, represented a significant step forward, offering increased affinity for the A1 adenosine receptor (A1AR).[1] Early studies characterized DPX as a selective A1AR antagonist, with a reported Ki value of 44 nM at the rat A1AR.[1] This enhanced affinity and selectivity made [3H]DPX one of the first antagonist radioligands used to probe the A1AR, although its utility was somewhat hampered by its hydrophobicity.[1]
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its activation by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like DPX block this action, thereby preventing the downstream effects of A1AR activation.
Comparative Analysis of A1 Adenosine Receptor Antagonists
To critically evaluate the utility of DPX, it is essential to compare its pharmacological profile with other commonly used A1AR antagonists. This section provides a quantitative comparison of DPX with 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and CGS 15943, two other widely recognized antagonists. The data presented below, collated from multiple studies, highlights the relative potencies and selectivities of these compounds. It is important to note that minor variations in reported values across different publications are expected due to differences in experimental conditions, such as tissue preparations and assay methodologies.
| Compound | Receptor Target | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| 1,3-Diethyl-8-phenylxanthine (DPX) | Adenosine A1 Receptor | Rat Brain | 44 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Adenosine A1 Receptor | Rat Fat Cells | 0.45 | - | |
| Adenosine A1 Receptor | Human | 0.45 - 2.1 | - | ||
| Adenosine A2A Receptor | Human Platelets | 330 | - | ||
| CGS 15943 | Adenosine A1 Receptor | Rat Cortex | - | 5 | |
| Adenosine A2 Receptor | - | - | - |
Analysis of Comparative Data:
From the table, it is evident that while DPX was a significant improvement over first-generation xanthines, subsequent developments led to antagonists with even greater potency and selectivity. DPCPX, in particular, exhibits a much higher affinity for the A1AR (sub-nanomolar Ki) and a remarkable selectivity of over 700-fold for A1 versus A2A receptors.[2] This high selectivity is a critical attribute in modern pharmacological studies, as it minimizes the potential for off-target effects and allows for a more precise dissection of the physiological role of the A1AR. CGS 15943, a non-xanthine antagonist, also demonstrates high potency.
The choice of antagonist for a particular study, therefore, depends on the specific research question. While DPX can still be a useful tool, especially in historical or comparative studies, for experiments requiring high potency and selectivity, DPCPX is often the preferred choice.
Experimental Protocols for Reproducible Findings
The trustworthiness of any pharmacological data hinges on the robustness and meticulous execution of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the two key assays used to characterize A1 adenosine receptor antagonists: the radioligand binding assay and the functional cAMP assay.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous adenosine.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay). The choice of tissue or cell line is critical and should be based on the expression levels of the A1AR.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (e.g., DPX).
-
Include control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of a potent unlabeled antagonist).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The incubation time should be empirically determined in preliminary experiments.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay: Assessing Antagonist Potency
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, providing a measure of its functional potency.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a functional cAMP assay to determine antagonist potency.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing the A1AR (e.g., CHO-K1 or HEK293 cells) in appropriate media. The use of a cell line with a well-characterized A1AR expression level is crucial for reproducibility.
-
Seed the cells into multi-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., DPX) for a defined period.
-
Add a fixed concentration of an A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Simultaneously or subsequently, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. The A1AR agonist will inhibit this forskolin-induced cAMP production.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other immunoassay formats.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Adenosine A1 Receptor Signaling Pathway
A thorough understanding of the signaling cascade initiated by A1AR activation is fundamental to interpreting experimental data. The following diagram illustrates the canonical A1AR signaling pathway.
Adenosine A1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the A1 adenosine receptor.
Conclusion: Ensuring Scientific Integrity and Reproducibility
The study of 1,3-Diethyl-8-phenylxanthine provides a valuable case study in the evolution of pharmacological tools. While it represented a significant advancement in its time, the development of more potent and selective antagonists like DPCPX underscores the continuous drive for improved research tools. For researchers, the key takeaway is the critical importance of selecting the appropriate compound for the experimental question at hand and meticulously validating its performance using standardized and well-characterized protocols.
The reproducibility of findings with DPX, or any pharmacological agent, is not merely a matter of repeating a published procedure. It requires a deep understanding of the underlying biological system, the pharmacology of the compound, and the potential pitfalls of the chosen assay. By adhering to the principles of robust experimental design, thorough validation, and transparent reporting, the scientific community can ensure the integrity and reliability of its collective knowledge.
References
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551. [Link]
-
Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41-63. [Link]
-
Jarvis, M. F., Williams, M., Do, U. H., & Sills, M. A. (1991). Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex. Molecular pharmacology, 40(3), 413-420. [Link]
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210. [Link]
-
Assay Guidance Manual. (2004). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
A Researcher's Guide to 1,3-Diethyl-8-phenylxanthine (DPX): A Comparative Meta-Analysis of an Adenosine A1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1,3-Diethyl-8-phenylxanthine (DPX), a notable xanthine derivative used in pharmacological research. As a selective antagonist for the A1 adenosine receptor, DPX has been a valuable tool in elucidating the physiological roles of this crucial receptor subtype. This document moves beyond a simple product description to offer a meta-analytical perspective, synthesizing data from multiple sources to compare DPX's performance against other key adenosine receptor antagonists. We will delve into its binding profile, explore the rationale behind its use in experimental settings, and provide detailed protocols for its characterization.
The Landscape of Adenosine Receptor Antagonism
Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is a target of significant therapeutic interest. Its activation typically leads to the inhibition of adenylyl cyclase via a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in cardio-protection, neural inhibition, and renal function regulation.
Pharmacological antagonists of the A1 receptor are critical tools for dissecting these pathways and represent potential therapeutic agents. The xanthine family of compounds, which includes caffeine and theophylline, are the classical non-selective antagonists. Research has since driven the development of more potent and selective molecules, allowing for more precise investigation of individual receptor subtypes.
DPX in Focus: A Comparative Performance Analysis
1,3-Diethyl-8-phenylxanthine (DPX) emerged as an important early tool in adenosine receptor research. It was one of the first antagonist radioligands developed for adenosine receptors, though its utility was somewhat hampered by its hydrophobicity[1]. Its key performance characteristics are best understood in comparison to other widely used xanthine antagonists.
Data Presentation: Binding Affinity and Selectivity
A meta-analytical approach involves aggregating and comparing data across different studies. The following table synthesizes binding affinity data (Ki or IC50 values) for DPX and other key adenosine A1 receptor antagonists. A lower Ki/IC50 value indicates higher binding affinity. Selectivity is determined by the ratio of affinities for different receptor subtypes.
| Compound | A1 Ki/IC50 (nM) | A2A Ki/IC50 (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 vs A2A Selectivity Ratio |
| DPX | ~44 - 135 [1][2] | ~5300 [2] | N/A | N/A | ~39 - 120-fold |
| DPCPX | ~0.45 - 3.9 [3][4] | 130[3] | 50[3] | 4000[3] | ~33 - 288-fold |
| 8-Phenyltheophylline | 86[5] | N/A | N/A | N/A | N/A |
| Theophylline | ~12,000 | ~25,000 | ~13,000 | >100,000 | ~2-fold (Non-selective) |
N/A: Data not readily available in the searched literature. Note: Values are aggregated from multiple sources and may vary based on experimental conditions (e.g., tissue source, radioligand used).
Expert Interpretation: The data clearly positions DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) as a superior A1-selective antagonist in terms of raw potency, with a Ki value in the sub-nanomolar to low nanomolar range[3][4]. DPX, while less potent than DPCPX, demonstrates significant A1 selectivity over the A2A receptor, with a selectivity ratio of up to 120-fold[2]. This makes DPX a valid, albeit less potent, tool for studies where A1 receptor antagonism is desired and some cross-reactivity with A2A receptors at higher concentrations can be tolerated. In contrast, theophylline is largely non-selective, making it suitable for studying the general effects of adenosine receptor blockade but not for dissecting the role of a specific subtype[6].
Methodological Deep Dive: How to Conduct a Meta-Analysis of Preclinical Data
While this guide presents a synthesized comparison, a formal meta-analysis is a rigorous statistical process. For researchers considering such a study, understanding the methodology is crucial. Preclinical meta-analyses are powerful tools for consolidating evidence from multiple, often small-scale, studies to increase statistical power and identify sources of heterogeneity[7][8][9][10].
Workflow for a Preclinical Meta-Analysis
Caption: DPX blocks adenosine from activating the A1 receptor, preventing Gi-mediated inhibition of adenylyl cyclase.
Step-by-Step Protocol: A1 Receptor Competitive Binding Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
Objective: To determine the inhibition constant (Ki) of DPX at the human A1 adenosine receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [3H]DPCPX (a high-affinity, selective A1 antagonist radioligand).
-
Competitor: 1,3-Diethyl-8-phenylxanthine (DPX).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled, potent A1 ligand like DPCPX or NECA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Adenosine Deaminase (ADA): To remove any endogenous adenosine from the preparation.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter & Cocktail.
Methodology:
-
Preparation of Reagents:
-
Expertise: Prepare a stock solution of DPX in a suitable solvent like DMSO. Subsequent dilutions should be made in the assay buffer to minimize solvent effects.
-
Trustworthiness: The final concentration of DMSO in the assay should be kept low (typically <0.5%) as high concentrations can disrupt membrane integrity.
-
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize gently and dilute to the desired protein concentration (e.g., 20-40 µ g/well ) in ice-cold assay buffer.
-
Add Adenosine Deaminase (ADA) (e.g., 2 U/mL) to the membrane suspension and pre-incubate for 15-30 minutes on ice.
-
Expertise: ADA is crucial to eliminate endogenous adenosine, which would otherwise compete with the radioligand and artificially reduce its binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]DPCPX (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM DPCPX), 50 µL of [3H]DPCPX, and 100 µL of the membrane preparation.
-
Trustworthiness: NSB wells are essential to quantify the portion of the radioligand that binds to non-receptor components (like the filter and lipids). True specific binding is calculated as Total Binding - NSB.
-
DPX Competition Wells: Add 50 µL of DPX at various concentrations (e.g., 10-10 to 10-5 M), 50 µL of [3H]DPCPX, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (22-25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters quickly with several volumes of ice-cold assay buffer.
-
Expertise: Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioligand.
-
-
Quantification:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of DPX.
-
Use a non-linear regression analysis program (e.g., Prism) to fit the data to a one-site competition curve. This will yield the IC50 value (the concentration of DPX that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
1,3-Diethyl-8-phenylxanthine (DPX) remains a relevant tool in pharmacology, offering moderate potency and good selectivity for the A1 adenosine receptor. While compounds with superior potency and selectivity like DPCPX have since been developed, an understanding of DPX's characteristics provides valuable context for interpreting historical data and for situations where its specific physicochemical properties may be of interest.
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol, (200), 151–199. Retrieved from [Link]
- Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., Aretouli, E., Evangelou, E., Howells, D. W., & Ioannidis, J. P. (2013). Evaluation of excess significance bias in animal studies of neurological diseases. PLoS biology, 11(7), e1001609. (Note: This is a representative article on preclinical meta-analysis, a direct URL for the specific PDF was not available from the search, but the journal and title are provided for lookup).
- Macleod, M. R., Lawson McLean, A., Kyriakopoulou, A., Serghiou, S., de Wilde, A., Sherratt, N., ... & Sena, E. S. (2015). Risk of bias in reports of in vivo research: a focus for improvement. PLoS biology, 13(10), e1002273. (Note: This is a representative article on preclinical meta-analysis, a direct URL for the specific PDF was not available from the search, but the journal and title are provided for lookup).
- Sena, E. S., van der Worp, H. B., Bath, P. M., Howells, D. W., & Macleod, M. R. (2010). Publication bias in reports of animal stroke studies leads to major overstatement of efficacy. PLoS biology, 8(3), e1000344. (Note: This is a representative article on preclinical meta-analysis, a direct URL for the specific PDF was not available from the search, but the journal and title are provided for lookup).
-
Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520–1524. Retrieved from [Link]
-
Ritskes-Hoitinga, M., & Wever, K. E. (2016). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. Scientific reports, 6(1), 1-13. Retrieved from [Link]
-
Hill, S. J., & May, L. T. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science, 4(1), 246-259. Retrieved from [Link]
-
Wikipedia. (2023). Ligand binding assay. In Wikipedia. Retrieved from [Link]
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. Retrieved from [Link]
-
Vlachodimou, E., Paoletta, S., G. G.,... & Jacobson, K. A. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. Retrieved from [Link]
-
Jacobson, K. A., Kirk, K. L., Padgett, W. L., & Daly, J. W. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogs with high affinity for adenosine receptors. Journal of medicinal chemistry, 28(9), 1334–1340. Retrieved from [Link]
-
Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Journal of medicinal chemistry, 28(4), 487-492. Retrieved from [Link]
-
Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2016). A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells. Journal of visualized experiments : JoVE, (115), 54432. Retrieved from [Link]
-
Hill, S. J., & May, L. T. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Publications. Retrieved from [Link]
-
HuiCheng Sinopharm. (n.d.). 1,3-Diethyl-8-phenylxanthine. HuiCheng Sinopharm. Retrieved from [Link]
-
Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 154, 143–159. Retrieved from [Link]
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. Retrieved from [Link]
-
Safwat, N. M. (2020). A novel mounting medium preserving stained tissue slides: in comparison with DPX. Journal of Oncology Translational Research, 6(3), 1-2. Retrieved from [Link]
-
van der Horst, J. H., Sijpkens, D.,... & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic signalling, 11(4), 557–567. Retrieved from [Link]
-
Szopa, A., Poleszak, E.,... & Wlaź, P. (2017). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Pharmacological reports, 69(5), 1033-1040. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
Akobeng, A. K. (2008). Understanding systematic reviews and meta-analysis. Archives of disease in childhood, 93(9), 802-806. Retrieved from [Link]
-
Gwak, S. J., Sharma, H. S.,... & Muresanu, D. F. (2017). Efficacy and toxicity of the DPCPX nanoconjugate drug study for the treatment of spinal cord injury in rats. Journal of nanoscience and nanotechnology, 17(8), 5349-5360. Retrieved from [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551. Retrieved from [Link]
-
Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17), e1576. Retrieved from [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diethyl-8-phenylxanthine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide to preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Proper Disposal of 1,3-Diethyl-8-phenylxanthine
As a Senior Application Scientist, my goal is to empower your research not just with high-quality reagents, but with the critical knowledge to handle them safely from acquisition to disposal. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Diethyl-8-phenylxanthine (CAS No. 90213-66-4), a xanthine derivative often used in pharmacological research.
The principles outlined here are grounded in established safety protocols and best practices for chemical waste management. While this compound is not typically classified as an acutely hazardous waste by the Environmental Protection Agency (EPA), it must be handled with the understanding that most pharmaceutical-like compounds can pose environmental risks if disposed of improperly.[1][2][3] Never discharge 1,3-Diethyl-8-phenylxanthine or any laboratory chemical down the drain or into the regular trash.[1][4]
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
-
Toxicity: Likely to be biologically active. Xanthine derivatives as a class can have physiological effects. Assume it is toxic if swallowed.[5]
-
Environmental Hazard: Pharmaceutical compounds can be hazardous to aquatic life and should not be released into the environment.[1][6][7]
-
Physical Hazard: Appears as a solid and is not expected to be highly flammable or reactive under standard laboratory conditions.[8]
Based on this assessment, 1,3-Diethyl-8-phenylxanthine should be managed as a non-RCRA, non-hazardous pharmaceutical waste, which requires specific disposal procedures to prevent environmental contamination.[2][3][7]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side-shields | Protects eyes from dust or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of fine powder. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) 1,3-Diethyl-8-phenylxanthine, solutions containing the compound, and contaminated labware. The primary goal is to segregate, label, and safely store the waste for collection by your institution's certified hazardous waste disposal service.[9][10][11]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and compliance. Do not mix incompatible waste streams.[9][12]
-
Solid Waste:
-
Place pure 1,3-Diethyl-8-phenylxanthine powder, along with any grossly contaminated items (e.g., weigh boats, paper towels used for a spill), into a dedicated solid chemical waste container.[13]
-
This container should be clearly labeled for "Non-Hazardous Pharmaceutical Waste for Incineration" or as directed by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Liquid Waste:
-
Contaminated Sharps:
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[10]
Your EHS office will provide specific labels, but they should always include:
-
The words "Hazardous Waste" (or as directed by EHS).
-
The full chemical name: "1,3-Diethyl-8-phenylxanthine".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
Step 3: Decontaminating Empty Containers
An "empty" container that held a non-acutely hazardous chemical must be properly decontaminated before being disposed of as regular trash or recycled.
-
Triple Rinse: Rinse the empty container (e.g., the original vial) three times with a suitable solvent (e.g., ethanol or water) that can dissolve the compound residue.[13]
-
Collect Rinsate: The first rinseate is considered chemical waste and must be collected and added to your liquid waste container. Subsequent rinses may be permissible for drain disposal, but check with your institutional policy first.[9][13]
-
Deface Label: Completely remove or deface the original chemical label to prevent confusion.
-
Dispose of Container: Dispose of the clean, defaced container in the appropriate recycling or trash bin.
Step 4: Storage and Collection
Store all waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[10]
-
Location: The SAA must be at or near the point of generation and away from sinks or floor drains.[12]
-
Containment: Keep waste containers within secondary containment (e.g., a plastic tub) to contain any potential leaks.[4][12]
-
Lids: Keep waste containers securely capped at all times, except when adding waste.[10]
-
Pickup: Once a container is full or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), arrange for pickup by your EHS or a licensed hazardous waste contractor.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 1,3-Diethyl-8-phenylxanthine.
Sources
- 1. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 2. usbioclean.com [usbioclean.com]
- 3. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Content Retired - Compliance Assistance Centers [caiweb.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 1,3-Diethyl-8-phenylxanthine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1,3-Diethyl-8-phenylxanthine (CAS 75922-48-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Compound: A Precautionary Approach
1,3-Diethyl-8-phenylxanthine is a selective A1 adenosine receptor antagonist[1]. While specific toxicological data is limited, its classification as a powdered chemical necessitates careful handling to avoid inhalation and dermal exposure. General prudence dictates treating it as a substance with potential for biological activity and possible irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure. The following recommendations are based on a risk assessment for handling a powdered chemical of unknown toxicity.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against dermal absorption. Double-gloving is recommended when handling larger quantities. |
| Body Protection | A laboratory coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential for weighing and handling procedures that may generate dust. |
dot
Caption: PPE selection workflow for 1,3-Diethyl-8-phenylxanthine.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any available hazard information.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Weighing and Handling
-
Designated Area: All handling of powdered 1,3-Diethyl-8-phenylxanthine should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood.
-
Engineering Controls: Use of a fume hood is the primary engineering control to prevent inhalation of airborne particles.
-
Dispensing: Use dedicated spatulas and weighing papers. Avoid creating dust clouds by handling the powder gently.
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as chemical waste.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect personnel and the environment.
-
Waste Segregation: Collect all solid waste contaminated with 1,3-Diethyl-8-phenylxanthine (e.g., gloves, weighing papers, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Solution Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled liquid hazardous waste container.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not dispose of this chemical down the drain or in regular trash.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
